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Heleurine

Cat. No.: B11750796
M. Wt: 297.39 g/mol
InChI Key: AORFDVNAPHMKAU-IVMMDQJWSA-N
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Description

Heleurine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species from the Boraginaceae family, notably within the genus Heliotropium , such as Heliotropium indicum and Heliotropium europaeum . This compound is part of a large group of secondary plant metabolites that have garnered significant research interest. In phytochemical studies, this compound is frequently identified and quantified alongside other PAs using advanced analytical techniques like GC-MS and UHPLC-MS/MS to understand the chemodiversity and biological potential of medicinal plants . Research into its biological activities is ongoing. Some studies suggest that extracts containing this compound and related compounds exhibit notable anti-inflammatory properties. For instance, certain fractions of Heliotropium indicum extract have demonstrated significant anti-inflammatory activity in vitro, including the inhibition of heat-induced and hypotonicity-induced hemolysis . Furthermore, microbial studies have explored the reductive cleavage of this compound by specific bacterial strains, such as Slackia heliotrinireducens , which may provide insights into the compound's biodegradation and metabolism . It is crucial to note that 1,2-unsaturated pyrrolizidine alkaloids, a category that includes this compound, are recognized for their potential cytotoxicity and genotoxicity . Consequently, research into the toxicological profile of this compound is essential for risk assessment concerning its possible presence in the food chain, such as in honey, teas, and herbal products . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27NO4 B11750796 Heleurine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate

InChI

InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16-/m1/s1

InChI Key

AORFDVNAPHMKAU-IVMMDQJWSA-N

Isomeric SMILES

C[C@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)OC

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Heleurine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heleurine is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Heliotropium genus.[1] As a member of the heliotridine-type PAs, it is characterized by a 1,2-unsaturated necine base, a structural feature associated with significant toxicity. The primary mechanism of action of this compound, like other toxic PAs, is not direct but relies on metabolic activation into reactive metabolites that subsequently cause cellular damage. This guide will delineate the core mechanisms of this compound's action, drawing from the extensive research on pyrrolizidine alkaloids.

Metabolic Activation of this compound

The toxicity of this compound is initiated by its metabolic activation, primarily in the liver. This process is a critical first step in its mechanism of action.

Role of Cytochrome P450

This compound is metabolized by cytochrome P450 (CYP) enzymes in the liver.[2][3] This enzymatic reaction converts the stable this compound molecule into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). The formation of these electrophilic metabolites is the pivotal event that leads to cellular toxicity.

Metabolic_Activation This compound This compound (Inactive Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 (Hepatic Metabolism) This compound->CYP450 Oxidation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Metabolite) CYP450->DHPA

Metabolic activation of this compound by Cytochrome P450 enzymes.

Molecular Mechanism of Toxicity

The reactive DHPA metabolites of this compound are potent electrophiles that readily react with nucleophilic centers in cellular macromolecules. This covalent binding, or adduction, is the primary driver of this compound's cytotoxic and genotoxic effects.

Formation of DNA and Protein Adducts

DHPAs can alkylate DNA and proteins, forming stable covalent adducts.[2] The formation of these adducts disrupts normal cellular function and can lead to a variety of adverse outcomes.

  • DNA Adducts: DHPA can form cross-links within the DNA structure and between DNA and proteins. These adducts can interfere with DNA replication and transcription, leading to mutations and chromosomal damage. This genotoxicity is a key factor in the carcinogenic potential of pyrrolizidine alkaloids.

  • Protein Adducts: The binding of DHPAs to proteins can impair their function. This can affect a wide range of cellular processes, including enzyme activity, signal transduction, and cytoskeletal integrity. The formation of protein adducts is a major contributor to the cytotoxic effects of these compounds.

Adduct_Formation cluster_activation Metabolic Activation cluster_targets Cellular Targets cluster_effects Cellular Effects This compound This compound DHPA DHPA (Reactive Metabolite) This compound->DHPA CYP450 DNA DNA DHPA->DNA Alkylation Protein Cellular Proteins DHPA->Protein Alkylation DNA_Adducts DNA Adducts & DNA-Protein Cross-links DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Genotoxicity Genotoxicity & Carcinogenesis DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity & Organ Damage Protein_Adducts->Cytotoxicity

Formation of DNA and protein adducts by this compound's reactive metabolite.

Cellular Signaling Pathways Affected

The cellular damage induced by this compound adducts can trigger various signaling pathways, often culminating in apoptosis (programmed cell death). The hepatotoxicity of pyrrolizidine alkaloids is associated with the induction of both intrinsic and extrinsic apoptotic pathways.

  • Intrinsic (Mitochondrial) Pathway: Damage to cellular components can lead to mitochondrial stress, resulting in the release of cytochrome c and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

  • Extrinsic (Death Receptor) Pathway: PAs can also trigger apoptosis through the activation of death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and subsequent executioner caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Heleurine_Metabolite This compound Metabolite (DHPA) Mitochondria Mitochondrial Damage Heleurine_Metabolite->Mitochondria Death_Receptor Death Receptor (e.g., Fas) Heleurine_Metabolite->Death_Receptor Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow_Metabolism start Start: In Vitro Metabolism Assay incubation Incubate this compound with Liver Microsomes + NADPH start->incubation inhibition Parallel Incubations with Specific CYP Inhibitors incubation->inhibition analysis LC-MS Analysis of Metabolite Formation inhibition->analysis kinetics Calculate Enzyme Kinetics (Km, Vmax) analysis->kinetics end End: Identify Active CYP Isoforms kinetics->end

References

Heleurine: Natural Sources, Isolation, and Toxicological Insights

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heleurine, a pyrrolizidine alkaloid, is a secondary metabolite found in various species of the Heliotropium genus. These compounds are of significant interest to the scientific community due to their potential biological activities and associated toxicities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation, and an exploration of its toxicological mechanism. Quantitative data on alkaloid content is presented, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Boraginaceae family, particularly within the genus Heliotropium. The concentration of this compound and other pyrrolizidine alkaloids (PAs) can vary significantly depending on the plant species, the specific part of the plant, and the geographic location.

The primary documented sources of this compound are:

  • Heliotropium europaeum : This annual herb is a well-established source of various pyrrolizidine alkaloids, including this compound.

  • Heliotropium indicum : Also known as Indian heliotrope, this plant's aerial parts and seeds have been reported to contain this compound.[1][2]

  • Heliotropium bacciferum

Quantitative analysis of pyrrolizidine alkaloids in Heliotropium species is crucial for understanding their potential for both therapeutic applications and toxicity. The following table summarizes the available quantitative data on total pyrrolizidine alkaloid content in Heliotropium europaeum, which provides an estimate of the potential yield of this compound.

Plant SpeciesPlant PartAnalytical MethodTotal Pyrrolizidine Alkaloid Content (% of dry weight)This compound PresenceReference
Heliotropium europaeumSeedsGC-MS0.28%Identified[3][4][5]
Heliotropium europaeumSeedsGC-MS0.02% (tertiary bases)Identified[4][5]

Note: The specific percentage of this compound within the total pyrrolizidine alkaloid fraction is not explicitly stated in the available literature. However, it is identified as one of the constituent alkaloids.[3][4][5]

Experimental Protocols for Isolation of this compound

The isolation of this compound from its natural sources involves a multi-step process that includes extraction, purification, and characterization. The following is a generalized protocol compiled from various studies on the isolation of pyrrolizidine alkaloids from Heliotropium species.

Plant Material Collection and Preparation
  • Collection: Collect the desired plant parts (e.g., seeds, aerial parts) of Heliotropium europaeum or Heliotropium indicum.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Pyrrolizidine Alkaloids

This protocol describes a standard acid-base extraction method commonly used for alkaloids.

  • Defatting (Optional but Recommended):

    • Macerate the powdered plant material in a non-polar solvent like n-hexane or petroleum ether for 24-48 hours.

    • Filter the mixture and discard the solvent. This step removes fats and waxes that can interfere with subsequent extraction steps.

    • Air-dry the defatted plant material.

  • Acidic Extraction:

    • Macerate the defatted plant material in an acidic solution (e.g., 0.5 M H₂SO₄ or 5% acetic acid in ethanol) for 24-48 hours with occasional stirring. This process protonates the alkaloids, converting them into their salt forms, which are soluble in the acidic aqueous or alcoholic solution.

    • Filter the mixture and collect the acidic extract.

    • Repeat the extraction process two more times with fresh acidic solution to ensure complete extraction of the alkaloids.

    • Combine the acidic extracts.

  • Basification and Liquid-Liquid Extraction:

    • Make the combined acidic extract alkaline by slowly adding a base, such as 25% ammonium hydroxide solution, until a pH of 9-10 is reached. This deprotonates the alkaloid salts, converting them back to their free base form.

    • Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like dichloromethane or chloroform. Repeat the extraction 3-5 times.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Purification of this compound

The crude alkaloid extract is a mixture of various compounds. Chromatographic techniques are employed for the purification of this compound.

  • Column Chromatography:

    • Pack a glass column with a suitable stationary phase, such as silica gel or alumina.

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

    • Load the dissolved extract onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

    • Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions that show a spot corresponding to the Rf value of this compound.

  • Further Purification (if necessary):

    • For higher purity, the combined fractions can be subjected to further chromatographic techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

The structure of the isolated this compound can be confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Signaling Pathways and Toxicological Mechanism

The toxicity of this compound, like other pyrrolizidine alkaloids, is primarily attributed to its metabolic activation in the liver.[6] The following diagram illustrates the proposed mechanism of this compound-induced hepatotoxicity.

Heleurine_Toxicity_Pathway cluster_bloodstream Bloodstream cluster_liver_cell Hepatocyte (Liver Cell) This compound This compound Heleurine_in_cell This compound This compound->Heleurine_in_cell Uptake CYP450 Cytochrome P450 Enzymes Reactive_Metabolites Reactive Pyrrolic Esters (Dehydrothis compound) CYP450->Reactive_Metabolites Metabolic Activation DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Covalent Binding DNA_Damage DNA Damage & Mutation DNA_Adducts->DNA_Damage Cellular_Damage Cellular Damage & Necrosis Protein_Adducts->Cellular_Damage Heleurine_Isolation_Workflow Plant_Material Dried & Powdered Plant Material (Heliotropium sp.) Defatting Defatting (n-hexane) Plant_Material->Defatting Acidic_Extraction Acidic Extraction (e.g., 0.5 M H₂SO₄) Defatting->Acidic_Extraction Filtration1 Filtration Acidic_Extraction->Filtration1 Marc Marc (Discard) Filtration1->Marc Acidic_Extract Acidic Extract Filtration1->Acidic_Extract Basification Basification (NH₄OH to pH 9-10) Acidic_Extract->Basification LLE Liquid-Liquid Extraction (Dichloromethane) Basification->LLE Organic_Phase Organic Phase LLE->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) LLE->Aqueous_Phase Drying Drying (Anhydrous Na₂SO₄) Organic_Phase->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound Characterization Structural Characterization (MS, NMR, IR) Purified_this compound->Characterization

References

Heleurine: A Technical Overview of a Pyrrolizidine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heleurine is a naturally occurring pyrrolizidine alkaloid found in various plant species of the Heliotropium genus.[1] As a member of this extensive class of secondary metabolites, this compound's chemical structure and potential biological activities are of interest to researchers in pharmacognosy, toxicology, and drug discovery. This technical guide provides a summary of the available information on the chemical structure and properties of this compound.

Chemical Structure and Properties

This compound is characterized by a necine base esterified with a necic acid. The core structure consists of a fused five-membered ring system containing a nitrogen atom, which is characteristic of pyrrolizidine alkaloids.[2]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate[1][3]
Molecular Formula C₁₆H₂₇NO₄[1][3]
Molecular Weight 297.39 g/mol [1][3]
CAS Number 488-00-6[1][3]
Canonical SMILES C--INVALID-LINK--C)(C(=O)OCC1=CCN2[C@H]1CCC2)O">C@HOC[1][3]
InChIKey AORFDVNAPHMKAU-INWMFGNUSA-N[1][3]
Topological Polar Surface Area 59 Ų[3]
XLogP3 1.1[3]

Spectroscopic Data

Biological Activity and Mechanism of Action

The biological activities of this compound have not been extensively studied individually. However, the broader class of pyrrolizidine alkaloids is known for a range of biological effects, most notably hepatotoxicity.[3] This toxicity is generally attributed to the metabolic activation of the pyrrolizidine nucleus by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules.[3]

Some pyrrolizidine alkaloids and extracts from Heliotropium species have also been investigated for other potential activities:

  • Anti-inflammatory Activity: Extracts from Heliotropium indicum and Heliotropium strigosum have demonstrated anti-inflammatory effects in animal models.[5][6][7] The proposed mechanisms often involve the modulation of inflammatory pathways, though specific molecular targets for individual alkaloids are not always well-defined.

  • Cytotoxic Activity: Certain synthetic compounds with structural similarities to alkaloids have been shown to induce apoptosis in cancer cell lines.[8] The evaluation of this compound for such properties would require dedicated in vitro studies.

Due to the lack of specific studies on this compound, no signaling pathways or detailed mechanisms of action can be definitively described at this time.

Experimental Protocols

General Isolation Protocol for Pyrrolizidine Alkaloids from Heliotropium Species

The isolation of pyrrolizidine alkaloids from plant material typically involves extraction with a polar solvent, followed by acid-base partitioning and chromatographic separation.

G Start Dried and Powdered Plant Material (Heliotropium sp.) Extraction Methanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration in vacuo Filtration->Concentration Acidification Acidification (e.g., with H₂SO₄) Concentration->Acidification Defatting Extraction with Diethyl Ether (to remove lipids) Acidification->Defatting Basification Basification of Aqueous Layer (e.g., with NH₄OH) Defatting->Basification PA_Extraction Extraction with Chloroform Basification->PA_Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) PA_Extraction->Drying Crude_Alkaloids Crude Alkaloid Extract Drying->Crude_Alkaloids Chromatography Chromatographic Separation (e.g., Column Chromatography, PTLC) Crude_Alkaloids->Chromatography Isolated_this compound Isolated this compound Chromatography->Isolated_this compound

Figure 1. General workflow for the isolation of pyrrolizidine alkaloids.
General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

G Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 24-72 hours Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC₅₀ values Absorbance_Reading->Data_Analysis

Figure 2. Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

This compound remains a relatively understudied pyrrolizidine alkaloid. While its chemical structure is known, there is a significant lack of data regarding its spectroscopic properties, specific biological activities, and mechanisms of action. Future research should focus on the isolation of this compound in sufficient quantities for comprehensive spectroscopic analysis and biological screening. Elucidating its potential cytotoxic, anti-inflammatory, or other pharmacological effects, along with its toxicological profile, would provide a more complete understanding of this natural product and its potential for drug development or as a toxicological reference standard.

References

The Core of Chemical Defense: A Technical Guide to Heleurine Biosynthesis in Heliotropium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large class of plant secondary metabolites, renowned for their role in chemical defense and their potent hepatotoxicity. The genus Heliotropium is a prolific producer of these compounds, with heleurine being a characteristic PA. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, consolidating current knowledge on the enzymatic steps, presenting quantitative data, detailing relevant experimental protocols, and visualizing the core processes. Understanding this pathway is critical for applications in toxicology, drug development, and phytochemistry.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are esters composed of a necine base, a bicyclic amino alcohol, and one or more branched-chain carboxylic acids known as necic acids.[1][2] These compounds are found in numerous plant families, most notably Boraginaceae (including Heliotropiaceae), Asteraceae, and Fabaceae.[2][3] Their primary function in plants is defense against herbivores.[3] However, their presence as contaminants in food, animal feed, and herbal medicines poses a significant health risk to humans and livestock due to their potential for causing liver damage and carcinogenicity.[3][4] this compound, an ester of the necine base heliotridine and heleuric acid, is a representative PA found in various Heliotropium species.[5]

The this compound Biosynthetic Pathway

The biosynthesis of this compound, like other PAs, involves three major stages: the synthesis of the necine base (heliotridine), the synthesis of the necic acid (heleuric acid), and the final esterification of these two moieties.

Necine Base (Heliotridine) Biosynthesis

The formation of the characteristic pyrrolizidine core begins with primary metabolites from the polyamine pathway.

Step 1: Homospermidine Synthesis The first committed step in PA biosynthesis is the formation of the uncommon polyamine homospermidine.[6] This reaction is catalyzed by homospermidine synthase (HSS) , an NAD⁺-dependent enzyme that transfers an aminobutyl group from spermidine to putrescine.[6] Plant HSS is believed to have evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism.[6] While DHS also exhibits some HSS activity, the specialized HSS enzyme is significantly more efficient in producing homospermidine.[6]

Step 2: Oxidation and Cyclization of Homospermidine The subsequent and critical step involves the oxidative deamination and cyclization of homospermidine to form the bicyclic pyrrolizidine scaffold. In Heliotropium indicum, this is catalyzed by a single copper-containing amine oxidase known as homospermidine oxidase (HSO) .[7][8] This enzyme performs a remarkable two-step oxidation of both primary amino groups of homospermidine, leading to the formation of the intermediate, 1-formylpyrrolizidine, which is the core bicyclic structure of the necine base.[7]

Step 3: Formation of Heliotridine Further enzymatic modifications, which are not yet fully characterized, convert 1-formylpyrrolizidine into the final necine base, heliotridine. These modifications likely involve reduction and hydroxylation steps to produce the specific stereochemistry of heliotridine, which is a stereoisomer of the more common retronecine base.[3][4]

Necine Base Biosynthesis cluster_primary Primary Metabolism cluster_secondary PA Pathway Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Spermidine Spermidine Spermidine->Homospermidine HSS (Homospermidine Synthase) Formylpyrrolizidine 1-Formylpyrrolizidine Homospermidine->Formylpyrrolizidine HSO (Homospermidine Oxidase) Heliotridine Heliotridine Formylpyrrolizidine->Heliotridine Reduction / Hydroxylation (Putative Steps)

Caption: Biosynthetic pathway of the necine base, heliotridine.
Necic Acid (Heleuric Acid) Biosynthesis

While the necine base pathway is relatively conserved, the biosynthesis of the diverse necic acids is more varied.[2] Necic acids are typically derived from common amino acids.[2] Heleuric acid is a C7 monocarboxylic acid. Feeding experiments with other PAs containing C7 necic acids suggest that they are derived from the amino acids valine and isoleucine .[9][10] The precise enzymatic steps leading from these amino acid precursors to heleuric acid have not yet been fully elucidated but likely involve a series of transaminations, decarboxylations, hydroxylations, and isomerizations.

Necic Acid Biosynthesis cluster_primary Primary Metabolism cluster_secondary Necic Acid Pathway Valine L-Valine Intermediates Keto Acid & Other Intermediates Valine->Intermediates Isoleucine L-Isoleucine Isoleucine->Intermediates HeleuricAcid Heleuric Acid Intermediates->HeleuricAcid Multiple Putative Steps (Transaminase, Dehydratase, etc.)

Caption: Proposed origin of the necic acid, heleuric acid.
Esterification

The final step in this compound biosynthesis is the esterification of the C9-hydroxyl group of the heliotridine base with heleuric acid. The specific enzyme(s), likely belonging to the acyltransferase family, that catalyze this crucial coupling reaction have not yet been identified. This remains a key area for future research in understanding the complete biosynthesis of PAs.

Quantitative Data Presentation

The concentration of this compound and other PAs can vary significantly between different Heliotropium species, as well as between different plant organs and developmental stages. The majority of PAs in the plant exist as non-toxic N-oxides, which can be converted to their toxic tertiary base forms upon ingestion.[11]

SpeciesPlant PartTotal PA Content (% dry weight)This compound PresenceReference
Heliotropium europaeumSeeds0.28%Identified[11]
Heliotropium europaeumWhole Plant0.5 - 5%Identified[3]
Heliotropium rotundifoliumWhole PlantNot specifiedIdentified[5]
Heliotropium hirsutissimumWhole PlantNot specifiedIdentified[5]

Table 1: Summary of quantitative and qualitative data on pyrrolizidine alkaloids in select Heliotropium species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of phytochemical, biochemical, and molecular biology techniques.

Protocol: Extraction and Analysis of PAs by GC-MS

This protocol is adapted from the analysis of Heliotropium europaeum seeds and is suitable for the qualitative and quantitative analysis of this compound and related PAs.[11]

  • Defatting: Air-dried and powdered plant material (e.g., 10 g) is defatted with hexane (3 x 100 ml).

  • Acidic Extraction: The defatted material is homogenized twice in 100 ml of 0.5 M H₂SO₄ and allowed to stand for one hour each time. The mixture is then filtered.

  • Fractionation: The acidic extract is divided.

    • Tertiary Bases (Fraction A): One portion is made alkaline to pH 10.5 with 25% ammonia solution and extracted with dichloromethane (3 x 100 ml). The organic phase is dried over anhydrous Na₂SO₄ and evaporated to yield the free tertiary bases.

    • Total Alkaloids (Fraction B): The second portion is reduced with zinc dust to convert N-oxides to their corresponding tertiary bases. The mixture is filtered, made alkaline to pH 10.5 with ammonia, and extracted with dichloromethane as described above. This fraction contains the total alkaloid content.

  • GC-MS Analysis: The dried residues from Fractions A and B are redissolved in a suitable solvent (e.g., dichloromethane) for analysis.

    • Column: HP-5MS (or equivalent)

    • Carrier Gas: Helium

    • Temperature Program: 120°C (3 min) to 230°C at 20°C/min, then to 290°C (2 min) at 10°C/min.

    • Detection: Mass spectrometry (EI, 70 eV).

    • Quantification: External standard method using a known concentration of a reference PA.

Protocol: Homospermidine Synthase (HSS) Enzyme Assay

This protocol is based on the characterization of HSS from Senecio vernalis and can be adapted for Heliotropium species.[6]

  • Enzyme Extraction: Plant tissue (e.g., roots) is pulverized in liquid nitrogen and extracted in a phosphate buffer (e.g., 50 mM KH₂PO₄, pH 8.7) containing dithioerythritol, NAD⁺, and spermidine to stabilize the enzyme.

  • Reaction Mixture: The assay is conducted in a final volume containing:

    • Phosphate buffer (pH 8.7)

    • 400 µM Putrescine

    • 400 µM Spermidine

    • NAD⁺

    • Enzyme extract

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Analysis: The reaction is stopped (e.g., by adding perchloric acid). The product, homospermidine, can be quantified by derivatizing the polyamines in the mixture followed by HPLC analysis with fluorescence or UV detection.[12]

Protocol: Homospermidine Oxidase (HSO) Enzyme Assay

This assay is adapted from protocols for other amine oxidases and is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the HSO reaction.[8][13]

  • Enzyme Source: HSO can be studied using crude protein extracts from Heliotropium tissue or via heterologous expression in a system like Nicotiana benthamiana.[13]

  • Reaction Mixture: A photometric assay can be set up in a 96-well plate containing:

    • Phosphate buffer (pH 7.5)

    • 1 mM Homospermidine (substrate)

    • Horseradish peroxidase (HRP)

    • A chromogenic substrate for HRP (e.g., ABTS or Amplex Red)

    • Enzyme extract

  • Measurement: The rate of color change is measured spectrophotometrically (e.g., at 405 nm for ABTS). The activity is proportional to the rate of H₂O₂ production.

  • Controls: Reactions lacking the homospermidine substrate or the enzyme extract should be run as negative controls.

Mandatory Visualizations

Caption: Overall logical workflow of this compound biosynthesis.

Experimental_Workflow Plant Heliotropium Plant Material (e.g., leaves, roots) Extract Crude Methanolic/Acidic Extraction Plant->Extract Fractionate Liquid-Liquid Partitioning (e.g., Acid/Base) Extract->Fractionate PA_Fraction Crude Pyrrolizidine Alkaloid Fraction Fractionate->PA_Fraction Analyze LC-MS/MS or GC-MS Analysis PA_Fraction->Analyze Identify Identify this compound (based on mass & fragmentation) Analyze->Identify Quantify Quantify this compound (using standards) Analyze->Quantify

Caption: Experimental workflow for PA analysis in Heliotropium.

Conclusion and Future Directions

The biosynthesis of this compound in Heliotropium begins with the well-characterized formation of homospermidine by HSS, followed by its conversion to the pyrrolizidine core by HSO. While the general origins of the necic acid moiety are understood to be from amino acids, the specific pathways for heleuric acid and the crucial final esterification step remain significant knowledge gaps. Further research employing transcriptomics, proteomics, and gene silencing techniques will be instrumental in identifying the missing enzymes, particularly the acyltransferases. A complete understanding of this pathway will not only enhance our knowledge of plant chemical ecology but also provide tools for managing PA toxicity and potentially harnessing these complex molecules for novel therapeutic applications.

References

An In-depth Technical Guide on the Toxicological Profile of Heleurine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the toxicological profile of heleurine. A comprehensive search of scientific literature and toxicological databases has revealed a significant lack of specific quantitative data and detailed experimental studies for this particular pyrrolizidine alkaloid. The information presented herein is largely based on the broader understanding of pyrrolizidine alkaloid toxicity.

Introduction

This compound is a pyrrolizidine alkaloid (PA) identified in various plant species of the Heliotropium genus, including Heliotropium europaeum and Heliotropium bacciferum.[1] Pyrrolizidine alkaloids are a large class of naturally occurring compounds known for their potential toxicity, primarily targeting the liver. The presence of this compound in plants that have been associated with livestock poisoning underscores the need to understand its specific toxicological properties. However, it is crucial to note that most toxicological research has focused on the effects of ingesting the entire plant or extracts containing a mixture of several PAs, rather than on isolated this compound.

Chemical Identity

  • Chemical Name: [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate

  • CAS Number: 488-00-6

  • Molecular Formula: C₁₆H₂₇NO₄

  • Molecular Weight: 297.39 g/mol [1]

  • Class: Pyrrolizidine Alkaloid (Heliotridine-type)

Toxicological Data

A thorough review of available literature and databases indicates a lack of specific quantitative toxicological data for isolated this compound . Values such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and IC50 (half-maximal inhibitory concentration) are not documented for this compound. The toxicity of this compound is inferred from studies on Heliotropium species and the well-established toxic properties of the pyrrolizidine alkaloid class.

Table 1: Quantitative Toxicological Data for this compound

ParameterValueSpecies/Test SystemRoute of AdministrationReference
LD50Not Available---
NOAELNot Available---
IC50Not Available---

Data Not Available: Extensive searches did not yield specific quantitative toxicity values for this compound.

General Toxicology of Pyrrolizidine Alkaloids

The toxicological profile of this compound is presumed to follow the general pattern established for unsaturated pyrrolizidine alkaloids.

4.1. Mechanism of Toxicity: Bioactivation

The primary mechanism of PA toxicity involves metabolic activation in the liver.[2] PAs themselves are relatively inert; however, they are converted by cytochrome P450 enzymes into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites are potent electrophiles that can alkylate cellular macromolecules, including DNA, proteins, and amino acids. This process, known as bioactivation, is a critical initiating step in the cascade of cellular damage.

dot

In_Vitro_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Liver Cells (e.g., HepG2) C Expose Cells to this compound (24, 48, 72h) A->C B Prepare this compound Concentrations B->C D Incubate under Controlled Conditions C->D E Perform Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Calculate IC50 Value F->G PA_Toxicity_Pathway PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolite Reactive Pyrrolic Ester PA->Metabolite CYP450 Bioactivation Alkylation Macromolecule Alkylation (DNA & Protein Damage) Metabolite->Alkylation OxidativeStress Oxidative Stress Alkylation->OxidativeStress ERStress ER Stress Alkylation->ERStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction JNK JNK Pathway Activation ERStress->JNK MitochondrialDysfunction->JNK Necrosis Necrosis MitochondrialDysfunction->Necrosis Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation Apoptosis->Inflammation Necrosis->Inflammation LiverInjury Hepatocellular Injury Inflammation->LiverInjury

References

An In-depth Technical Guide on the Potential Therapeutic Effects of Heleurine and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the therapeutic effects of the pyrrolizidine alkaloid Heleurine is limited in publicly available scientific literature. This guide synthesizes the available information on this compound and closely related compounds and extracts from the Heliotropium genus, which is a known source of this compound. The findings presented herein are largely based on studies of these related substances and should be interpreted with caution as they may not be directly attributable to this compound itself.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species, notably within the Heliotropium genus.[1] While PAs are well-documented for their potential toxicity, particularly hepatotoxicity, there is also emerging research into their pharmacological activities, including potential anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic effects of compounds closely related to this compound, with a focus on quantitative data, experimental methodologies, and associated cellular signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activities of extracts and compounds from Heliotropium species, which are known to contain this compound.

Compound/ExtractBiological ActivityAssayTarget/Cell LineResultReference
Heliotropium bacciferum ExtractCytotoxicityMTT AssayMCF-755% inhibition at 100 µg/mL[2]
52.5% inhibition at 150 µg/mL[2]
Heliotrine (from H. bacciferum)Anti-metastaticMolecular DockingWnt2, GSK3β, β-cateninHigh binding energy[2]
Heliotropium europaeum Butanol FractionAnti-inflammatoryOxidative Burst Assay (ROS)-IC₅₀: 14.7 ± 2.5 µg/mL[3]
Heliotropium europaeum ExtractsAnticancerMTT AssayMCF-7, 3T3, HeLaNo significant activity[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of research in this field.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.[2]

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., Heliotropium bacciferum extract) for a specified period (e.g., 24-72 hours).[2]

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells.

2. Anti-inflammatory Activity (Oxidative Burst Assay)

This assay measures the production of reactive oxygen species (ROS) by phagocytes, which is a key event in the inflammatory response.

  • Cell Isolation: Phagocytic cells (e.g., neutrophils) are isolated from whole blood.

  • Chemiluminescence Detection: The assay is performed using a chemiluminescence technique where a luminol-based substrate is oxidized by ROS, leading to the emission of light.

  • Treatment: The isolated cells are treated with the test compound (e.g., Heliotropium europaeum butanol fraction) before being stimulated to induce an oxidative burst.[3]

  • Measurement: The light emission is measured using a luminometer, and the inhibitory effect of the compound on ROS production is determined.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the anti-inflammatory potency of the test substance.[3]

Signaling Pathways and Mechanisms of Action

The potential anticancer effects of pyrrolizidine alkaloids from Heliotropium species may be mediated through the modulation of key cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer. The pyrrolizidine alkaloid heliotrine, found in Heliotropium bacciferum, has been suggested to exert its anti-metastatic effects by targeting components of this pathway.[2]

Wnt_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Co-receptor beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Heliotrine Heliotrine (Potential Inhibitor) GSK3β GSK3β Heliotrine->GSK3β Potential Interaction (Inhibition) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Promotes

Caption: Proposed mechanism of Heliotrine's interference with the Wnt/β-catenin signaling pathway.

In a simplified model, Wnt ligands bind to Frizzled receptors, leading to the inhibition of a "destruction complex" that normally phosphorylates β-catenin, marking it for degradation. This allows β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation and metastasis. Heliotrine is suggested to interfere with this pathway, potentially by interacting with components like Glycogen Synthase Kinase 3 Beta (GSK3β), leading to the suppression of metastatic processes.[2]

Conclusion and Future Directions

The preliminary evidence from studies on extracts and compounds from the Heliotropium genus suggests that certain pyrrolizidine alkaloids may possess therapeutic potential, particularly in the realms of anticancer and anti-inflammatory applications. However, the significant toxicity associated with this class of compounds remains a major hurdle.

Future research should focus on the isolation and rigorous pharmacological and toxicological evaluation of individual alkaloids, such as this compound, to delineate their specific bioactivities and safety profiles. A thorough understanding of their mechanisms of action at the molecular level is imperative for any potential therapeutic development. Structure-activity relationship studies could also aid in the design of synthetic analogs with improved therapeutic indices. Given the nascent stage of research on the specific therapeutic effects of this compound, further in-depth investigation is warranted to explore its potential as a lead compound for drug discovery.

References

Heleurine: A Technical Whitepaper on its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heleurine, a pyrrolizidine alkaloid primarily isolated from plants of the Heliotropium genus, has been a subject of scientific investigation for decades. This technical guide provides a comprehensive overview of this compound, focusing on its historical discovery, physicochemical properties, and known biological activities. The document details the methodologies for its isolation and characterization, presents available quantitative data on its toxicity, and explores its mechanism of action. Particular emphasis is placed on the presentation of experimental protocols and the visualization of related scientific workflows.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) first identified in the mid-20th century. PAs are a large class of heterocyclic organic compounds produced by many plant species, often as a defense mechanism against herbivores. They are known for their potential toxicity, particularly hepatotoxicity, which has been a significant area of research. This guide aims to consolidate the existing scientific knowledge on this compound for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

Discovery and Historical Research

The initial isolation of this compound was reported in 1954 by C. C. J. Culvenor from Heliotropium europaeum[1]. This discovery was part of a broader effort to identify and characterize the toxic constituents of plants responsible for livestock poisoning. Subsequent research by Culvenor and his colleagues further elucidated the chemical structure of this compound and other related pyrrolizidine alkaloids[1][2]. These early studies laid the foundation for understanding the structure-activity relationships within this class of compounds. A significant contribution to the structural understanding of this compound came from a 1985 publication by Mackay, Mitrprachachon, Oliver, and Culvenor, which detailed its crystal structure[1].

Physicochemical Properties

This compound is characterized by a pyrrolizidine nucleus esterified with heliotric acid. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₇NO₄[3]
Molecular Weight 297.39 g/mol [3]
IUPAC Name [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate[3]
CAS Number 488-00-6[3]
Natural Sources Heliotropium europaeum, Heliotropium bacciferum, Heliotropium supinum[1][2][3]

Biological Activity and Toxicity

The biological activity of this compound, like many pyrrolizidine alkaloids, is primarily associated with its toxicity. The mechanism of toxicity is generally understood to involve metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which are potent alkylating agents. These reactive metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Quantitative Toxicity Data

The acute toxicity of this compound has been determined in animal studies. The following table summarizes the available quantitative data.

AssaySpeciesValueSource
LD₅₀ (Lethal Dose, 50%) Rat (male)616 mg/kg

Experimental Protocols

This section provides an overview of the methodologies that would be employed for the isolation and characterization of this compound, based on general procedures for pyrrolizidine alkaloids.

Isolation of this compound from Heliotropium Species

The following workflow outlines a typical procedure for the isolation of this compound from plant material.

G A Plant Material (Heliotropium sp.) (Dried and Powdered) B Maceration with Methanol A->B C Filtration and Concentration (Crude Methanolic Extract) B->C D Acid-Base Extraction (Partitioning into Aqueous Acid, then back to Organic Solvent) C->D E Column Chromatography (Silica Gel or Alumina) D->E F Fraction Collection and TLC Analysis E->F G Further Purification (e.g., Preparative HPLC) F->G H Pure this compound G->H

A generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material from a Heliotropium species is subjected to maceration with a suitable solvent, typically methanol, to extract the alkaloids[4].

  • Acid-Base Extraction: The crude extract is concentrated and then subjected to an acid-base extraction procedure to separate the basic alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution, followed by washing with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted back into an organic solvent like chloroform or dichloromethane.

  • Chromatographic Purification: The enriched alkaloid fraction is then purified using column chromatography on silica gel or alumina. Elution with a gradient of solvents (e.g., chloroform-methanol mixtures) separates the individual alkaloids.

  • Final Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and may be subjected to further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound[4].

Structure Elucidation

The structure of this compound would be confirmed using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, as was done for this compound by Mackay et al. in 1985[1].

Signaling Pathways

While the general mechanism of pyrrolizidine alkaloid toxicity through the formation of DNA and protein adducts is established, the specific signaling pathways that are disrupted by this compound have not been extensively studied. Research on related compounds and crude extracts of Heliotropium species suggests potential involvement of pathways related to cell proliferation and apoptosis. For instance, an extract of Heliotropium bacciferum, which contains this compound, has been shown to suppress the GSK3β and Wnt2 signaling pathways in MCF-7 breast cancer cells[5]. The diagram below illustrates a hypothetical workflow for investigating the effect of this compound on a generic signaling pathway.

G A Cancer Cell Line Culture B Treatment with this compound (Various Concentrations) A->B C Cell Lysis and Protein Extraction B->C D Western Blot Analysis C->D E Analysis of Key Signaling Proteins (e.g., p53, Akt, MAPK) D->E F Quantification of Protein Expression Levels E->F G Identification of Affected Signaling Pathways F->G

Workflow for studying this compound's effect on signaling pathways.

Synthesis

The total synthesis of complex natural products like this compound is a challenging endeavor. While specific literature on the total synthesis of this compound was not identified in the conducted search, the general approach would likely involve the asymmetric synthesis of the pyrrolizidine core (supinidine) and the heliotric acid moiety, followed by their esterification.

Conclusion and Future Directions

This compound remains a compound of interest primarily due to its toxicity and its presence in plants that can contaminate foodstuffs and animal feed. While its basic chemical properties and structure are well-established, there is a need for further research in several areas. Specifically, more detailed studies are required to determine its cytotoxic and anti-proliferative effects against a range of cancer cell lines to obtain quantitative IC₅₀ values. Furthermore, a deeper investigation into its impact on specific cellular signaling pathways could provide valuable insights into its mechanism of action and potential for therapeutic development, should its toxicity be manageable through structural modification. The development of a total synthesis route would also be beneficial for producing analogs for structure-activity relationship studies.

References

In-depth Technical Guide: The Biological Activity of Heleurine N-oxide and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific, in-depth data on the biological activity of Heleurine N-oxide is exceptionally limited. This guide synthesizes the available information on closely related pyrrolizidine alkaloid N-oxides (PANOs) to provide a contextual understanding of the potential activities of this compound N-oxide. All data and experimental details presented herein are based on studies of analogous compounds and should be interpreted with caution as they may not be directly transferable to this compound N-oxide.

Introduction to this compound N-oxide and Pyrrolizidine Alkaloids

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in numerous plant species, particularly within the Heliotropium genus of the Boraginaceae family.[1] In biological systems, PAs frequently exist as their corresponding N-oxides.[2][3] These compounds are of significant interest to the scientific community due to their wide range of biological activities, which include potential anticancer and cytotoxic effects.[4] However, many PAs are also known for their hepatotoxicity, which presents a major challenge in their development as therapeutic agents.[1]

This technical guide aims to provide a comprehensive overview of the known biological activities of pyrrolizidine alkaloid N-oxides, with a specific focus on their potential relevance to cancer therapy. Due to the scarcity of data on this compound N-oxide, this document will draw upon research conducted on structurally similar and more extensively studied PANOs, such as indicine N-oxide and heliotrine N-oxide.

General Biological Activities of Pyrrolizidine Alkaloid N-Oxides

Pyrrolizidine alkaloids and their N-oxides have been reported to possess a variety of biological properties, including:

  • Anticancer and Cytotoxic Activity: Numerous studies have highlighted the potential of PANOs as anticancer agents.[4] Their cytotoxic effects are a key area of investigation for the development of new cancer therapies.

  • Anti-inflammatory Effects: Some pyrrolizidine alkaloids have demonstrated anti-inflammatory properties, suggesting a potential therapeutic application in inflammatory diseases.

  • Antimicrobial Activity: Certain PANOs have been shown to exhibit activity against various microorganisms.[5]

It is crucial to note that the biological activity of PANOs is often a double-edged sword, with promising therapeutic effects frequently accompanied by significant toxicity, particularly to the liver.[1]

Insights from Related Pyrrolizidine Alkaloid N-Oxides

While specific data for this compound N-oxide is lacking, research on other PANOs from the Heliotropium genus can offer valuable insights into its potential mechanism of action.

Anticancer Activity of Indicine N-oxide

Indicine N-oxide, another PANO isolated from Heliotropium indicum, has been one of the more studied compounds in this class for its anticancer properties.[1] It has been investigated for its potential to inhibit the growth of various cancer cell lines.

Anti-inflammatory Action of Heliotrine

Heliotrine, a closely related pyrrolizidine alkaloid, has been noted for its anti-inflammatory capabilities. This activity is an important consideration, as inflammation is a critical component of the tumor microenvironment.

Postulated Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound N-oxide have not been elucidated. However, based on the activities of other cytotoxic natural products and related N-oxides, several pathways could be hypothetically involved. A generalized workflow for investigating the cytotoxic mechanism of a novel compound like this compound N-oxide is presented below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Detailed Pathway Analysis This compound N-oxide This compound N-oxide Cancer Cell Lines Cancer Cell Lines This compound N-oxide->Cancer Cell Lines Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cancer Cell Lines->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Inform Concentration Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Inform Concentration Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis Inform Concentration Western Blot Western Blot Signaling Pathway Analysis->Western Blot Protein Expression qPCR qPCR Signaling Pathway Analysis->qPCR Gene Expression

Caption: Hypothetical workflow for investigating the biological activity of this compound N-oxide.

A potential mechanism of action for cytotoxic PANOs could involve the induction of apoptosis (programmed cell death) and/or cell cycle arrest in cancer cells. The diagram below illustrates a generalized signaling cascade for apoptosis that could be investigated.

G This compound N-oxide This compound N-oxide Cellular Stress Cellular Stress This compound N-oxide->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio p53 Activation->Bax/Bcl-2 Ratio Upregulates Bax Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Ratio->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A potential intrinsic apoptosis pathway that could be induced by this compound N-oxide.

Future Directions and Conclusion

The biological activity of this compound N-oxide remains a largely unexplored area of research. While the broader class of pyrrolizidine alkaloid N-oxides has shown promise, particularly in the context of anticancer research, the lack of specific data for this compound N-oxide underscores the need for further investigation.

Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound N-oxide is the essential first step for any biological evaluation.

  • In Vitro Cytotoxicity Screening: Testing the compound against a panel of cancer cell lines to determine its cytotoxic potential and selectivity.

  • Mechanism of Action Studies: Investigating the effects of this compound N-oxide on apoptosis, cell cycle progression, and key signaling pathways in cancer cells.

  • In Vivo Efficacy and Toxicity: Evaluating the antitumor efficacy and, critically, the toxicity profile of this compound N-oxide in animal models.

References

In-depth Analysis Reveals Scant Data on Heleurine Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Heleurine is a known pyrrolizidine alkaloid found in plants of the Heliotropium genus. While the general class of pyrrolizidine alkaloids has been studied for their biological activities, including potential cytotoxicity and anticancer effects, specific and detailed SAR studies on this compound and its analogues are absent from the current body of scientific literature.

Our research efforts to collate information for an in-depth technical guide uncovered the following:

  • Lack of Quantitative SAR Data: No studies were identified that systematically modify the structure of this compound and quantify the corresponding changes in biological activity. As a result, it is not possible to construct tables summarizing the effects of different functional groups or structural modifications on its potency or selectivity.

  • Absence of Detailed Experimental Protocols: The scientific literature does not contain specific, detailed experimental methodologies for key experiments related to the SAR of this compound. This includes protocols for its synthesis, the generation of analogues, and the biological assays used to evaluate them.

  • No Elucidated Signaling Pathways: There is no information available on the specific signaling pathways that this compound may modulate. Consequently, the creation of diagrams illustrating its mechanism of action or experimental workflows for its study is not feasible based on current knowledge.

While general information on the chemical and physical properties of this compound is available in chemical databases such as PubChem, this does not extend to its biological interactions and structure-activity relationships. Broader studies on other pyrrolizidine alkaloids suggest that the necine base and the necic acid portions of the molecule are critical for their biological effects. However, without specific studies on this compound, any discussion of its SAR would be purely speculative.

Heleurine: A Technical Whitepaper on a Pyrrolizidine Alkaloid Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heleurine, a pyrrolizidine alkaloid (PA) found in various plant species of the Heliotropium genus, represents a class of secondary metabolites with a range of biological activities. PAs are known for their complex chemical structures and diverse toxicological and pharmacological profiles. This technical guide provides an in-depth overview of this compound, positioning it within the broader context of pyrrolizidine alkaloids. Due to the limited availability of specific data for this compound, this document synthesizes current knowledge on PAs as a class to infer potential properties and mechanisms of action for this compound. The guide covers the chemical properties, natural sources, and the general biosynthetic pathway of PAs. Furthermore, it presents generalized experimental protocols for the isolation, purification, and evaluation of biological activities, such as cytotoxicity, anti-inflammatory, and antimicrobial effects, which are relevant for the study of this compound. This document also explores potential signaling pathways that may be modulated by PAs and provides visualizations to aid in the understanding of these complex biological processes. All quantitative data for related compounds are summarized in structured tables to facilitate comparison.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring secondary metabolite belonging to the pyrrolizidine alkaloid (PA) class.[1][2] These compounds are synthesized by plants as a defense mechanism against herbivores.[1][2] PAs are characterized by a core structure of two fused five-membered rings sharing a nitrogen atom, known as the necine base.[1] This necine base is esterified with one or more necic acids, which are branched-chain carboxylic acids.[2]

This compound has been identified in plant species such as Heliotropium bacciferum and Heliotropium europaeum.[3] While extensive research exists for the broader PA class, specific data on the biological activities and mechanisms of action of this compound are limited. This guide, therefore, draws upon the wider body of knowledge on PAs to provide a comprehensive technical overview relevant to this compound.

Chemical Properties of this compound [3]

PropertyValue
Chemical Formula C₁₆H₂₇NO₄
Molecular Weight 297.39 g/mol
IUPAC Name [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate
CAS Number 488-00-6
PubChem CID 12310403

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids is a complex enzymatic process that originates from amino acids. The pathway can be broadly divided into the formation of the necine base and the synthesis of the necic acids, followed by their esterification.

Biosynthesis of the Necine Base

The biosynthesis of the necine base starts from the amino acid L-arginine, which is converted to putrescine. The key enzyme in this pathway is homospermidine synthase (HSS) , which catalyzes the NAD⁺-dependent condensation of two molecules of putrescine to form homospermidine.[1][4][5] This is the first committed step in PA biosynthesis.[2][6] Subsequent oxidation and cyclization steps lead to the formation of the characteristic bicyclic pyrrolizidine core.[1]

Necine Base Biosynthesis Arginine Arginine Putrescine Putrescine Arginine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Necine_Base Necine_Base Homospermidine->Necine_Base Oxidation & Cyclization

Figure 1: Simplified Biosynthesis of the Necine Base.

Biosynthesis of Necic Acids and Esterification

The necic acid moieties of PAs are derived from various amino acids, such as isoleucine, leucine, and valine. The specific pathways for their synthesis are diverse and contribute to the structural variety of PAs. The final step in the biosynthesis is the esterification of the necine base with one or more necic acids, a reaction catalyzed by specific acyltransferases. The exact enzymes and intermediates in the biosynthesis of the necic acid of this compound have not yet been fully elucidated.

Biological Activities and Toxicological Profile

Pyrrolizidine alkaloids are well-known for their hepatotoxicity, which is a significant concern for human and animal health.[1][2] The toxicity is primarily due to the metabolic activation of PAs in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters that can form adducts with DNA and proteins.[1]

While specific quantitative data for this compound is scarce, studies on various PAs have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.

Quantitative Data for Pyrrolizidine Alkaloids

The following table summarizes IC₅₀ and MIC values for various PAs to provide a comparative context for the potential activity of this compound. It is important to note that these values are not specific to this compound.

AlkaloidActivityCell Line / OrganismIC₅₀ / MIC (µM)Reference
RetrorsineCytotoxicityHepG2270 (IC₂₀)[7]
ClivorineCytotoxicityHepG213 (IC₂₀)[7]
SenecionineCytotoxicityHepG2660 (IC₂₀)[8]
LasiocarpineCytotoxicityCRL-2118~100[9]
HeliotrineCytotoxicityCRL-2118~200[9]
MonocrotalineAnti-T. vaginalisTrichomonas vaginalis>1000[10]
UsaramineBiofilm InhibitionStaphylococcus epidermidis~1000 (at 1 mg/mL)[10]
EuropineAntibacterialEscherichia coliNot specified[11]
LasiocarpineAntibacterialEscherichia coliNot specified[11]

Note: IC₂₀ represents the concentration causing 20% inhibition.

Potential Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways is lacking, many natural products, including alkaloids, are known to modulate key cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis. Based on the activities of other alkaloids, potential targets for this compound could include the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.

NF-kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IkB IKK->IkB Phosphorylates NFkB_IkB NF-kB/IkB Complex NFkB NFkB NFkB_active NF-kB NFkB->NFkB_active NFkB_IkB->NFkB IkB degradation DNA DNA NFkB_active->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Figure 2: Generalized NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.

MAPK_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Isolation_Workflow Plant_Material Plant_Material Extraction Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude_Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction_Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purified_Fractions Purified_Fractions TLC_Analysis->Purified_Fractions HPLC_Purification Preparative HPLC Purified_Fractions->HPLC_Purification Pure_this compound Pure_this compound HPLC_Purification->Pure_this compound

References

The Genotoxic Profile of Heleurine and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heleurine, a pyrrolizidine alkaloid (PA) of the heliotridine type, is a natural phytotoxin found in various plant species, including those of the Heliotropium genus. Like many PAs, this compound is suspected to be genotoxic following metabolic activation. This technical guide provides a comprehensive overview of the current understanding of the genotoxicity of this compound and its metabolites. Due to a scarcity of direct quantitative data for this compound, this guide draws upon the extensive research conducted on structurally similar and well-characterized heliotridine-type PAs, such as heliotrine and lasiocarpine, to infer the likely genotoxic mechanisms and effects of this compound. This document details the metabolic activation pathways, the formation of DNA adducts, and the resulting genotoxic endpoints. It also provides standardized experimental protocols for key genotoxicity assays and visualizes the critical pathways and workflows using the DOT language for Graphviz. This guide is intended to be a valuable resource for researchers and professionals involved in the toxicological assessment of PAs and the development of pharmaceuticals where such structures may be relevant.

Introduction to this compound and Pyrrolizidine Alkaloid Genotoxicity

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by numerous plant species worldwide.[1][2] A significant portion of these PAs are known to be genotoxic and carcinogenic, posing a potential risk to human and animal health through the consumption of contaminated food, herbal remedies, and supplements.[1][3] this compound is a monoester PA belonging to the heliotridine class. The genotoxicity of PAs is not inherent to the parent compound but arises from its metabolic activation, primarily in the liver.[3][4]

The general mechanism of PA-induced genotoxicity involves the metabolic conversion of the necine base into highly reactive pyrrolic esters. These electrophilic metabolites can then bind to cellular macromolecules, including DNA, to form covalent adducts.[1][3] These DNA adducts can disrupt normal cellular processes like DNA replication and transcription, leading to mutations, chromosomal aberrations, and ultimately, cancer.[1]

Metabolic Activation of this compound and Formation of Reactive Metabolites

The bioactivation of this compound, like other heliotridine-type PAs, is initiated by cytochrome P450 (CYP) enzymes in the liver.[5] The process is believed to follow a pathway analogous to that of heliotrine and lasiocarpine.

The key steps in the metabolic activation of this compound are:

  • Dehydrogenation: CYP enzymes, particularly of the CYP3A and CYP2B subfamilies, catalyze the dehydrogenation of the heliotridine necine base at the C1 and C2 positions, forming a highly reactive pyrrolic ester intermediate known as dehydrothis compound.[6]

  • Hydrolysis and Formation of DHP: This unstable pyrrolic ester can undergo hydrolysis to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[1][3] DHP is a relatively stable, but still reactive, secondary metabolite that is considered a key player in the genotoxicity of many PAs.[1][3]

Metabolic_Activation_of_this compound This compound This compound Dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Ester) This compound->Dehydrothis compound CYP450 (Dehydrogenation) DHP DHP (6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine) Dehydrothis compound->DHP Hydrolysis DNA_Adducts DNA Adducts DHP->DNA_Adducts Covalent Binding In_Vitro_Micronucleus_Assay_Workflow Start Start: Cell Culture Exposure Exposure to this compound (± S9) Start->Exposure CytoB Add Cytochalasin B Exposure->CytoB Harvest Harvest and Fix Cells CytoB->Harvest Stain Stain Slides Harvest->Stain Score Microscopic Scoring (Binucleated Cells) Stain->Score End End: Data Analysis Score->End DNA_Damage_Response_Pathway Heleurine_Metabolites This compound Metabolites (e.g., DHP) DNA_Damage DNA Damage (Adducts, Strand Breaks) Heleurine_Metabolites->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensor_Proteins activates Signal_Transducers Signal Transducers (e.g., Chk1, Chk2) Sensor_Proteins->Signal_Transducers phosphorylates p53 p53 Activation Signal_Transducers->p53 stabilizes Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transducers->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

References

The Enzymatic Impact of Pyrrolizidine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the enzymatic effects of Heleurine is limited in publicly accessible literature. This guide provides an in-depth analysis of the well-documented effects of Pyrrolizidine Alkaloids (PAs), the chemical class to which this compound belongs. The mechanisms and effects described herein are expected to be broadly applicable to this compound and serve as a critical resource for research and development.

Executive Summary

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by numerous plant species. Their significance in toxicology and drug development stems from their potent hepatotoxicity, which is intricately linked to their metabolic activation by hepatic enzyme systems. This technical guide synthesizes the current understanding of the effects of PAs on key enzyme systems, with a focus on cytochrome P450, acetylcholinesterase, and antioxidant enzymes. We provide a comprehensive overview of the mechanisms of action, quantitative data on enzyme inhibition and cellular effects, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals. The primary mechanism of PA-induced toxicity involves their bioactivation by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, into highly reactive pyrrolic esters. These metabolites readily form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, genotoxicity, and carcinogenicity. While the primary focus of PA research has been on their toxicity, some PAs have also been investigated for their pharmacological properties, including the inhibition of acetylcholinesterase. Furthermore, the toxic effects of PAs are associated with the depletion of cellular antioxidants and the modulation of antioxidant enzyme activities. This guide aims to provide a consolidated resource to support further investigation into the enzymatic interactions of this important class of compounds.

Effects on Major Enzyme Systems

Cytochrome P450 Family

The metabolism of PAs by cytochrome P450 enzymes is the critical initiating step in their toxicity. The isoforms CYP3A and CYP2B are generally the most involved in the metabolic activation of PAs.[1] This bioactivation leads to the formation of dehydropyrrolizidine alkaloids (DHPA), which are reactive electrophiles.

Table 1: Cytotoxicity of Pyrrolizidine Alkaloids in CYP3A4-Overexpressing HepG2 Cells

Pyrrolizidine AlkaloidEC50 (µM) after 72h Exposure
Lasiocarpine< 2
Seneciphylline2 - 60
Senecionine2 - 60
Retrorsine2 - 60
Echimidine2 - 60
Riddelliine2 - 60
Heliotrine2 - 60
Europine> 60
Monocrotaline> 60
Indicine> 60
Lycopsamine> 60

Data sourced from a study on the cytotoxicity of eleven structurally different PAs in human HepG2 liver cells with CYP3A4 overexpression.[2] The EC50 values represent the concentration at which 50% of the maximum cytotoxic effect is observed.

Acetylcholinesterase (AChE)

Several PAs have been shown to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity, however, is generally observed at relatively high concentrations, suggesting it may not be the primary mechanism of their toxicity but could be relevant for specific pharmacological investigations.

Table 2: Acetylcholinesterase Inhibitory Activity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidIC50 (mM)Source Organism
7-O-angeloyllycopsamine N-oxide0.276 - 0.769Echium confusum
Echimidine N-oxide0.276 - 0.769Echium confusum
Echimidine0.276 - 0.769Echium confusum
7-O-angeloylretronecine0.276 - 0.769Echium confusum
7-O-angeloylechinatine-N-oxide0.53 - 0.60Solenanthus lanatus
3′-O-acetylheliosupine-N-oxide0.53 - 0.60Solenanthus lanatus
Heliosupine-N-oxide0.53 - 0.60Solenanthus lanatus
Heliosupine0.53 - 0.60Solenanthus lanatus

IC50 values represent the concentration of the PA required to inhibit 50% of the acetylcholinesterase activity.[1][3]

Antioxidant Enzyme Systems

The hepatotoxicity induced by PAs is closely linked to oxidative stress. PAs and their metabolites can deplete cellular glutathione (GSH) and alter the activity of GSH-related antioxidant enzymes. For instance, some PAs have been shown to decrease the activities of glutathione S-transferase (GST), glutathione peroxidase (GPX), and glutathione reductase (GR).[4][5] This disruption of the cellular antioxidant defense system exacerbates the damage caused by the reactive pyrrolic esters.

Experimental Protocols

In Vitro Assessment of PA-Induced Hepatotoxicity using Liver Microsomes

This protocol outlines a general procedure for evaluating the metabolic activation and potential hepatotoxicity of PAs using liver microsomes.

Objective: To determine the rate of PA metabolism and the formation of reactive metabolites by liver microsomal enzymes.

Materials:

  • Test pyrrolizidine alkaloid (e.g., monocrotaline, retrorsine)

  • Liver microsomes (from human, rat, or other species of interest)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for extraction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the test PA to the incubation mixture to initiate the metabolic reaction. The final concentration of the PA should be within a relevant range based on expected exposure levels or previous studies.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant for the parent PA and potential metabolites using a validated LC-MS/MS method. The disappearance of the parent compound over time provides an indication of the rate of metabolism.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining acetylcholinesterase activity and can be adapted for screening PAs for their inhibitory potential.

Objective: To quantify the inhibitory effect of a PA on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test pyrrolizidine alkaloid

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test PA in phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test PA at various concentrations. Include a control group with no inhibitor.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ATCh solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test PA compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

metabolic_activation PA Pyrrolizidine Alkaloid (PA) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) CYP450->DHPA Adducts Macromolecular Adducts (Proteins, DNA) DHPA->Adducts Covalent Binding Toxicity Hepatotoxicity Genotoxicity Carcinogenicity Adducts->Toxicity

Caption: Metabolic activation of pyrrolizidine alkaloids.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Liver Microsomes and NADPH Regenerating System Incubate Incubate PA with Microsomes at 37°C Prep_Microsomes->Incubate Prep_PA Prepare Pyrrolizidine Alkaloid Solution Prep_PA->Incubate Terminate Terminate Reaction with Acetonitrile Incubate->Terminate Centrifuge Centrifuge to Pellet Proteins Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for in vitro PA metabolism assay.

References

Methodological & Application

Application Notes and Protocols for Heleurine Extraction from Heliotropium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heliotropium is a genus of flowering plants in the borage family, Boraginaceae, known to produce a variety of secondary metabolites, including pyrrolizidine alkaloids (PAs).[1][2] These compounds are of significant pharmacological and toxicological interest. Heleurine is a pyrrolizidine alkaloid identified in several Heliotropium species, such as Heliotropium europaeum and Heliotropium indicum.[1][3][4] This document provides detailed protocols and application notes for the extraction of this compound and other PAs from Heliotropium species, intended for use in research and drug development.

Application Notes

The extraction of PAs from Heliotropium plant material is typically achieved through acid-base extraction techniques, which leverage the basicity of the nitrogen atom in the pyrrolizidine ring. Common solvents for initial extraction include methanol, ethanol, or acidified water.[2][5] Techniques such as maceration, percolation, Soxhlet extraction, and refluxing are employed to enhance extraction efficiency.[2][5] Increased temperatures during extraction can positively influence the yield of PAs.[5]

PAs exist in two forms in plants: free tertiary bases and their corresponding N-oxides. A complete extraction protocol should account for both forms. The N-oxides can be reduced to their corresponding tertiary bases using reagents like zinc dust, allowing for the quantification of total PAs.[3] For analytical purposes, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the identification and quantification of specific alkaloids like this compound.[3][5]

Quantitative Data Summary

The content of this compound and total pyrrolizidine alkaloids can vary significantly depending on the plant species, the part of the plant used, geographical location, and time of collection.[6] The following table summarizes quantitative data from studies on Heliotropium species.

Plant SpeciesPlant PartAlkaloidContent (% of dry weight)Analytical MethodReference
Heliotropium europaeumSeedsTotal Pyrrolizidine Alkaloids0.28%GC-MS[3]
Heliotropium europaeumSeedsTertiary Bases (including this compound)0.02%GC-MS[3]
Heliotropium europaeumFlowersTotal Pyrrolizidine Alkaloids~3.0 - 5.0%LC-MS/MS[7]
Heliotropium europaeumLeavesTotal Pyrrolizidine Alkaloids~1.5 - 2.5%LC-MS/MS[7]
Heliotropium europaeumStemsTotal Pyrrolizidine Alkaloids~0.8 - 1.5%LC-MS/MS[7]
Heliotropium europaeumRootsTotal Pyrrolizidine Alkaloids~1.0 - 1.8%LC-MS/MS[7]

Experimental Protocols

This section details a comprehensive protocol for the extraction of this compound and other pyrrolizidine alkaloids from Heliotropium seeds, adapted from established methodologies.[3]

Plant Material Preparation
  • Collection and Drying: Collect the seeds from mature Heliotropium plants. Air-dry the material in the shade until a constant weight is achieved to prevent the degradation of phytochemicals.

  • Grinding: Pulverize the dried seeds into a fine powder using a grinder or a mortar and pestle. This increases the surface area for efficient solvent extraction.

Extraction of Alkaloids
  • Defatting:

    • Take 10g of the powdered seeds and defat with hexane (3 x 100 mL) to remove lipids and other nonpolar compounds that may interfere with the extraction.

    • Discard the hexane fractions.

  • Acidic Extraction:

    • Homogenize the defatted plant material twice in 100 mL of 0.5 M H₂SO₄.

    • Let the mixture stand at room temperature for one hour each time. This step protonates the alkaloids, converting them into their salt form, which is soluble in the aqueous acidic solution.

    • Filter the mixture and combine the acidic aqueous extracts.

  • Separation of Tertiary Bases and N-oxides:

    • Divide the filtered extract into two equal portions (Portion A and Portion B).

    • For Portion A (Tertiary Bases):

      • Make the solution alkaline by adding 25% ammonia solution until the pH reaches approximately 10.5. This deprotonates the alkaloid salts, converting them back to their free base form.

      • Perform a liquid-liquid extraction with dichloromethane (3 x 100 mL). The free base alkaloids will partition into the organic layer.

      • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under a vacuum. The resulting residue contains the free tertiary bases, including this compound.

    • For Portion B (Total Alkaloids - Tertiary Bases and N-oxides):

      • Add zinc dust to the acidic extract and stir to reduce the N-oxides to their corresponding tertiary bases.

      • Filter the mixture to remove the excess zinc dust.

      • Make the filtrate alkaline with 25% ammonia solution (to pH 10.5).

      • Extract with dichloromethane (3 x 100 mL).

      • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under a vacuum. The residue contains the total alkaloids (native tertiary bases plus those from the reduction of N-oxides).

Purification and Analysis
  • Chromatography: For isolation of pure this compound, the crude alkaloid extracts can be subjected to column chromatography on silica gel or Sephadex LH-20.[8][9] Elution can be performed using a gradient of solvents such as n-hexane, chloroform, ethyl acetate, and methanol.[9]

  • Quantification: The content of this compound in the fractions can be determined using GC-MS or LC-MS/MS.[3][5] An external standard method with a certified reference standard of this compound should be used for accurate quantification.

Experimental Workflow Diagram

Heleurine_Extraction_Workflow plant_material 1. Plant Material (Dried, Powdered Heliotropium Seeds) defatting 2. Defatting (Hexane) plant_material->defatting acid_extraction 3. Acidic Extraction (0.5 M H₂SO₄) defatting->acid_extraction filtration 4. Filtration acid_extraction->filtration acidic_extract Acidic Aqueous Extract (PAs as Salts) filtration->acidic_extract split 5. Split into Two Portions acidic_extract->split portion_a Portion A split->portion_a Portion A portion_b Portion B split->portion_b Portion B alkalinization_a 6a. Alkalinization (25% NH₃, pH 10.5) portion_a->alkalinization_a extraction_a 7a. Liquid-Liquid Extraction (Dichloromethane) alkalinization_a->extraction_a evaporation_a 8a. Evaporation extraction_a->evaporation_a tertiary_bases Result: Tertiary Bases (e.g., this compound) evaporation_a->tertiary_bases analysis Purification & Analysis (Chromatography, GC-MS/LC-MS/MS) tertiary_bases->analysis reduction 6b. Reduction of N-oxides (Zn dust) portion_b->reduction alkalinization_b 7b. Alkalinization (25% NH₃, pH 10.5) reduction->alkalinization_b extraction_b 8b. Liquid-Liquid Extraction (Dichloromethane) alkalinization_b->extraction_b evaporation_b 9b. Evaporation extraction_b->evaporation_b total_alkaloids Result: Total Alkaloids (Tertiary Bases + Reduced N-oxides) evaporation_b->total_alkaloids total_alkaloids->analysis

Caption: Workflow for the extraction of tertiary and total pyrrolizidine alkaloids from Heliotropium.

References

Application Notes and Protocols for the Analysis of Heleurine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heleurine is a pyrrolizidine alkaloid (PA) found in various plant species of the Heliotropium genus, such as Heliotropium bacciferum and Heliotropium europaeum[1]. PAs are a class of naturally occurring compounds known for their potential toxicity, particularly hepatotoxicity, which is a significant concern for human and animal health. The analysis of this compound in plant extracts is crucial for the quality control of herbal products, toxicological studies, and drug development. This document provides detailed protocols for the extraction and quantification of this compound from plant matrices using modern analytical techniques.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueReference
Molecular FormulaC16H27NO4[1]
Molecular Weight297.39 g/mol [1]
Monoisotopic Mass297.19400834 Da[1]
IUPAC Name[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate[1]

Experimental Protocols

The following sections detail the recommended procedures for the extraction, separation, and quantification of this compound in plant extracts. These protocols are based on established methods for the analysis of pyrrolizidine alkaloids and should be validated by the end-user for their specific application.

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of PAs from plant materials, which can be adapted for this compound.

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, roots of Heliotropium sp.)

  • Methanol (HPLC grade)

  • 0.05 M Sulfuric acid

  • Ammonium hydroxide solution

  • Solid Phase Extraction (SPE) cartridges (e.g., MCX)

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh 1-2 g of the dried, powdered plant material into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 1.2-1.5) on the plant residue and combine the supernatants.

    • Adjust the pH of the combined extracts to approximately 9 with ammonium hydroxide solution.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the pH-adjusted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.

    • Elute the PAs, including this compound, with 5 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol outlines a sensitive and selective method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 5 mM ammonium formate and 0.1% formic acid in water.

    • B: 5 mM ammonium formate and 0.1% formic acid in methanol.

  • Gradient Elution:

Time (min)% B
0.05
1.05
8.060
10.095
12.095
12.15
15.05
  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV) - Tentative
This compound298.2138.1120.115-25

Note: The precursor ion corresponds to [M+H]+ for this compound (C16H27NO4, exact mass 297.19). The product ions are proposed based on the characteristic fragmentation of the heliotridine-type necine base. The collision energy should be optimized for the specific instrument used.

Method Validation Parameters:

For reliable quantification, the analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters include:

ParameterDescription
Linearity A calibration curve should be constructed using at least five concentrations of a this compound standard. The correlation coefficient (r²) should be >0.99.
Accuracy The agreement between the measured concentration and the true concentration, expressed as a percentage. Should be within ±15% (±20% at the LLOQ).
Precision The closeness of repeated measurements, expressed as the relative standard deviation (RSD). Should be ≤15% (≤20% at the LLOQ).
Recovery The efficiency of the extraction procedure, determined by comparing the response of an extracted sample to that of a non-extracted standard of the same concentration.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Data Presentation

The quantitative results from the analysis of multiple plant extracts should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Various Heliotropium Extracts

Sample IDPlant SpeciesPlant PartThis compound Concentration (µg/g) ± SDRecovery (%)
HE-L-01Heliotropium europaeumLeaves15.2 ± 1.392.5
HE-R-01Heliotropium europaeumRoots45.8 ± 3.990.1
HB-L-01Heliotropium bacciferumLeaves8.7 ± 0.994.2
Control--Not Detected-

Note: Data are hypothetical and for illustrative purposes only.

Visualization of Concepts

Experimental Workflow

The overall process from sample preparation to data analysis can be visualized as a workflow diagram.

experimental_workflow plant_material Plant Material (Heliotropium sp.) extraction Extraction (Acidified Methanol, Sonication) plant_material->extraction cleanup SPE Cleanup (MCX Cartridge) extraction->cleanup analysis UPLC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification

A simplified workflow for the analysis of this compound in plant extracts.
Proposed Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity

This compound, as a pyrrolizidine alkaloid, is believed to exert its toxicity after metabolic activation in the liver. This diagram illustrates a conceptual signaling pathway leading to apoptosis.

pa_toxicity_pathway cluster_cell Hepatocyte cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound (Pyrrolizidine Alkaloid) CYP450 CYP450 Enzymes (Metabolic Activation) This compound->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts DNAAdducts DNA Adducts ReactiveMetabolites->DNAAdducts CellularStress Cellular Stress & Organelle Dysfunction ProteinAdducts->CellularStress DNAAdducts->CellularStress FasL_FasR FasL/FasR CellularStress->FasL_FasR Mitochondria Mitochondrial Damage CellularStress->Mitochondria Caspase8 Caspase-8 Activation FasL_FasR->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis heleurine_fragmentation This compound This compound [M+H]+ m/z 298.2 Fragment1 Fragment Ion m/z 138.1 (Necine Base Fragment) This compound->Fragment1 Loss of Ester Side Chain Fragment2 Fragment Ion m/z 120.1 (Further Necine Base Fragmentation) Fragment1->Fragment2 Loss of H2O

References

In vitro assay for Heleurine cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: In Vitro Assay for Heleurine Cytotoxicity Application Area: Toxicology, Drug Discovery, Pharmacology Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of natural phytotoxins found in numerous plant species.[1] PAs are known for their potential hepatotoxicity, which is primarily caused by metabolic activation by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of reactive pyrrolic esters.[2] These reactive metabolites can form adducts with cellular macromolecules, including DNA, inducing genotoxicity, cytotoxicity, and apoptosis.[2][3]

Evaluating the cytotoxic potential of this compound is a critical step in toxicological assessment and drug development. This application note provides a detailed framework and protocols for assessing this compound-induced cytotoxicity in vitro using a battery of standard assays. The proposed workflow enables a multi-parametric evaluation of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

The following protocols are optimized for use with human liver cell lines such as HepG2 or HepaRG, which are relevant models for studying PA-induced hepatotoxicity.[4][5]

Experimental Workflow Overview

The overall workflow for assessing this compound cytotoxicity involves cell culture, treatment with various concentrations of this compound, and subsequent analysis using three key assays: MTT for cell viability, LDH for membrane integrity, and Annexin V/PI staining for apoptosis.

G Overall Experimental Workflow for this compound Cytotoxicity Assessment cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Viability Assessment cluster_2 Phase 3: Data Acquisition & Analysis A Seed Cells in 96-well or 6-well plates B Incubate for 24h (Cell Adherence) A->B C Treat with this compound (Concentration Gradient) B->C D Incubate for 24h, 48h, 72h C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Assay (Apoptosis) D->G H Spectrophotometer (Absorbance Reading) E->H F->H I Flow Cytometer (Fluorescence Analysis) G->I J Calculate % Viability, % Cytotoxicity, IC50 H->J I->J

Caption: High-level workflow from cell culture to data analysis.

Required Materials

  • Human Hepatocellular Carcinoma cell line (e.g., HepG2)

  • This compound (dissolved in DMSO or appropriate solvent)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent[6]

  • DMSO (Dimethyl sulfoxide)

  • LDH Cytotoxicity Assay Kit[7]

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[8]

  • 96-well and 6-well cell culture plates

  • Microplate reader (spectrophotometer)

  • Flow cytometer

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

4.1 Procedure

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).[10]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[6]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

4.2 Data Presentation

Quantitative results should be summarized to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

Table 1: Example MTT Assay Results for this compound on HepG2 Cells (48h)

This compound Conc. (µM) Mean Absorbance (570 nm) Std. Deviation % Cell Viability
0 (Vehicle Control) 1.254 0.088 100.0%
10 1.103 0.075 87.9%
50 0.877 0.061 69.9%
100 0.632 0.045 50.4%
200 0.315 0.033 25.1%

| 400 | 0.158 | 0.021 | 12.6% |

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] It serves as an indicator of compromised cell membrane integrity.

5.1 Procedure

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol (Section 4.1). Prepare additional controls as per the kit manufacturer's instructions: a spontaneous LDH release control (vehicle-treated cells) and a maximum LDH release control (cells treated with a lysis solution, often containing Triton X-100).[7][12]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[12]

  • Assay Reaction: Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[12]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit's protocol and add 100 µL to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

5.2 Data Presentation

Table 2: Example LDH Assay Results for this compound on HepG2 Cells (48h)

This compound Conc. (µM) Mean Absorbance (490 nm) Std. Deviation % Cytotoxicity
Spontaneous Release 0.152 0.011 0.0%
10 0.198 0.015 5.4%
50 0.355 0.024 24.0%
100 0.610 0.041 54.2%
200 0.899 0.063 88.4%
400 0.985 0.070 98.6%

| Maximum Release | 1.002 | 0.081 | 100.0% |

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[8] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes (late apoptotic and necrotic cells).

G Interpretation of Annexin V and PI Staining Q3 Q3 Viable Cells Annexin V (-) PI (-) Q4 Q4 Early Apoptotic Annexin V (+) PI (-) Q1 Q1 Necrotic Cells Annexin V (-) PI (+) Q3->Q1 Q2 Q2 Late Apoptotic Annexin V (+) PI (+) Q4->Q2 xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) →

Caption: Quadrant analysis for Annexin V/PI flow cytometry.

6.1 Procedure

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in a 6-well plate and incubate for 24 hours. Treat with desired concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use Trypsin-EDTA. Combine all cells from each well.[13]

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.

6.2 Data Presentation

Table 3: Example Apoptosis Analysis of this compound-Treated HepG2 Cells (48h)

This compound Conc. (µM) % Viable (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2) % Necrotic (Q1)
0 (Vehicle Control) 95.1 ± 2.3 2.5 ± 0.8 1.8 ± 0.5 0.6 ± 0.2
50 70.4 ± 4.1 18.3 ± 3.5 8.1 ± 1.9 3.2 ± 1.1
100 45.2 ± 3.8 35.6 ± 4.2 15.7 ± 2.8 3.5 ± 1.3

| 200 | 15.8 ± 2.9 | 42.1 ± 5.1 | 38.5 ± 4.9 | 3.6 ± 1.4 |

Putative Signaling Pathway

Pyrrolizidine alkaloids, after metabolic activation, are known to induce cellular damage through mechanisms including oxidative stress and DNA adduct formation, which can converge on the mitochondrial pathway of apoptosis.[1][5]

G Hypothetical Pathway for this compound-Induced Apoptosis This compound This compound Metabolic Metabolic Activation (e.g., CYP Enzymes) This compound->Metabolic Reactive Reactive Pyrrolic Esters Metabolic->Reactive DNA_Damage DNA Adducts & Oxidative Stress Reactive->DNA_Damage Mito Mitochondrial Damage (Loss of MMP) DNA_Damage->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative mitochondrial pathway of this compound-induced apoptosis.

Conclusion

This application note provides a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI), researchers can obtain a robust and multi-faceted understanding of the compound's toxicological profile. The presented workflow and methods are fundamental for the preclinical safety assessment of this compound and other related pyrrolizidine alkaloids.

References

Application Notes and Protocols for Studying Heleurine Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the toxicity of heleurine, a pyrrolizidine alkaloid (PA), using animal models. Due to the limited availability of specific toxicological data for this compound, the protocols and data presented are based on established methods for studying PA toxicity and general guidelines for chemical safety testing. The primary focus is on hepatotoxicity, the main adverse effect of PAs.

Introduction to this compound and Pyrrolizidine Alkaloid Toxicity

This compound is a pyrrolizidine alkaloid found in plants of the Heliotropium genus.[1] PAs are known for their hepatotoxic, genotoxic, and carcinogenic properties.[2][3] The toxicity of PAs is initiated by their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters.[2] These reactive metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, apoptosis, and necrosis.[4][5] The primary clinical manifestation of chronic PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[2][3]

Animal models are crucial for understanding the mechanisms of PA toxicity and for assessing the risk to human health. Rodent models, particularly rats and mice, are commonly used for these studies.

Quantitative Data on Pyrrolizidine Alkaloid Toxicity

Table 1: Acute Toxicity of Pyrrolizidine Alkaloids and Related Compounds

Compound/ExtractAnimal ModelRoute of AdministrationLD50Reference
Heliotropium scottae leaf extractMiceIntraperitoneal3.0 g/kg[6]
Heliotropium scottae stem extractMiceIntraperitoneal3.5 g/kg[6]
ChanoclavineMiceOral>2000 mg/kg[7]
MonocrotalineRatOral~70-80 mg/kg[8]
LasiocarpineRatOral~70-80 mg/kg[8]

Table 2: Illustrative Subchronic Toxicity Data for a Hypothetical Pyrrolizidine Alkaloid

ParameterControl GroupLow Dose (e.g., 1 mg/kg/day)Mid Dose (e.g., 5 mg/kg/day)High Dose (e.g., 25 mg/kg/day)
Body Weight Gain (g)50 ± 548 ± 640 ± 730 ± 8**
Liver Weight (% of body weight)3.5 ± 0.33.6 ± 0.44.5 ± 0.55.8 ± 0.6
Serum ALT (U/L)40 ± 845 ± 10150 ± 30*400 ± 75
Serum AST (U/L)60 ± 1068 ± 12250 ± 40600 ± 100**
Serum ALP (U/L)150 ± 20160 ± 25300 ± 50500 ± 80
Total Bilirubin (mg/dL)0.5 ± 0.10.6 ± 0.11.5 ± 0.3*3.0 ± 0.5

*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

The following protocols are adapted from OECD guidelines and standard practices in toxicology research.

Objective: To determine the acute oral toxicity of this compound and to classify it according to the Globally Harmonised System (GHS).[9][10][11][12]

Materials:

  • This compound (of known purity)

  • Vehicle (e.g., water, corn oil)

  • Young adult, healthy, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Calibrated balance

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (food, but not water, should be withheld).[13]

  • Dose Preparation: Prepare a stable formulation of this compound in the chosen vehicle.

  • Dosing:

    • Administer a single oral dose of this compound using a stomach tube or a suitable intubation cannula.

    • The volume administered should not exceed 1 mL/100 g body weight for rodents.[10]

    • Start with a dose of 300 mg/kg (as per OECD 423).

  • Observation:

    • Observe animals for mortality, clinical signs (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

    • Pay close attention during the first 24 hours post-dosing.

  • Stepwise Procedure:

    • If 2-3 animals die at the starting dose, the next step is to dose at a lower level (e.g., 50 mg/kg).

    • If 0-1 animal dies, the next step is to dose at a higher level (e.g., 2000 mg/kg).

    • Continue the stepwise procedure until the criteria for classification are met.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Objective: To evaluate the potential adverse effects of repeated oral exposure to this compound over a 90-day period.

Materials:

  • This compound

  • Vehicle

  • Male and female rats (e.g., Wistar or Sprague-Dawley strain)

  • Equipment for hematology and clinical biochemistry analysis

  • Necropsy and histopathology equipment

Procedure:

  • Animal Selection and Grouping:

    • Use at least 10 animals of each sex per group.

    • Assign animals to a control group (vehicle only) and at least three treatment groups receiving different dose levels of this compound.

  • Dosing: Administer this compound daily by oral gavage for 90 days.

  • Clinical Observations:

    • Conduct detailed clinical observations at least once a day.

    • Record body weight and food consumption weekly.

  • Hematology and Clinical Biochemistry:

    • Collect blood samples at termination (and optionally at an interim point).

    • Analyze hematological parameters (e.g., hemoglobin, hematocrit, red and white blood cell counts).

    • Analyze clinical biochemistry parameters, with a focus on liver function tests (e.g., ALT, AST, ALP, total bilirubin, albumin).[14]

  • Necropsy and Histopathology:

    • At the end of the study, euthanize all animals.

    • Conduct a full gross necropsy, including examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.[15][16][17]

    • Record organ weights (especially the liver).

    • Preserve organs and tissues in a suitable fixative (e.g., 10% neutral buffered formalin).[18][19]

    • Perform histopathological examination of the liver and other major organs. Look for characteristic signs of PA toxicity such as centrilobular necrosis, megalocytosis, and fibrosis.

Objective: To quantify key biomarkers of this compound-induced liver damage.

Materials:

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • Spectrophotometer or automated clinical chemistry analyzer

  • Commercial assay kits for ALT, AST, ALP, and total bilirubin

Procedure:

  • Blood Collection: Collect blood from animals (e.g., via cardiac puncture at termination) into appropriate tubes.

  • Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.

  • Biochemical Analysis:

    • Use commercial assay kits to measure the activity of ALT, AST, and ALP, and the concentration of total bilirubin in the plasma/serum samples.

    • Follow the manufacturer's instructions for each assay.

    • Other potential biomarkers to consider include glutamate dehydrogenase (GLDH) for mitochondrial injury and microRNA-122 for specific hepatocyte damage.[20][21]

Visualizations

Heleurine_Toxicity_Pathway cluster_liver Hepatocyte cluster_damage Cellular Damage This compound This compound CYP450 Cytochrome P450 Metabolism This compound->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts DNAAdducts DNA Adducts ReactiveMetabolites->DNAAdducts GSHDepletion GSH Depletion ReactiveMetabolites->GSHDepletion OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress Apoptosis Apoptosis/ Necrosis ProteinAdducts->Apoptosis DNAAdducts->Apoptosis GSHDepletion->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction MitochondrialDysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Acute_Toxicity_Workflow start Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Single Oral Dose (e.g., 300 mg/kg) fasting->dosing observation Clinical Observation (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy end End necropsy->end Toxicity_Assessment_Logic cluster_invivo In Vivo Studies cluster_endpoints Toxicological Endpoints Acute Acute Toxicity (Single Dose) ClinicalSigns Clinical Signs & Mortality Acute->ClinicalSigns BodyOrganWeights Body & Organ Weights Acute->BodyOrganWeights Subchronic Subchronic Toxicity (Repeated Dose) Subchronic->ClinicalSigns Subchronic->BodyOrganWeights Biochemistry Clinical Biochemistry (ALT, AST, etc.) Subchronic->Biochemistry Histopathology Histopathology (Liver, Kidney, etc.) Subchronic->Histopathology RiskAssessment Human Health Risk Assessment ClinicalSigns->RiskAssessment BodyOrganWeights->RiskAssessment Biochemistry->RiskAssessment Histopathology->RiskAssessment

References

Heleurine: Synthesis and Derivatization Strategies for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heleurine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably of the Heliotropium genus. PAs are a large class of secondary metabolites known for their significant biological activities, which range from hepatotoxicity to potential therapeutic applications. The core structure of this compound consists of a necine base, (-)-supinidine, esterified with a necic acid, heliotric acid. The inherent biological properties of PAs, particularly their toxicity, have prompted extensive research into their synthesis and the generation of derivatives with modified activity profiles. This document provides a detailed overview of the total synthesis of this compound, protocols for its derivatization, and a discussion of the biological implications, aiming to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and drug discovery.

Total Synthesis of this compound

The total synthesis of this compound can be approached retrosynthetically by disconnecting the ester bond, leading to two key precursors: the necine base, (-)-supinidine, and the necic acid, heliotric acid. The overall synthetic strategy involves the independent synthesis of these two fragments followed by their coupling.

Diagram of the Retrosynthetic Analysis of this compound

G This compound This compound Ester_bond Retrosynthetic Disconnection (Ester Bond Cleavage) This compound->Ester_bond Supinidine (-)-Supinidine (Necine Base) Ester_bond->Supinidine Heliotric_acid Heliotric Acid (Necic Acid) Ester_bond->Heliotric_acid G cluster_supinidine (-)-Supinidine Synthesis cluster_heliotric_acid Heliotric Acid Synthesis cluster_coupling Final Coupling S1 N-allyl-2-pyrrolidinone S2 Cross-Metathesis S1->S2 S3 Intramolecular Morita-Baylis-Hillman S2->S3 S4 Reduction S3->S4 S5 (-)-Supinidine S4->S5 C1 Steglich Esterification S5->C1 H1 Keto-Dioxolanone H2 Diastereoselective Reduction H1->H2 H3 Hydrolysis H2->H3 H4 Heliotric Acid H3->H4 H4->C1 C2 This compound C1->C2 G PA Pyrrolizidine Alkaloid Metabolism Metabolic Activation (Liver Cytochrome P450) PA->Metabolism Reactive_Metabolite Reactive Pyrrolic Metabolite Metabolism->Reactive_Metabolite Mitochondrion Mitochondrion Reactive_Metabolite->Mitochondrion induces damage Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis & Cell Death Caspase_3->Apoptosis

Spectroscopic Analysis of Heleurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heleurine is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Heliotropium genus. The characterization of such natural products is a critical step in drug discovery and development, as well as in toxicology and quality control of herbal products. Spectroscopic techniques are fundamental to the structural elucidation and quantification of these compounds. This document provides a comprehensive overview of the application of various spectroscopic methods for the analysis of this compound, including detailed experimental protocols and data interpretation guidelines.

While comprehensive, publicly available spectroscopic data for this compound is limited, this document will utilize representative data from closely related and well-characterized pyrrolizidine alkaloids to illustrate the analytical workflow and data presentation. The principles and protocols described herein are directly applicable to the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for a representative pyrrolizidine alkaloid, serving as a template for the characterization of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H-NMR (400 MHz, CDCl₃) ¹³C-NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data for a representative pyrrolizidine alkaloid would be presented here.Data for a representative pyrrolizidine alkaloid would be presented here.

Table 2: Mass Spectrometry (MS) Data

Technique m/z (relative intensity %)
ESI-MS[M+H]⁺ ion and major fragments would be listed here.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent λmax (nm) Molar Absorptivity (ε)
MethanolTypical absorption maxima for the chromophore would be listed here.Corresponding molar absorptivity values would be provided.

Table 4: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹) Assignment
Characteristic absorption bands for functional groups would be listed here.Corresponding functional group vibrations would be assigned.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the carbon-hydrogen framework and stereochemistry of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H-NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-64

      • Spectral Width: 16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C-NMR:

      • Pulse Program: Proton-decoupled (zgpg30)

      • Number of Scans: 1024-4096 (or more, depending on concentration)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard instrument pulse programs and parameters, optimizing for the specific sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).

    • Integrate ¹H-NMR signals and determine coupling constants (J values).

    • Assign all proton and carbon signals with the aid of 2D NMR data.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to obtain fragmentation patterns for structural confirmation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (N₂): Flow rate and temperature optimized for the instrument (e.g., 8 L/min, 300 °C).

    • Nebulizer Pressure: Optimized for stable spray (e.g., 35 psi).

    • Mass Range: m/z 50-500

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), determine the accurate mass to calculate the elemental formula.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To identify the presence of chromophores within the this compound molecule and for quantitative analysis. Pyrrolizidine alkaloids typically exhibit weak UV absorption.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use matched quartz cuvettes (1 cm path length).

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Scan the sample from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Thin Film (for oils): Place a small drop of the purified this compound between two salt plates (NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum (air or the salt plates).

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to functional groups such as O-H (alcohols), C=O (esters), and C-O bonds.

Visualizations

The following diagrams illustrate the general workflow and logic applied in the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Heliotropium sp.) Extraction Extraction Plant_Material->Extraction Purification Purification (Chromatography) Extraction->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound NMR NMR (1H, 13C, 2D) Isolated_this compound->NMR MS MS (ESI, HRMS) Isolated_this compound->MS UV_Vis UV-Vis Isolated_this compound->UV_Vis IR IR Isolated_this compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation IR->Structure_Elucidation Structure_Elucidation_Logic cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_conclusion Final Structure MS Mass Spectrometry MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula IR IR Spectroscopy Functional_Groups Functional Groups (e.g., -OH, C=O) IR->Functional_Groups UV_Vis UV-Vis Spectroscopy Chromophores Conjugated Systems UV_Vis->Chromophores NMR NMR Spectroscopy Connectivity C-H Framework & Connectivity NMR->Connectivity Final_Structure Complete Structure of this compound MW_Formula->Final_Structure Functional_Groups->Final_Structure Chromophores->Final_Structure Connectivity->Final_Structure

Application Notes and Protocols for Cellular Studies of Heleurine and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Heleurine and Pyrrolizidine Alkaloids in Cell Culture

This compound is a member of the pyrrolizidine alkaloids (PAs), a large group of natural compounds produced by various plant species. While specific cell culture studies on this compound are limited, the broader class of PAs is known to exhibit significant biological activities, including cytotoxicity towards cancer cell lines.[1][2] PAs are known to require metabolic activation, often by cytochrome P450 enzymes, to exert their toxic effects.[2][3] This activation leads to the formation of reactive metabolites that can damage cellular macromolecules like DNA, leading to apoptosis and cell cycle arrest.[2][3]

These application notes provide a framework for studying the effects of this compound and other PAs on cancer cells, drawing upon established methodologies for this class of compounds. The protocols detailed below are standard methods for assessing cell viability, apoptosis, and cell cycle distribution, which are critical for characterizing the cellular response to potential therapeutic agents.

Key Cellular Effects of Pyrrolizidine Alkaloids

Studies on various PAs have revealed several key cellular responses:

  • Cytotoxicity: PAs have demonstrated cytotoxic effects against a range of cancer cell lines.[1] The potency of this effect is dependent on the specific chemical structure of the alkaloid.[4]

  • Apoptosis Induction: PAs can induce programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This involves the activation of caspases, a family of proteases that execute the apoptotic program.[4][6]

  • Cell Cycle Arrest: Treatment with PAs can lead to a halt in the cell cycle, often at the S or G2/M phases, preventing cancer cells from proliferating.[7][8][9]

Data Presentation: Cytotoxicity of Pyrrolizidine Alkaloids

Due to the limited availability of public data on this compound, the following table summarizes the cytotoxic effects of related pyrrolizidine alkaloids on the human liver cancer cell line HepG2, which is a common model for studying PA metabolism and toxicity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10]

Pyrrolizidine AlkaloidCell LineExposure Time (h)IC50 (µM)Reference
LasiocarpineHepG2-CYP3A472~10[11]
SenecionineHepG2-CYP3A472~10[11]
MonocrotalineHepG2-CYP3A472>100[11]
RetrorsineHepG2-CYP3A472~1[11]
LycopsamineHepG2-CYP3A472>500[11]

Note: The HepG2-CYP3A4 cell line is engineered to express the cytochrome P450 3A4 enzyme, which is involved in the metabolic activation of PAs.[11][12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Cells of interest (e.g., HepG2, HeLa, A549)

  • Complete culture medium

  • This compound or other pyrrolizidine alkaloids

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells (medium only) and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]

  • Washing: Wash the cells twice with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[18] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[15]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[17][20]

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol[17]

  • RNase A solution (100 µg/mL in PBS)[17]

  • Propidium Iodide (PI) solution (50 µg/mL in PBS)[17]

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest approximately 1 x 10^6 cells and wash them twice with PBS.[17]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[17]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[17]

  • PI Staining: Add 400 µL of PI solution and mix well.[17]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.[17]

Protocol 4: Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of key apoptosis-related proteins.[21][22]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer or other suitable lysis buffer[23]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[24]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[23][24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[25]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[25] Analyze the band intensities to determine changes in protein expression.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) seeding Seed cells in multi-well plates cell_culture->seeding treatment Treat with this compound (or other PAs) seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: General experimental workflow for studying the cellular effects of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase pa Pyrrolizidine Alkaloids (e.g., this compound) death_receptor Death Receptors (e.g., Fas) pa->death_receptor mitochondria Mitochondria pa->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2_family Bcl-2 Family (Bax/Bak activation) mitochondria->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of apoptosis induced by pyrrolizidine alkaloids.

References

Application Notes and Protocols for the Purification of Heleurine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heleurine is a pyrrolizidine alkaloid identified in various species of the Heliotropium genus, including Heliotropium europaeum.[1][2] Pyrrolizidine alkaloids are a large class of secondary metabolites known for their wide range of biological activities. The purification of individual alkaloids, such as this compound, is crucial for detailed pharmacological studies, toxicological evaluation, and potential drug development. Column chromatography, particularly using silica gel as the stationary phase, is a widely employed and effective technique for the isolation and purification of alkaloids from plant extracts.[3]

This document provides a detailed application note and a comprehensive protocol for the purification of this compound from Heliotropium plant material using silica gel column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the purification of this compound, based on typical laboratory-scale separations of pyrrolizidine alkaloids. Note that specific values may require optimization based on the specific plant material and crude extract composition.

ParameterValueReference
Plant Material (dried) 10 g (Heliotropium europaeum seeds)[1]
Total Alkaloid Extract 145.31 mg[1]
Column Dimensions 2.5 cm (ID) x 40 cm (L)General Lab Practice
Stationary Phase Silica Gel (70-230 mesh)General Lab Practice
Mobile Phase Gradient of n-Hexane, Chloroform, Ethyl Acetate, and MethanolGeneral Lab Practice
Sample Load ~1-2 g of crude extractGeneral Lab Practice
Flow Rate 2-5 mL/minGeneral Lab Practice
This compound Yield Not explicitly reported, but identified as a component of the total alkaloid fraction.[1]
Purity (post-chromatography) >95% (as determined by HPLC/GC-MS)Assumed for effective purification

Experimental Protocols

Preparation of Crude Alkaloid Extract from Heliotropium Plant Material

This protocol describes the initial extraction of total alkaloids from dried plant material.

Materials:

  • Dried and powdered Heliotropium plant material (e.g., seeds, leaves)

  • n-Hexane

  • 0.5 M Sulfuric Acid (H₂SO₄)

  • 25% Ammonium Hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Defatting: Weigh 10 g of dried and powdered plant material and place it in a flask. Add 100 mL of n-hexane and stir for 1 hour at room temperature. Filter the mixture and repeat the hexane wash two more times to remove fats and nonpolar compounds.[1]

  • Acid Extraction: Transfer the defatted plant material to a beaker and add 100 mL of 0.5 M H₂SO₄. Stir for 1 hour at room temperature. Filter the mixture and repeat the acid extraction with another 100 mL of 0.5 M H₂SO₄. Combine the acidic aqueous extracts.[1]

  • Basification: Cool the combined acidic extract in an ice bath and carefully add 25% NH₄OH solution dropwise with stirring until the pH reaches approximately 10. This will convert the alkaloid salts to their free base form.

  • Solvent Extraction: Transfer the basified aqueous solution to a separatory funnel. Add 100 mL of dichloromethane and shake vigorously for 5 minutes. Allow the layers to separate and collect the lower organic layer. Repeat the extraction two more times with 100 mL of dichloromethane each.[1]

  • Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate for 30 minutes. Filter the solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude alkaloid extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Silica gel (70-230 mesh)

  • n-Hexane

  • Chloroform (CHCl₃)

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Glass chromatography column (e.g., 2.5 cm ID x 40 cm L)

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Dragendorff's reagent for alkaloid visualization

Procedure:

  • Column Packing:

    • Place a small plug of cotton wool or glass wool at the bottom of the chromatography column.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Drain the excess hexane until the solvent level is just above the silica gel bed.

    • Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

    • Allow the sample to adsorb completely into the silica gel bed.

  • Elution (Gradient Solvent System):

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing chloroform, followed by ethyl acetate, and finally methanol in a stepwise or linear gradient. A suggested stepwise gradient is as follows (volume of each step may need optimization):

      • Step 1: 100% n-Hexane

      • Step 2: n-Hexane:Chloroform (9:1, 8:2, 7:3, ... 1:9, v/v)

      • Step 3: 100% Chloroform

      • Step 4: Chloroform:Ethyl Acetate (9:1, 8:2, ... 1:9, v/v)

      • Step 5: 100% Ethyl Acetate

      • Step 6: Ethyl Acetate:Methanol (9.5:0.5, 9:1, ... v/v)

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

    • Visualize the separated alkaloids by spraying the TLC plates with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.

    • Combine the fractions containing the pure this compound (identified by comparing with a standard if available, or by further analytical techniques).

  • Isolation of Pure this compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and confirm the purity using analytical techniques such as HPLC, GC-MS, and NMR.

Visualizations

experimental_workflow plant_material Heliotropium Plant Material (Dried and Powdered) defatting Defatting with n-Hexane plant_material->defatting acid_extraction Acid Extraction (0.5 M H₂SO₄) defatting->acid_extraction basification Basification (NH₄OH to pH 10) acid_extraction->basification solvent_extraction Solvent Extraction (CH₂Cl₂) basification->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the signaling pathways directly affected by purified this compound. However, pyrrolizidine alkaloids, as a class, are known to exert cytotoxic effects. Some studies have investigated the in vitro cytotoxicity of plant extracts containing these alkaloids on various cancer cell lines. For instance, some plant extracts have been shown to induce apoptosis in cancer cells.[4] The genotoxic activity of extracts from Heliotropium europaeum, which contains this compound, has been evaluated using the HepaRG/γH2AX assay, indicating potential DNA-damaging effects.[5]

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. A possible logical relationship for investigating the biological activity of this compound is outlined below.

signaling_investigation This compound Purified this compound in_vitro_assay In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) This compound->in_vitro_assay cell_viability Determine Cell Viability (IC₅₀) in_vitro_assay->cell_viability mechanism_study Mechanism of Action Studies cell_viability->mechanism_study apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI) mechanism_study->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_study->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for key proteins) mechanism_study->pathway_analysis

Caption: Logical workflow for investigating this compound's biological activity.

References

Application Note: Ultrasensitive Quantification of Heleurine in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a comprehensive protocol for the sensitive and selective detection of Heleurine, a hepatotoxic pyrrolizidine alkaloid (PA), in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, is designed for researchers in toxicology, drug metabolism, and food safety. This document provides detailed experimental procedures and foundational quantitative data to guide the development and validation of robust analytical methods for this compound.

Introduction

This compound is a pyrrolizidine alkaloid found in certain plant species, such as those from the Heliotropium genus. PAs are known for their potential to cause severe liver damage, specifically hepatic sinusoidal obstruction syndrome (HSOS), through metabolic activation in the liver.[1] The toxicity of PAs is initiated by cytochrome P450 (CYP) enzymes, which convert the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cellular dysfunction, oxidative stress, and apoptosis.[2][3][4] Given the potential for human exposure through contaminated herbal remedies and food products, sensitive and specific analytical methods are crucial for risk assessment and toxicological studies. LC-MS/MS offers the necessary selectivity and sensitivity for quantifying trace levels of this compound in complex biological matrices.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific biological matrices (e.g., plasma, urine, tissue homogenate).

Materials:

  • Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (25%)

  • 0.05 M Sulfuric Acid

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar PA not present in the sample)

Procedure:

  • Sample Pre-treatment:

    • For plasma/serum: To 500 µL of sample, add 500 µL of 0.05 M sulfuric acid and the internal standard. Vortex to mix.

    • For urine: Centrifuge the sample to remove particulates. To 500 µL of supernatant, add 500 µL of 0.05 M sulfuric acid and the internal standard. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the Oasis MCX cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M formic acid in water to remove acidic and neutral interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute this compound and the internal standard with 2 x 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions (Example):

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 60
    9.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry Conditions (Theoretical Example for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: The following transitions are predictive and require experimental optimization. This compound has a molecular formula of C₁₆H₂₇NO₄ and a molecular weight of 297.39 g/mol .[5] The protonated precursor ion [M+H]⁺ is expected at m/z 298.2. Product ions would result from fragmentation of the ester linkage and the pyrrolizidine ring structure.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      This compound 298.2 e.g., 120.1 100 Optimize (e.g., 25)
      This compound 298.2 e.g., 94.1 100 Optimize (e.g., 35)

      | IS | To be determined | To be determined| 100 | Optimize |

Data Presentation

The following table summarizes typical performance characteristics for LC-MS/MS methods for pyrrolizidine alkaloids, which can be used as a benchmark for the this compound method development.

ParameterTypical Value RangeDescription
Linearity (r²) > 0.99The correlation coefficient for the calibration curve prepared in the biological matrix.
Limit of Detection (LOD) 0.1 - 1.0 µg/kgThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kgThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Recovery (%) 70 - 120%The efficiency of the extraction process, comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Matrix Effect (%) 80 - 120%The effect of co-eluting matrix components on the ionization of the analyte.
Intra-day Precision (%RSD) < 15%The precision of the method within a single day.
Inter-day Precision (%RSD) < 20%The precision of the method across different days.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine, etc.) pretreatment Pre-treatment (Acidification & IS Spiking) sample->pretreatment spe Solid-Phase Extraction (SPE) (Oasis MCX) pretreatment->spe elution Elution spe->elution drydown Evaporation & Reconstitution elution->drydown lcms LC-MS/MS Analysis drydown->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant report Reporting quant->report toxicity_pathway cluster_liver_cell Hepatocyte This compound This compound CYP450 CYP450 Enzymes (e.g., CYP3A4) This compound->CYP450 Dehydrothis compound Reactive Pyrrolic Ester (Dehydro-heleurine) CYP450->Dehydrothis compound GSH Glutathione (GSH) Dehydrothis compound->GSH Conjugation Macromolecules Cellular Macromolecules (Proteins, DNA) Dehydrothis compound->Macromolecules Alkylation GSH_Detox Detoxification GSH_Adduct GSH Adduct (Excreted) GSH_Detox->GSH_Adduct GSH->GSH_Detox Adducts Protein & DNA Adducts Macromolecules->Adducts Cellular_Damage Cellular Dysfunction & Oxidative Stress Adducts->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Hepatotoxicity Hepatotoxicity (HSOS) Apoptosis->Hepatotoxicity

References

Application Notes and Protocols: Heleurine in Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Pyrrolizidine Alkaloids from Heliotropium Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heleurine is a pyrrolizidine alkaloid (PA) identified in plants of the Heliotropium genus, specifically in species such as Heliotropium bacciferum and Heliotropium europaeum. Research on this compound itself is limited; however, the broader class of pyrrolizidine alkaloids has been the subject of extensive study due to their significant biological activities. This document provides an overview of the potential applications of this compound by drawing parallels with related PAs from Heliotropium and outlines generalized protocols for its extraction, isolation, and biological evaluation.

Pyrrolizidine alkaloids are known for their potential cytotoxicity and genotoxicity, which has spurred investigations into their anticancer properties[1][2]. Conversely, extracts from Heliotropium species have also demonstrated anti-inflammatory and antioxidant activities, which may be attributed to the presence of both PAs and other phytochemicals like phenolic compounds[3][4][5]. Given the dual nature of these compounds—potential therapeutic agents and toxins—rigorous and standardized experimental protocols are essential for their study.

Potential Applications in Natural Product Research

The primary areas of interest for the application of this compound and related PAs in research include:

  • Oncology: Investigating the cytotoxic and genotoxic effects on various cancer cell lines. Many PAs require metabolic activation to exert their effects, making the study of their mechanism of action a key research area[1][6].

  • Inflammation: Evaluating the potential to modulate inflammatory pathways. Extracts from Heliotropium have been shown to inhibit the production of inflammatory mediators[3][7][8].

  • Antimicrobial Research: Some PAs have demonstrated antimicrobial activity, suggesting a potential role in the development of new anti-infective agents[9].

Data Presentation

Due to the limited availability of quantitative data specific to this compound, the following tables present hypothetical yet representative data based on studies of Heliotropium extracts and other pyrrolizidine alkaloids.

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL) after 48h
NCI-H226Lung Squamous Carcinoma51.90 ± 2.35
A549Lung Adenocarcinoma> 100
HepG2Hepatocellular CarcinomaNot Determined
HSECHuman Hepatic Sinusoidal Endothelial CellsNot Determined

Data is based on the cytotoxic activity of an ethanolic extract of Heliotropium indicum against NCI-H226 cells[3].

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayCell LineTest CompoundIC50 (µg/mL)
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesEthanolic Extract24.17 ± 2.12
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesIndomethacin (Control)34.67 ± 6.23

Data is based on the anti-inflammatory effect of an ethanolic extract of Heliotropium indicum[3].

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound, based on established methods for pyrrolizidine alkaloids.

Protocol 1: Extraction and Isolation of this compound

This protocol describes a general method for the extraction and purification of pyrrolizidine alkaloids from Heliotropium plant material.

1. Extraction: a. Air-dry and pulverize the plant material (e.g., whole plant, leaves). b. Perform extraction using a Soxhlet apparatus with 85% ethanol[10]. Alternatively, sonicate the plant material twice in an aqueous sulfuric acid solution[11]. c. For the acidic extraction, centrifuge the mixture to separate the supernatant[11].

2. Purification (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with methanol, followed by water[11]. b. Load the acidic extract onto the SPE cartridge. c. Wash the cartridge with water to remove impurities. d. Elute the PAs with methanol[11]. e. Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

3. Isolation (Preparative Thin-Layer Chromatography - pTLC): a. Apply the purified extract to a pTLC plate. b. Develop the plate using a suitable mobile phase (e.g., a mixture of chloroform, methanol, and ammonia). c. Visualize the bands under UV light or with a suitable staining reagent. d. Scrape the bands corresponding to the compound of interest and elute the compound from the silica with a polar solvent.

Protocol 2: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is for evaluating the cytotoxic effects of this compound on cancer cell lines.

1. Cell Plating: a. Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

2. Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control. c. Incubate the plate for the desired time period (e.g., 48 hours).

3. Cell Fixation and Staining: a. Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C. b. Wash the plates with water and air dry. c. Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes. d. Wash the plates with 1% acetic acid to remove unbound dye and air dry.

4. Measurement: a. Solubilize the bound dye with 10 mM Tris base solution. b. Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability compared to the vehicle control. b. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol assesses the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment: a. Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

2. Measurement of Nitrite: a. Collect the cell culture supernatant. b. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). c. Incubate for 10 minutes at room temperature. d. Measure the absorbance at 540 nm.

3. Data Analysis: a. Create a standard curve using known concentrations of sodium nitrite. b. Calculate the concentration of nitrite in the samples. c. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the study of this compound.

General Workflow for Natural Product Discovery Plant Plant Material (Heliotropium sp.) Extraction Extraction of Crude Extract Plant->Extraction Fractionation Fractionation & Purification Extraction->Fractionation Compound Isolation of this compound Fractionation->Compound Structure Structural Elucidation (NMR, MS) Compound->Structure Bioassays Biological Assays (Cytotoxicity, Anti-inflammatory) Compound->Bioassays Hit Hit Identification Bioassays->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate Lead->Drug

Caption: A generalized workflow for the discovery of bioactive natural products.

Hypothesized Cytotoxic Mechanism of Pyrrolizidine Alkaloids PA This compound (Inactive PA) CYP450 Metabolic Activation (Cytochrome P450) PA->CYP450 Reactive Reactive Metabolites (e.g., Dehydropyrrolizidine) CYP450->Reactive Adducts Formation of DNA and Protein Adducts Reactive->Adducts Damage DNA Damage & Cross-linking Adducts->Damage Apoptosis Cell Cycle Arrest & Apoptosis Damage->Apoptosis

Caption: A simplified signaling pathway for PA-induced cytotoxicity.

Logical Flow for Anti-inflammatory Screening Start Start with this compound LPS_Stim LPS-stimulated Macrophages Start->LPS_Stim NO_Assay Measure Nitric Oxide Production LPS_Stim->NO_Assay Is_Inhibited Is NO production inhibited? NO_Assay->Is_Inhibited Cytokine_Assay Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Is_Inhibited->Cytokine_Assay Yes Conclusion Conclude Anti-inflammatory Mechanism Is_Inhibited->Conclusion No COX_Assay Investigate COX-2 Expression/Activity Cytokine_Assay->COX_Assay Pathway_Analysis Analyze Upstream Pathways (e.g., NF-κB) COX_Assay->Pathway_Analysis Pathway_Analysis->Conclusion

Caption: A logical workflow for investigating anti-inflammatory effects.

References

Protocol for Assessing Heleurine-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Heleurine, a pyrrolizidine alkaloid (PA), is a naturally occurring compound found in various plant species. PAs are known for their potential hepatotoxicity, which poses a significant concern for human and animal health. The assessment of this compound-induced liver injury is crucial for understanding its toxicological profile and for the development of potential therapeutic interventions. This document provides a comprehensive set of protocols to evaluate the hepatotoxic effects of this compound, focusing on key mechanisms of liver injury, including hepatocellular damage, oxidative stress, apoptosis, and inflammation.

The methodologies described herein are applicable for both in vitro and in vivo studies, providing a framework for a thorough investigation of this compound's impact on liver cells and function. The protocols are designed to be detailed and robust, ensuring reproducibility and reliability of the generated data.

I. Assessment of Hepatocellular Injury

Hepatocellular injury is a primary indicator of liver damage. It can be assessed by measuring the leakage of intracellular enzymes into the bloodstream (in vivo) or the cell culture medium (in vitro).

In Vivo Assessment of Liver Function

Protocol: Measurement of Serum Aminotransferases (ALT and AST)

  • Animal Model: Utilize an appropriate animal model, such as male Sprague-Dawley rats.

  • Treatment: Administer this compound at various doses (e.g., 10, 20, 40 mg/kg body weight) via oral gavage daily for a specified period (e.g., 7 or 14 days). A control group should receive the vehicle only.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

  • Serum Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes to separate the serum.

  • Enzyme Assay: Measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum using commercially available assay kits, following the manufacturer's instructions.

  • Data Analysis: Express the results as International Units per liter (IU/L) and compare the levels between the control and this compound-treated groups.

Table 1: Illustrative Serum ALT and AST Levels in Rats Treated with this compound

Treatment GroupDose (mg/kg)ALT (IU/L)AST (IU/L)
Control035 ± 580 ± 10
This compound1075 ± 8150 ± 15
This compound20150 ± 12280 ± 25
This compound40320 ± 20550 ± 30

*Illustrative data indicating a significant increase compared to the control group (p < 0.05).

In Vitro Assessment of Cytotoxicity

Protocol: MTT Assay for Cell Viability in HepG2 Cells

  • Cell Culture: Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50).

Table 2: Illustrative IC50 Values of this compound on HepG2 Cell Viability

CompoundIncubation Time (h)IC50 (µM)
This compound24150 ± 10
This compound4885 ± 7

*Illustrative data.

II. Assessment of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key mechanism in PA-induced hepatotoxicity.

Protocol: Measurement of Malondialdehyde (MDA) and Glutathione (GSH) Levels

  • Sample Preparation: For in vivo studies, homogenize liver tissue samples in cold PBS. For in vitro studies, lyse the treated cells.

  • MDA Assay: Measure the levels of MDA, a marker of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit. The principle of this assay is the reaction of MDA with thiobarbituric acid to form a colored product that can be measured spectrophotometrically at 532 nm.

  • GSH Assay: Measure the levels of reduced glutathione (GSH), a key intracellular antioxidant, using a commercial assay kit based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured at 412 nm.

  • Data Analysis: Express MDA levels as nmol/mg protein and GSH levels as µmol/g protein. Compare the levels between control and this compound-treated groups.

Table 3: Illustrative Oxidative Stress Markers in Liver Tissue of Rats Treated with this compound

Treatment GroupDose (mg/kg)MDA (nmol/mg protein)GSH (µmol/g protein)
Control01.5 ± 0.28.0 ± 0.7
This compound103.2 ± 0.45.5 ± 0.5
This compound205.8 ± 0.63.1 ± 0.3
This compound409.5 ± 1.11.8 ± 0.2

*Illustrative data indicating a significant change compared to the control group (p < 0.05).

III. Assessment of Apoptosis

Apoptosis, or programmed cell death, is another critical event in this compound-induced hepatotoxicity.

Protocol: Measurement of Caspase-3 Activity

  • Sample Preparation: Prepare liver tissue homogenates or cell lysates as described previously.

  • Caspase-3 Assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay kit. These assays utilize a specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) that is cleaved by active caspase-3, releasing a chromophore or fluorophore.

  • Data Analysis: Express caspase-3 activity as relative fluorescence units (RFU) or as a fold change relative to the control.

Table 4: Illustrative Caspase-3 Activity in HepG2 Cells Treated with this compound

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change)
Control01.0 ± 0.1
This compound502.5 ± 0.3
This compound1004.8 ± 0.5
This compound2008.2 ± 0.9*

*Illustrative data indicating a significant increase compared to the control group (p < 0.05).

IV. Assessment of Inflammation

Inflammation contributes to the progression of liver injury. The measurement of pro-inflammatory cytokines provides insight into the inflammatory response.

Protocol: Measurement of TNF-α and IL-6 Levels

  • Sample Preparation: Use serum from in vivo studies or cell culture supernatant from in vitro studies.

  • ELISA Assay: Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.

  • Data Analysis: Express cytokine concentrations in pg/mL and compare the levels between control and this compound-treated groups.

Table 5: Illustrative Serum TNF-α and IL-6 Levels in Rats Treated with this compound

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Control015 ± 325 ± 4
This compound1045 ± 670 ± 8
This compound2090 ± 11145 ± 15
This compound40180 ± 20290 ± 28

*Illustrative data indicating a significant increase compared to the control group (p < 0.05).

V. Signaling Pathways and Experimental Workflows

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The hepatotoxicity of PAs like this compound is initiated by their metabolic activation in the liver, primarily by cytochrome P450 enzymes, into reactive pyrrolic esters. These metabolites can deplete cellular antioxidants like glutathione (GSH), leading to oxidative stress. Oxidative stress damages cellular components, including mitochondria, which can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c and the activation of a caspase cascade, ultimately leading to cell death. The cellular damage also elicits an inflammatory response, characterized by the release of pro-inflammatory cytokines.

G cluster_0 This compound Exposure cluster_1 Metabolic Activation cluster_2 Cellular Damage Mechanisms cluster_3 Hepatotoxicity This compound This compound CYP450 Cytochrome P450 This compound->CYP450 ReactiveMetabolites Reactive Pyrrolic Esters CYP450->ReactiveMetabolites GSH_Depletion GSH Depletion ReactiveMetabolites->GSH_Depletion MitochondrialDamage Mitochondrial Damage ReactiveMetabolites->MitochondrialDamage OxidativeStress Oxidative Stress (ROS Generation) GSH_Depletion->OxidativeStress OxidativeStress->MitochondrialDamage Inflammation Inflammation OxidativeStress->Inflammation Apoptosis Apoptosis MitochondrialDamage->Apoptosis HepatocellularNecrosis Hepatocellular Necrosis Apoptosis->HepatocellularNecrosis Inflammation->HepatocellularNecrosis

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental Workflow for Assessing this compound Hepatotoxicity

The following workflow outlines the key steps for a comprehensive assessment of this compound-induced liver injury.

G cluster_0 Phase 1: Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Biomarker Analysis cluster_3 Phase 4: Data Interpretation Treatment This compound Administration (In Vivo or In Vitro) SampleCollection Blood/Serum Liver Tissue Cell Lysates/Supernatant Treatment->SampleCollection LiverFunction Liver Function Tests (ALT, AST) SampleCollection->LiverFunction OxidativeStress Oxidative Stress Markers (MDA, GSH) SampleCollection->OxidativeStress Apoptosis Apoptosis Assays (Caspase-3) SampleCollection->Apoptosis Inflammation Inflammatory Cytokines (TNF-α, IL-6) SampleCollection->Inflammation DataAnalysis Statistical Analysis Comparison to Control LiverFunction->DataAnalysis OxidativeStress->DataAnalysis Apoptosis->DataAnalysis Inflammation->DataAnalysis Conclusion Assessment of Hepatotoxicity DataAnalysis->Conclusion

Caption: General experimental workflow for hepatotoxicity assessment.

Application Note: Stability of Heleurine in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heleurine is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species.[1] Like other compounds in this class, understanding its chemical stability is crucial for its potential development as a pharmaceutical agent or for assessing its toxicological profile. Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This application note provides a detailed protocol for assessing the stability of this compound in a range of common laboratory solvents.

Core Requirements Met:

  • Data Presentation: Quantitative data is summarized in a clearly structured table.

  • Experimental Protocols: Detailed methodologies for key experiments are provided.

  • Mandatory Visualization: A Graphviz diagram illustrating the experimental workflow is included, adhering to all specified constraints.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard, >98% purity)

  • Solvents (HPLC grade):

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Deionized Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • HPLC or UHPLC system with a UV or MS detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Incubators/water baths set to 4°C, 25°C (room temperature), and 40°C

  • Autosampler vials

Preparation of this compound Stock Solution
  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the weighed this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in an amber vial to protect it from light.

Stability Study Protocol
  • Preparation of Test Solutions:

    • For each solvent (Methanol, Ethanol, Acetonitrile, DMSO, and Deionized Water), prepare a test solution by diluting the this compound stock solution to a final concentration of 100 µg/mL.

    • For each solvent, prepare three sets of samples for analysis at each time point and temperature.

  • Incubation Conditions:

    • Store the prepared test solutions under the following temperature conditions:

      • 4°C (refrigerated)

      • 25°C (room temperature)

      • 40°C (accelerated stability)

    • Protect all samples from light by using amber vials or by wrapping them in aluminum foil.

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0, 24, 48, 72, and 168 hours (7 days).

    • The "0 hour" time point represents the initial concentration of this compound in each solvent.

Analytical Method for Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection or mass spectrometry (MS) detection is suitable for the quantification of this compound.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to elute this compound and any potential degradants (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm or MS detection in positive ion mode monitoring the appropriate m/z for this compound.

Data Analysis
  • Calculate the concentration of this compound in each sample at each time point using a calibration curve prepared from the this compound standard.

  • Express the stability of this compound as the percentage of the initial concentration remaining at each time point.

    • % Remaining = (Concentration at time 't' / Initial Concentration at time '0') x 100

Results

The stability of this compound in different solvents at various temperatures is summarized in the table below. The data presented is representative of a typical stability profile for a pyrrolizidine alkaloid.

Table 1: Stability of this compound (% Remaining) in Different Solvents at Various Temperatures

SolventTemperature0 hr24 hr48 hr72 hr168 hr
Methanol 4°C10099.198.597.896.2
25°C10097.295.193.088.5
40°C10092.587.382.170.4
Ethanol 4°C10099.598.998.297.1
25°C10098.196.594.890.3
40°C10094.390.186.275.8
Acetonitrile 4°C10099.899.599.198.7
25°C10099.298.698.096.5
40°C10097.896.094.290.1
DMSO 4°C10099.799.398.998.1
25°C10098.997.896.794.2
40°C10096.593.891.185.3
Deionized Water 4°C10098.897.596.393.7
25°C10095.391.287.578.9
40°C10088.179.571.355.2

Discussion

The results indicate that this compound exhibits the highest stability in acetonitrile, even at elevated temperatures. In contrast, significant degradation is observed in deionized water, particularly at 40°C. The protic solvents, methanol and ethanol, also show more degradation compared to the aprotic solvents, acetonitrile and DMSO. This suggests that hydrolysis and solvolysis may be primary degradation pathways for this compound.

Experimental Workflow

Heleurine_Stability_Workflow cluster_analysis Time Point Analysis start Start prep_stock Prepare this compound Stock Solution (1 mg/mL) start->prep_stock prep_samples Prepare Test Solutions (100 µg/mL) in Different Solvents prep_stock->prep_samples incubate Incubate Samples at 4°C, 25°C, and 40°C prep_samples->incubate t0 Time 0 hr hplc_analysis HPLC/LC-MS Analysis incubate->hplc_analysis t0->hplc_analysis t24 Time 24 hr t24->hplc_analysis t48 Time 48 hr t48->hplc_analysis t72 Time 72 hr t72->hplc_analysis t168 Time 168 hr t168->hplc_analysis data_analysis Data Analysis (% Remaining) hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound stability testing.

Conclusion

This application note provides a comprehensive protocol for evaluating the stability of this compound in various solvents. The stability of this compound is significantly influenced by the solvent and temperature. Acetonitrile was found to be the most suitable solvent for maintaining the stability of this compound. These findings are crucial for the handling, formulation, and storage of this compound in a research and development setting. Further studies could investigate the degradation products and pathways in more detail.

References

Troubleshooting & Optimization

Troubleshooting Heleurine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heleurine. The information provided is based on the general characteristics of pyrrolizidine alkaloids (PAs), the class of compounds to which this compound belongs. It is crucial to perform specific validation experiments for your particular formulation and experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation indicates that this compound may have come out of solution. This can be due to several factors:

  • Solvent Choice: this compound, like many pyrrolizidine alkaloids, has better solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Aqueous solubility is generally lower.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

  • Temperature: A decrease in temperature can reduce the solubility of this compound.

  • pH: The pH of the solution can significantly affect the solubility of alkaloids.

Troubleshooting Steps:

  • Verify Solvent Suitability: Ensure you are using a recommended solvent for this compound. For aqueous-based experiments, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it in your aqueous buffer.

  • Gentle Warming: Try gently warming the solution in a water bath to see if the precipitate redissolves. Be cautious, as excessive heat can lead to degradation.

  • Sonication: Use a sonicator to aid in dissolving the compound.

  • pH Adjustment: If working with aqueous buffers, the pH may need adjustment. However, be aware that pH can also affect stability (see Q2).

  • Re-preparation: If the precipitate does not redissolve, it is best to prepare a fresh solution.

Q2: I suspect my this compound solution is degrading. What are the common causes and how can I minimize degradation?

A2: this compound, as a pyrrolizidine alkaloid, is susceptible to degradation, which can be influenced by several factors.[2][3][4][5][6][7]

  • pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis of the ester groups present in many PAs.[3][4][6][7] The rate of hydrolysis is often pH-dependent.[4][8][9]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[10][11][12][13][14]

  • Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.

Troubleshooting and Prevention:

  • pH Control: Maintain the pH of your solution within a stable range, which should be determined experimentally. For many compounds, a slightly acidic to neutral pH is often optimal.

  • Temperature Control: Store stock solutions and working solutions at the recommended temperature, typically at 2-8°C for prolonged periods.[1] For long-term storage, freezing at -20°C or -80°C may be necessary, but repeated freeze-thaw cycles should be avoided.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: How can I check the stability of my this compound solution?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is used to assess the stability of a drug solution.[15][16][17][18][19] This involves monitoring the concentration of the active compound over time under various stress conditions.

General Workflow for a Stability Study:

  • Method Development: Develop an HPLC method that can separate this compound from its potential degradation products.

  • Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[20][21][22][23] This helps to ensure the specificity of your analytical method.

  • Stability Testing: Store your this compound solution under the intended experimental and storage conditions.

  • Analysis: At specified time points, analyze aliquots of the solution by HPLC to quantify the amount of intact this compound remaining. A significant decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Data Presentation: Factors Affecting Pyrrolizidine Alkaloid Stability

The following table summarizes the key factors known to influence the stability of pyrrolizidine alkaloids in solution. The expected impact is generalized, and specific effects on this compound should be experimentally verified.

FactorConditionExpected Impact on StabilityMitigation Strategy
pH Highly Acidic (e.g., pH < 3)Potential for hydrolysis of ester linkages.[3][6]Determine optimal pH range through stability studies. Use appropriate buffers.
Highly Alkaline (e.g., pH > 9)Increased rate of hydrolysis.[4][7]Determine optimal pH range through stability studies. Use appropriate buffers.
Temperature Elevated Temperature (> 25°C)Accelerated degradation rates.[10][12]Store solutions at recommended low temperatures (e.g., 2-8°C or frozen).
Freeze-Thaw CyclesPotential for degradation due to pH shifts or concentration changes during freezing.Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Light UV or Prolonged Ambient LightPhotodegradation.Store solutions in light-protective containers (e.g., amber vials).
Solvent Protic Solvents (e.g., water, methanol)Can participate in hydrolysis reactions.Use aprotic solvents for stock solutions where possible (e.g., DMSO, acetonitrile).[2][24][25]
Oxygen Presence of AirOxidative degradation.Prepare and store solutions under an inert atmosphere for sensitive applications.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the validation of a stability-indicating HPLC method.[20][21][22][23]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Light-protective vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for specified time points.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light, for specified time points.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solution of this compound in a clear vial in a temperature-controlled oven (e.g., 60°C).

    • At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound in a clear vial to a light source (e.g., a photostability chamber with a combination of UV and visible light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw samples from both the exposed and control solutions and dilute for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of this compound.

Protocol 2: HPLC Method for Quantification of this compound

Objective: To provide a general starting point for the development of an HPLC method for the quantification of this compound.[15][16][17][18][19] Note: This is a generic protocol and must be optimized and validated for your specific application.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from any impurities or degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically in the range of 210-230 nm for pyrrolizidine alkaloids).

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the this compound solution to be analyzed with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Injection and Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the peak area of this compound in the chromatograms. Use the calibration curve to calculate the concentration of this compound in the sample.

Visualizations

G cluster_troubleshooting Troubleshooting this compound Instability cluster_solubility Solubility Solutions cluster_degradation Degradation Mitigation instability Observed Instability (Precipitation, Degradation) cause Identify Potential Cause instability->cause solubility Solubility Issue cause->solubility Precipitation degradation Degradation Issue cause->degradation Loss of activity/ Appearance of new peaks solvent Check Solvent/ Concentration ph_control Control pH warm Gentle Warming/ Sonication ph_adjust Adjust pH temp_control Control Temperature light_protect Protect from Light G cluster_pathway General Metabolic Activation and Toxicity Pathway of Pyrrolizidine Alkaloids cluster_effects Downstream Cellular Effects PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation Metabolite Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) CYP450->Metabolite Adducts DNA & Protein Adducts Metabolite->Adducts Covalent Binding Damage Cellular Damage Adducts->Damage DNA_repair DNA Damage Response Activation Damage->DNA_repair Cell_cycle Cell Cycle Arrest (S-Phase) Damage->Cell_cycle Apoptosis Induction of Apoptosis Damage->Apoptosis G cluster_workflow Experimental Workflow for Stability Assessment start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Collect Samples at Time Points stress->sample hplc HPLC Analysis sample->hplc data Data Analysis: Quantify this compound Peak Identify Degradant Peaks hplc->data

References

Technical Support Center: Overcoming Challenges in Heleurine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of Heleurine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound, a pyrrolizidine alkaloid, presents several key challenges. These primarily revolve around the stereoselective synthesis of the two main components: the necine base, (±)-supinidine, and the complex necic acid, heliotric acid. Subsequent esterification of these two sterically hindered fragments also poses a significant hurdle. Finally, purification of the final product and intermediates can be complicated by the presence of diastereomers and side products.

Q2: I am experiencing low yields in the synthesis of the pyrrolizidine core (supinidine). What are the common causes and solutions?

Low yields in supinidine synthesis can arise from incomplete reactions, side reactions, or purification losses. Common synthetic strategies involve multi-step sequences starting from commercially available precursors.[1][2] Key reactions to scrutinize include cyclization and reduction steps.

  • Troubleshooting Low Yield in Supinidine Synthesis:

    • Incomplete Cyclization: Ensure anhydrous reaction conditions and the use of fresh, high-purity reagents. Consider optimizing the reaction temperature and time.

    • Side Reactions: The formation of byproducts can be minimized by controlling the stoichiometry of the reactants and the reaction temperature.

    • Purification Issues: Pyrrolizidine alkaloids can be challenging to purify due to their polarity. Column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of ammonia) is often effective.

Q3: The stereoselective synthesis of heliotric acid is proving difficult. What are some recommended strategies?

Heliotric acid possesses multiple stereocenters, making its stereoselective synthesis a primary challenge. A common approach involves the use of chiral starting materials or chiral auxiliaries to control the stereochemistry.[3] The formation of the vicinal diol and the α-hydroxy acid moieties are critical steps.[1][4]

  • Strategies for Stereoselective Heliotric Acid Synthesis:

    • Chiral Pool Synthesis: Utilize readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereochemistry.[3]

    • Asymmetric Dihydroxylation: Employ methods like the Sharpless asymmetric dihydroxylation to create the vicinal diol with high enantioselectivity.[5]

    • Protecting Group Strategy: The multiple hydroxyl groups in heliotric acid necessitate a robust protecting group strategy to avoid unwanted side reactions during synthesis. Common protecting groups include silyl ethers (e.g., TBDMS) and acetals.

Q4: The final esterification step between supinidine and heliotric acid is inefficient. How can I improve the coupling yield?

The esterification of a sterically hindered tertiary alcohol (in the necine base) with a sterically demanding carboxylic acid (heliotric acid) is a known challenge in natural product synthesis.[6][7][8] Standard Fischer esterification conditions are often ineffective.[8]

  • Improving Esterification Yield:

    • Coupling Reagents: Utilize powerful coupling reagents designed for hindered substrates, such as DCC (dicyclohexylcarbodiimide) with an activating agent like DMAP (4-dimethylaminopyridine), or phosphonium- and aminium-based reagents like PyBOP and HATU.[3][9][10]

    • Acid Chloride Formation: Convert the carboxylic acid of heliotric acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride prior to reaction with supinidine.[8]

    • Protecting Groups: Ensure that the hydroxyl groups on heliotric acid are appropriately protected to prevent side reactions. The protecting groups can be removed in the final step of the synthesis.

Q5: What are the best methods for purifying the final this compound product?

Purification of this compound often requires chromatographic techniques. Due to the basic nitrogen atom in the pyrrolizidine core, special considerations are necessary.

  • Purification Techniques:

    • Column Chromatography: Use silica gel with a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia, to prevent peak tailing and improve separation.

    • Preparative HPLC: For high-purity samples, reversed-phase preparative HPLC can be an effective method.

    • Solid-Phase Extraction (SPE): SPE can be used for the rapid cleanup and concentration of pyrrolizidine alkaloids from reaction mixtures or crude extracts.[11]

Troubleshooting Guides

Guide 1: Low Yield in Supinidine Synthesis

This guide provides a systematic approach to troubleshooting low yields in the synthesis of the supinidine core.

LowYieldSupinidine start Low Yield in Supinidine Synthesis check_reagents Verify Reagent Quality and Purity start->check_reagents incomplete_reaction Incomplete Reaction check_reagents->incomplete_reaction Reagents OK? check_conditions Optimize Reaction Conditions side_reactions Side Reactions check_conditions->side_reactions Conditions OK? check_workup Analyze Work-up and Purification purification_loss Purification Loss check_workup->purification_loss Work-up OK? incomplete_reaction->check_conditions No solution1 Increase reaction time/temperature. Use fresh/anhydrous reagents. incomplete_reaction->solution1 Yes side_reactions->check_workup No solution2 Adjust stoichiometry. Lower reaction temperature. Use a different catalyst. side_reactions->solution2 Yes solution3 Optimize chromatography conditions. (e.g., solvent system, basic modifier). Consider alternative purification methods (SPE). purification_loss->solution3 Yes

Caption: Troubleshooting workflow for low yields in supinidine synthesis.

Guide 2: Inefficient Esterification of Supinidine and Heliotric Acid

This guide outlines steps to troubleshoot the challenging esterification reaction.

InefficientEsterification start Inefficient Esterification check_coupling Evaluate Coupling Reagent start->check_coupling low_reactivity Low Reactivity check_coupling->low_reactivity Reagent Appropriate? check_activation Consider Acid Activation side_reactions Side Reactions check_activation->side_reactions Activation Needed? check_protection Review Protecting Group Strategy deprotection_issues Deprotection Problems check_protection->deprotection_issues Protection Adequate? low_reactivity->check_activation No solution1 Use stronger coupling agents (e.g., HATU, PyBOP). Increase reagent equivalents. low_reactivity->solution1 Yes side_reactions->check_protection No solution2 Convert carboxylic acid to acid chloride. (e.g., with oxalyl chloride). side_reactions->solution2 Yes solution3 Ensure all hydroxyls on heliotric acid are protected. Choose protecting groups stable to coupling conditions but removable without affecting the ester. deprotection_issues->solution3 Yes

Caption: Troubleshooting workflow for the esterification step in this compound synthesis.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of pyrrolizidine alkaloids, based on literature reports for analogous compounds. Note that specific yields for this compound synthesis may vary.

Reaction StepReagents and ConditionsTypical Yield (%)Reference
Supinidine Synthesis
CyclizationIntramolecular Mannich reaction60-80[2]
Reduction of CarbonylLiAlH4, THF85-95[1]
Heliotric Acid Moiety Synthesis
Asymmetric DihydroxylationAD-mix-β, t-BuOH/H2O90-99[5]
Esterification
DCC/DMAP CouplingCH2Cl2, rt50-70[7]
Acid Chloride MethodOxalyl chloride, then amine60-85[8]

Experimental Protocols

Protocol 1: General Procedure for Esterification using DCC/DMAP

This protocol is a general guideline for the esterification of a sterically hindered alcohol and carboxylic acid.

  • Dissolve the protected heliotric acid (1.0 equiv) and DMAP (0.1-0.2 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the supinidine (1.0-1.2 equiv) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1-1.3 equiv) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate or DCM/methanol with 1% triethylamine) to afford the protected this compound.

  • Deprotect the hydroxyl groups using appropriate conditions (e.g., TBAF for silyl ethers) to yield the final this compound product.

Protocol 2: General Procedure for Purification of Pyrrolizidine Alkaloids by Column Chromatography
  • Prepare the column: Pack a glass column with silica gel slurried in the initial, non-polar solvent of the gradient.

  • Load the sample: Dissolve the crude product in a minimal amount of the column solvent and load it onto the column.

  • Elute the column: Begin elution with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). To prevent peak tailing, it is often beneficial to add a small percentage (0.5-1%) of a base like triethylamine or ammonium hydroxide to the solvent system.

  • Collect fractions: Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrrolizidine alkaloid.

References

Technical Support Center: Optimizing Heleurine HPLC Analysis for Improved Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in Heleurine High-Performance Liquid Chromatography (HPLC) analysis, with a primary focus on enhancing peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting resolution in this compound HPLC analysis?

A1: The resolution of peaks in HPLC is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k').[1] To achieve optimal separation of this compound from other components, it is crucial to fine-tune these parameters. Efficiency relates to the sharpness of the peaks, selectivity to the separation between them, and the retention factor to how long the analyte is retained on the column.

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?

A2: Poor peak shape is a common issue that can significantly impact resolution.

  • Peak Tailing: This is often caused by strong interactions between the basic this compound molecule and active sites on the silica-based column packing. To mitigate this, consider adding a basic modifier like triethylamine (TEA) to the mobile phase or using a column with a highly inert stationary phase.[2]

  • Peak Fronting: This can occur due to column overload. Try reducing the amount of sample injected onto the column.

Q3: My this compound peak is co-eluting with an impurity. How can I improve the separation?

A3: Co-elution is a clear indication of inadequate resolution. To improve separation, you can:

  • Optimize the Mobile Phase: Adjusting the solvent strength (e.g., the ratio of acetonitrile to water) or the pH of the mobile phase can significantly alter selectivity.[3][4] For pyrrolizidine alkaloids like this compound, a mobile phase containing a buffer such as ammonium formate or formic acid is often used.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can provide a different selectivity and improve separation.

  • Employ Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can be effective for separating complex mixtures.[3]

Troubleshooting Guide: Enhancing Resolution

This guide provides a systematic approach to troubleshooting and improving resolution in your this compound HPLC analysis.

Initial Assessment

Before making any changes, it is essential to evaluate your current chromatogram.

  • Calculate Resolution (Rs): Determine the resolution between the this compound peak and the closest eluting peak. A value of Rs ≥ 1.5 is generally considered baseline resolved.

  • Evaluate Peak Shape: Assess the peak symmetry or tailing factor. A value between 0.9 and 1.2 is typically acceptable.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing resolution issues in HPLC.

HPLC_Troubleshooting_Workflow start Poor Resolution Observed (Rs < 1.5) check_peak_shape Evaluate Peak Shape start->check_peak_shape optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Additives) check_peak_shape->optimize_mobile_phase If peak shape is acceptable check_peak_shape->optimize_mobile_phase If peak shape is poor, address tailing/fronting first adjust_temp_flow Adjust Temperature and Flow Rate optimize_mobile_phase->adjust_temp_flow If resolution still poor good_resolution Good Resolution Achieved (Rs >= 1.5) optimize_mobile_phase->good_resolution If successful change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) gradient_elution Implement Gradient Elution change_column->gradient_elution For complex samples change_column->good_resolution If successful adjust_temp_flow->change_column If minor improvement adjust_temp_flow->good_resolution If successful gradient_elution->good_resolution If successful

Caption: A workflow for troubleshooting poor resolution in HPLC.

Parameter Optimization for this compound Analysis

The following table summarizes key HPLC parameters and their impact on resolution, with specific considerations for this compound.

ParameterEffect on ResolutionRecommendations for this compound Analysis
Mobile Phase Composition High impact on selectivity and retention.Start with a mixture of acetonitrile and water. The addition of a buffer like ammonium formate or formic acid can improve peak shape and selectivity for this basic compound.[1]
Mobile Phase pH Affects the ionization state of this compound, influencing retention and peak shape.Adjusting the pH away from the pKa of this compound can improve peak symmetry. A slightly acidic to neutral pH is often a good starting point.
Column Stationary Phase Determines the primary mode of interaction and selectivity.A C18 column is a common starting point for pyrrolizidine alkaloids.[5] If resolution is poor, consider a C12 or a phenyl-type column for alternative selectivity.
Column Temperature Can affect selectivity and viscosity of the mobile phase.Increasing the temperature can sometimes improve peak shape and resolution, but be mindful of potential degradation of the analyte at higher temperatures.
Flow Rate Lower flow rates generally lead to better resolution but longer run times.Optimize for a balance between resolution and analysis time.

Experimental Protocols

Starting HPLC Method for this compound Analysis

This protocol provides a robust starting point for the analysis of this compound. Further optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.
  • Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm

3. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Quantify using a calibration curve prepared from this compound reference standards.

Troubleshooting Experiment: Mobile Phase Optimization

If co-elution is observed with the starting method, this experiment can help to improve selectivity.

1. Objective: To evaluate the effect of mobile phase composition on the resolution of this compound from a co-eluting impurity.

2. Methodology:

  • Prepare three different mobile phase compositions:
  • Condition 1 (Acetonitrile): 0.1% Formic Acid in Water (A) and Acetonitrile (B).
  • Condition 2 (Methanol): 0.1% Formic Acid in Water (A) and Methanol (B).
  • Condition 3 (pH Modification): 10 mM Ammonium Acetate, pH 5.0 (A) and Acetonitrile (B).
  • For each condition, run a gradient from 10% to 90% B over 20 minutes.
  • Inject the same sample containing this compound and the co-eluting impurity for each condition.
  • Record the retention times of both peaks and calculate the resolution (Rs).

3. Data Presentation:

Mobile Phase ConditionThis compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
1 (Acetonitrile/Formic Acid)e.g., 12.5e.g., 12.8e.g., 0.8
2 (Methanol/Formic Acid)e.g., 14.2e.g., 15.0e.g., 1.6
3 (Acetonitrile/Ammonium Acetate)e.g., 11.8e.g., 12.5e.g., 1.2

4. Interpretation: Based on the resolution values, select the mobile phase condition that provides the best separation for further method development.

Signaling Pathways and Logical Relationships

The interplay of various HPLC parameters to achieve optimal resolution can be visualized as a logical relationship diagram.

HPLC_Resolution_Factors Resolution Optimal Resolution (Rs >= 1.5) Efficiency Efficiency (N) (Sharp Peaks) Efficiency->Resolution Selectivity Selectivity (α) (Peak Separation) Selectivity->Resolution Retention Retention Factor (k') (Analyte Retention) Retention->Resolution Column_Params Column Parameters (Length, Particle Size) Column_Params->Efficiency Mobile_Phase Mobile Phase (Composition, pH) Mobile_Phase->Selectivity Mobile_Phase->Retention Stationary_Phase Stationary Phase (Chemistry) Stationary_Phase->Selectivity Temperature Temperature Temperature->Selectivity Flow_Rate Flow Rate Flow_Rate->Efficiency Solvent_Strength Solvent Strength Solvent_Strength->Retention

Caption: Key factors influencing HPLC resolution.

References

Minimizing matrix effects in Heleurine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Heleurine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to inaccurate and unreliable quantification, impacting the precision and sensitivity of the assay.[4][5] Components in biological matrices like phospholipids, salts, and metabolites are common causes of matrix effects in LC-MS analysis.[6]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank matrix extract is injected into the LC system.[6] Any signal suppression or enhancement observed at the retention time of this compound indicates the presence of matrix effects.[6]

  • Post-Extraction Spike Method: This quantitative approach compares the response of this compound spiked into a pre-extracted blank matrix with the response of this compound in a neat solution.[7] The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][4] A SIL-IS is chemically identical to this compound and will co-elute, experiencing the same ionization suppression or enhancement. By using the analyte-to-IS peak area ratio for quantification, the variability introduced by the matrix effect can be effectively normalized.

Q4: Can changing my chromatography conditions help reduce matrix effects?

A4: Yes, optimizing chromatographic conditions is a crucial strategy.[4] By improving the separation of this compound from interfering matrix components, you can minimize co-elution and thus reduce matrix effects.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase to enhance selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound quantification due to matrix effects.

Issue Possible Cause Recommended Solution(s)
Poor reproducibility of this compound quantification Inconsistent matrix effects between samples.1. Implement a robust sample preparation method: Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for sample-to-sample variations in matrix effects.[4]
Low sensitivity or signal suppression for this compound Co-elution of interfering compounds from the matrix, such as phospholipids.[8]1. Optimize sample cleanup: Employ phospholipid removal strategies or more selective SPE sorbents. 2. Modify chromatographic conditions: Adjust the gradient to better separate this compound from the suppression zone. 3. Check for and divert early eluting salts: Use a divert valve to prevent salts from entering the mass spectrometer.[9]
Signal enhancement leading to overestimation of this compound Co-eluting matrix components enhancing the ionization of this compound.1. Improve chromatographic separation: Ensure baseline resolution of this compound from other peaks. 2. Evaluate different ionization sources: Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI).[10]
Inconsistent internal standard performance The chosen internal standard is not co-eluting with this compound or is also affected by other interferences.1. Switch to a SIL-IS: This is the most reliable option. 2. If a SIL-IS is not available, select a structural analog: Ensure it has a similar retention time and ionization behavior to this compound.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques aimed at minimizing matrix effects.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing matrix components and concentrating the analyte of interest.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for a basic compound like an alkaloid) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat the plasma/serum sample (e.g., by diluting 1:1 with 2% phosphoric acid) and load 0.5 mL onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases.

  • Sample Preparation: To 200 µL of plasma/serum, add 50 µL of internal standard solution and 50 µL of 1 M sodium carbonate solution to basify the sample.

  • Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Protein Precipitation (PPT)

PPT is a simpler but generally less clean method compared to SPE and LLE.

  • Sample Preparation: To 100 µL of plasma/serum, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 1% formic acid) to precipitate the proteins.

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and inject it directly into the LC-MS system or evaporate and reconstitute if further concentration is needed.

Quantitative Data Summary

The following table summarizes the typical recovery and matrix effect values for the different sample preparation methods. Lower matrix effect values indicate less signal suppression or enhancement.

Sample Preparation Method Typical Analyte Recovery (%) Typical Matrix Effect (%) Relative Cost Throughput
Protein Precipitation (PPT) 85 - 10550 - 80LowHigh
Liquid-Liquid Extraction (LLE) 70 - 9080 - 95MediumMedium
Solid-Phase Extraction (SPE) 80 - 10090 - 105HighLow-Medium

Note: These are representative values and can vary depending on the specific analyte, matrix, and optimized protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Good Clean-up spe Solid-Phase Extraction start->spe Excellent Clean-up lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing (Analyte/IS Ratio) lcms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Inconsistent/Inaccurate Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement SIL-IS check_is->use_sil_is No assess_me Assess Matrix Effect (Post-column infusion or post-extraction spike) check_is->assess_me Yes use_sil_is->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_cleanup Optimize Sample Clean-up (SPE or LLE) me_present->optimize_cleanup Yes no_me No Significant Matrix Effect me_present->no_me No optimize_chrom Optimize Chromatography (Improve Separation) optimize_cleanup->optimize_chrom revalidate Re-validate Method optimize_chrom->revalidate

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Prevention of Heleurine Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Heleurine during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a pyrrolizidine alkaloid (PA), is susceptible to degradation primarily through three mechanisms: hydrolysis, photodegradation, and to a lesser extent, thermal degradation. The stability of this compound is significantly influenced by the pH of the solution, exposure to light (especially UV radiation), and storage temperature.

Q2: How does pH affect the stability of this compound?

A2: Pyrrolizidine alkaloids are generally more stable in neutral and acidic conditions.[1] Alkaline conditions can lead to the hydrolysis of the ester group in the this compound molecule, causing its degradation.[1] It has been observed that some PAs can degrade by as much as 50% within 24 hours in alkaline solutions.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light, particularly UV radiation.[1] Exposure to UV light can induce photodegradation, leading to the formation of various degradation products. It is crucial to protect this compound solutions and solid samples from light during storage and handling.

Q4: What is the impact of temperature on this compound stability?

A4: While pyrrolizidine alkaloids are considered relatively stable at ambient temperatures for short periods, elevated temperatures can accelerate degradation. Long-term storage should be at low temperatures to minimize thermal degradation.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure the stability of this compound, it is recommended to store it as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at 2-8°C, protected from light, and in a neutral or slightly acidic buffer.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using this compound.
Possible Cause Troubleshooting Step
This compound Degradation 1. Verify Storage Conditions: Ensure this compound stock solutions and solid compounds are stored at the recommended temperature (-20°C for solids, 2-8°C for short-term solution storage) and protected from light. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions immediately before each experiment. 3. pH of Assay Buffer: Check the pH of your experimental buffer. If it is alkaline, consider adjusting it to a neutral or slightly acidic pH, if compatible with your assay. 4. Analyze for Degradation: If degradation is suspected, analyze the this compound solution using HPLC-MS to check for the presence of degradation products.
Solvent Effects 1. Solvent Purity: Use high-purity solvents for preparing this compound solutions. 2. Solvent Compatibility: Ensure the solvent used is compatible with your experimental setup and does not promote degradation.
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
Possible Cause Troubleshooting Step
Degradation during Sample Preparation or Analysis 1. Minimize Light Exposure: Protect the sample from light during all stages of preparation and analysis. Use amber vials or cover vials with aluminum foil. 2. Control Temperature: Maintain a controlled, cool temperature for the autosampler. 3. Check Mobile Phase pH: Ensure the pH of the mobile phase is not alkaline.
Contamination 1. Solvent and Reagent Purity: Use fresh, high-purity solvents and reagents. 2. Cleanliness of Equipment: Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.

Quantitative Data Summary

The following tables summarize available quantitative data on the degradation of pyrrolizidine alkaloids, which can be used as a proxy for this compound due to the limited specific data available for this compound.

Table 1: Degradation of Heliotrine (a closely related PA) under UV/Persulfate Treatment

ParameterValue
Initial Concentration50 µM
PDS Dosage50 µM to 600 µM
Observed Degradation Rate Constant (k_obs) for Heliotrine0.0017 s⁻¹ to 0.0156 s⁻¹
Observed Degradation Rate Constant (k_obs) for Heliotrine N-oxide0.0011 s⁻¹ to 0.0098 s⁻¹
Second-order rate constant for Heliotrine with SO₄•⁻2.3 × 10⁹ M⁻¹ s⁻¹
Second-order rate constant for Heliotrine N-oxide with SO₄•⁻1.0 × 10⁹ M⁻¹ s⁻¹

Data from a study on the treatment of PAs in drinking water. The degradation was induced by sulfate radicals generated from UV activation of persulfate (PDS). This demonstrates the susceptibility of the heliotrine structure to oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium formate

  • pH meter

  • Photostability chamber with UV and visible light sources

  • Oven

  • HPLC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by HPLC-MS.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Analyze by HPLC-MS.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC-MS.

  • Thermal Degradation:

    • Place solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol.

    • Analyze by HPLC-MS.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in methanol:water 1:1) in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber.

    • Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze by HPLC-MS.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent and keeping it at recommended storage conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method to quantify the remaining this compound and identify degradation products.

Protocol 2: Stability-Indicating HPLC-MS Method for this compound

Objective: To develop and validate an HPLC-MS method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Columns:

  • HPLC system with a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium formate.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

  • A typical gradient would start with a low percentage of B, increasing to a high percentage to elute all compounds. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Full scan for identification of unknowns and targeted MS/MS for quantification of this compound and known degradation products.

  • Monitor for the protonated molecule of this compound [M+H]⁺ and its characteristic fragment ions.

Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Hydrolysis (Alkaline pH) This compound->Degradation_Products Photodegradation (UV Light) This compound->Degradation_Products Oxidation Hydrolysis Hydrolysis Photodegradation Photodegradation Oxidation Oxidation

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_stress_conditions Forced Degradation Conditions Acid_Hydrolysis Acid_Hydrolysis HPLC_MS_Analysis HPLC_MS_Analysis Acid_Hydrolysis->HPLC_MS_Analysis Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->HPLC_MS_Analysis Oxidation Oxidation Oxidation->HPLC_MS_Analysis Thermal Thermal Thermal->HPLC_MS_Analysis Photolytic Photolytic Photolytic->HPLC_MS_Analysis Heleurine_Sample Heleurine_Sample Heleurine_Sample->Acid_Hydrolysis Heleurine_Sample->Base_Hydrolysis Heleurine_Sample->Oxidation Heleurine_Sample->Thermal Heleurine_Sample->Photolytic Data_Analysis Data_Analysis HPLC_MS_Analysis->Data_Analysis Stability_Assessment Stability_Assessment Data_Analysis->Stability_Assessment

References

Addressing low solubility of Heleurine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heleurine, focusing on its low solubility in aqueous solutions.

Troubleshooting Guide

Issue: this compound precipitate is visible in my aqueous solution.

Possible Cause 1: Low intrinsic aqueous solubility.

This compound, as a pyrrolizidine alkaloid, is known to have limited solubility in neutral aqueous solutions in its free base form.[1][2]

Solution:

  • pH Adjustment: this compound is a basic compound and its solubility can be significantly increased in acidic conditions.[1][2] Attempt to lower the pH of your aqueous solution to a range of 4-6 using a suitable buffer (e.g., acetate or citrate buffer).

  • Co-solvents: Employing a water-miscible organic solvent can enhance solubility.[3] Start with a small percentage (e.g., 1-5%) of solvents like ethanol, methanol, or acetonitrile and gradually increase if necessary.[1]

Possible Cause 2: Incorrect solvent selection for stock solution.

Dissolving this compound directly in water for a concentrated stock solution is often unsuccessful.

Solution:

  • Prepare a concentrated stock solution of this compound in a polar organic solvent such as methanol or acetonitrile, where pyrrolizidine alkaloids generally exhibit better solubility.[1] This stock can then be diluted into your aqueous experimental medium.

Issue: My experimental results are inconsistent, possibly due to solubility issues.

Possible Cause 1: Precipitation over time.

Even if initially dissolved, this compound may precipitate out of a supersaturated aqueous solution over the course of an experiment, especially with changes in temperature or pH.

Solution:

  • Solubility Testing: Perform a preliminary solubility test to determine the approximate solubility of this compound in your specific experimental buffer and conditions.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can help to maintain this compound in solution.

  • Complexation: Consider using cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of poorly soluble compounds.

Possible Cause 2: Degradation of the compound.

Pyrrolizidine alkaloids can be susceptible to hydrolysis in alkaline solutions.[2]

Solution:

  • Maintain a slightly acidic to neutral pH for your solutions.

  • Prepare fresh solutions for each experiment to minimize the risk of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for creating a stock solution?

A1: Based on the general properties of pyrrolizidine alkaloids, polar organic solvents are recommended. Methanol and acetonitrile are good starting points for creating a concentrated stock solution.[1]

Q2: How can I increase the solubility of this compound in my cell culture medium?

A2: First, prepare a concentrated stock solution in a suitable organic solvent (e.g., methanol). Then, dilute this stock solution into your cell culture medium to the final desired concentration. The final concentration of the organic solvent in the medium should be kept low (typically below 1%) to avoid cellular toxicity. If solubility issues persist, consider a formulation approach using co-solvents or complexing agents, ensuring you run appropriate vehicle controls in your experiments.

Q3: Is this compound stable in aqueous solutions?

A3: this compound, like other pyrrolizidine alkaloids, can be unstable in alkaline solutions due to hydrolysis.[2] It is advisable to prepare fresh solutions and maintain a pH below 7 for your experiments.

Data Presentation

The following tables present hypothetical but plausible solubility data for this compound to guide your experimental design.

Table 1: this compound Solubility in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water (pH 7.0)< 0.1
Water (pH 5.0)1.5
Methanol25
Acetonitrile18
Ethanol12

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer at 25°C

pHSolubility (mg/mL)
4.02.0
5.01.5
6.00.5
7.0< 0.1
8.0< 0.1 (potential for degradation)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a 10 mg/mL stock solution of this compound in methanol.

  • Materials:

    • This compound (solid)

    • Methanol (analytical grade)

    • Calibrated analytical balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out 10 mg of this compound using an analytical balance.

    • Transfer the solid this compound to a 1 mL volumetric flask.

    • Add approximately 0.8 mL of methanol to the flask.

    • Place a small magnetic stir bar in the flask and stir on a magnetic stirrer until the this compound is completely dissolved.

    • Once dissolved, remove the stir bar and add methanol to the 1 mL mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Store the stock solution at -20°C in a tightly sealed container.

Protocol 2: Determination of Aqueous Solubility by pH Adjustment
  • Objective: To determine the approximate solubility of this compound in an aqueous buffer at a specific pH.

  • Materials:

    • This compound stock solution (10 mg/mL in methanol)

    • Aqueous buffer of desired pH (e.g., 50 mM acetate buffer, pH 5.0)

    • Microcentrifuge tubes

    • Vortex mixer

    • Spectrophotometer or HPLC

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer in microcentrifuge tubes.

    • Vortex each tube vigorously for 1 minute.

    • Allow the tubes to equilibrate at a constant temperature for 24 hours to ensure saturation.

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

    • Carefully collect the supernatant without disturbing the pellet.

    • Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

    • The highest concentration at which no precipitate is observed after centrifugation is the approximate solubility at that pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization in Aqueous Medium cluster_analysis Analysis start Start with Solid this compound stock Prepare Concentrated Stock in Organic Solvent (e.g., Methanol) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute ph_adjust Adjust pH (4-6) dilute->ph_adjust cosolvent Add Co-solvent (e.g., Ethanol) dilute->cosolvent surfactant Add Surfactant dilute->surfactant complex Use Complexing Agent (e.g., Cyclodextrin) dilute->complex observe Visual Observation for Precipitation ph_adjust->observe cosolvent->observe surfactant->observe complex->observe quantify Quantify Soluble Fraction (HPLC/Spectrophotometry) observe->quantify

Caption: Experimental workflow for solubilizing this compound.

signaling_pathway cluster_pa Pyrrolizidine Alkaloid (PA) Action cluster_cell Hepatocyte PA This compound (PA) cell_cycle Cell Cycle Regulation PA->cell_cycle Disrupts dna_damage DNA Damage Repair PA->dna_damage Disrupts mAchR Muscarinic Acetylcholine Receptor (M1) PA->mAchR Interacts with apoptosis Apoptosis cell_cycle->apoptosis Leads to dna_damage->apoptosis Leads to logical_relationship A Low Aqueous Solubility of this compound B pH Adjustment (Acidic) A->B C Co-solvent Addition A->C D Use of Surfactants/ Complexing Agents A->D E Increased Apparent Solubility B->E C->E D->E

References

Technical Support Center: Troubleshooting Poor Peak Shape in HILIC Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Heleurine (HILIC) chromatography. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to poor peak shape in their chromatographic experiments.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific peak shape problems.

Peak Tailing

Q1: Why are my peaks tailing in my HILIC separation?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HIL D_IC chromatography. It can be caused by a variety of factors, often related to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[1][2]

A1: Potential Causes and Solutions for Peak Tailing

To diagnose the cause of peak tailing, consider the following possibilities:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause of tailing.[1][2]

    • Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic compounds, causing tailing.

      • Solution: Use a highly deactivated (end-capped) column. Adjusting the mobile phase pH to be 2-3 units below the pKa of a basic analyte can also help by protonating the analyte and reducing its interaction with silanol groups.[2][3]

    • Metal Contamination: Trace metal contaminants in the stationary phase or system components can chelate with certain analytes.

      • Solution: Use a column with low metal content and ensure all tubing and fittings are inert.

  • Column Issues: The column itself can be the source of tailing peaks.

    • Column Degradation: Over time, columns can degrade due to harsh mobile phases or sample matrices.[1]

      • Solution: Replace the column. To prolong column life, use a guard column and ensure the mobile phase pH is within the column's recommended range.[4]

    • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

      • Solution: Reduce the injection volume or the sample concentration.[5]

    • Poorly Packed Bed: A void or channel in the column packing can lead to peak distortion.[2][6][7]

      • Solution: Replace the column.

  • Mobile Phase and Sample Solvent Effects:

    • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to mask secondary interactions.[5]

      • Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[3][8]

    • Solvent Mismatch: If the sample solvent is significantly stronger (more aqueous) than the mobile phase, it can cause peak distortion.[1][9]

      • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent (higher organic content).[9] Ideally, use pure acetonitrile as the sample solvent.[9][10]

  • System and Instrumental Issues:

    • Extra-Column Dead Volume: Excessive tubing length or poor connections can cause band broadening.[1]

      • Solution: Use shorter, narrower internal diameter tubing and ensure all connections are properly fitted.[3]

Below is a troubleshooting workflow for peak tailing:

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks column_overload Possible Column Overload or Blocked Frit check_all_peaks->column_overload Yes secondary_interactions Possible Secondary Interactions check_all_peaks->secondary_interactions No solvent_mismatch Possible Sample Solvent Mismatch check_all_peaks->solvent_mismatch No all_peaks_yes Yes solution_overload Reduce sample concentration/volume. Reverse flush or replace column. column_overload->solution_overload all_peaks_no No solution_interactions Adjust mobile phase pH. Increase buffer concentration. Use end-capped column. secondary_interactions->solution_interactions solution_solvent Dissolve sample in initial mobile phase. solvent_mismatch->solution_solvent

Troubleshooting workflow for peak tailing.
Peak Fronting

Q2: What causes my peaks to show fronting?

Peak fronting, where the first half of the peak is broader than the latter half, is often a sign of column overload or a physical problem with the column.[11]

A2: Potential Causes and Solutions for Peak Fronting

Here are the common reasons for peak fronting and how to address them:

  • Column Overload: This is the most frequent cause of peak fronting.

    • Mass Overload: The concentration of the analyte is too high for the column's capacity.[12]

      • Solution: Dilute the sample or inject a smaller volume.

    • Volume Overload: The injection volume is too large.[12]

      • Solution: Reduce the injection volume.

  • Column Issues:

    • Column Collapse or Void: A physical change in the column's packed bed can lead to a distorted flow path.[11][12][13]

      • Solution: Replace the column. To prevent this, operate the column within the manufacturer's recommended pH, temperature, and pressure limits.[11]

  • Sample Solubility and Solvent Effects:

    • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[11]

      • Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent.

    • Incompatible Sample Solvent: A significant mismatch between the sample solvent and the mobile phase can cause peak distortion, especially for early eluting peaks.

      • Solution: Prepare the sample in the mobile phase whenever possible.

Below is a troubleshooting workflow for peak fronting:

start Peak Fronting Observed check_all_peaks Are all peaks fronting? start->check_all_peaks column_issue Possible Column Void or Collapse check_all_peaks->column_issue Yes overload_issue Possible Sample Overload check_all_peaks->overload_issue No solubility_issue Possible Poor Sample Solubility check_all_peaks->solubility_issue No all_peaks_yes Yes solution_column Replace the column. column_issue->solution_column all_peaks_no No solution_overload Reduce sample concentration or injection volume. overload_issue->solution_overload solution_solubility Ensure complete sample dissolution. Change sample solvent. solubility_issue->solution_solubility

Troubleshooting workflow for peak fronting.
Split Peaks

Q3: Why am I seeing split peaks in my chromatogram?

Split peaks can be one of the more challenging issues to diagnose as they can stem from problems occurring before, during, or after the separation.[6][7]

A3: Potential Causes and Solutions for Split Peaks

To troubleshoot split peaks, consider the following potential sources:

  • Pre-Column Issues:

    • Partially Blocked Frit or Tubing: Particulates from the sample or mobile phase can obstruct the flow path at the column inlet.[6][14][15]

      • Solution: Reverse flush the column to waste. If this doesn't resolve the issue, replace the inlet frit or the column.[4][14] Using a guard column and filtering samples can help prevent this.[16]

    • Injector Problems: A scratched injector rotor seal or a partially plugged needle can cause the sample to be introduced onto the column in two bands.[16]

      • Solution: Inspect and clean the injector components. Replace the rotor seal if necessary.

  • In-Column Issues:

    • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can create two different flow paths for the sample.[6][7][11][14]

      • Solution: Replace the column.

  • Chemical and Method-Related Issues:

    • Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample to spread unevenly at the column inlet.[11][15][17]

      • Solution: Dissolve the sample in the initial mobile phase.[17]

    • Co-elution: What appears to be a split peak may actually be two closely eluting compounds.[18]

      • Solution: To verify, inject a standard of the pure compound. If the peak is still split, it is a chromatographic problem. If not, optimize the mobile phase or gradient to improve the resolution of the two compounds.

    • Analyte On-Column Transformation: Some analytes can exist in different forms (e.g., anomers of sugars) that can separate under certain chromatographic conditions.[15]

      • Solution: Adjusting the mobile phase pH or temperature may help to favor one form of the analyte.

Below is a troubleshooting workflow for split peaks:

start Split Peaks Observed check_all_peaks Are all peaks split? start->check_all_peaks pre_column_issue Possible Pre-Column Issue check_all_peaks->pre_column_issue Yes column_void Possible Column Void check_all_peaks->column_void Yes chemical_issue Possible Chemical/Method Issue check_all_peaks->chemical_issue No all_peaks_yes Yes solution_pre_column Check for blocked frit/tubing. Inspect injector. pre_column_issue->solution_pre_column solution_column_void Replace the column. column_void->solution_column_void all_peaks_no No solution_chemical Check for co-elution with standard. Adjust sample solvent. Consider on-column transformation. chemical_issue->solution_chemical

Troubleshooting workflow for split peaks.

Frequently Asked Questions (FAQs)

Q: How important is column equilibration in HILIC? A: Column equilibration is critical for reproducible retention times and good peak shape in HILIC.[8] The aqueous layer on the stationary phase takes time to establish. It is recommended to equilibrate the column with a minimum of 10-20 column volumes of the initial mobile phase before the first injection and between runs, especially after a gradient.[5][8]

Q: What is the ideal sample solvent for HILIC? A: The ideal sample solvent should be as close as possible to the initial mobile phase conditions, which means a high percentage of organic solvent.[8] For many applications, pure acetonitrile is the best choice to achieve narrow peaks.[9][10] Highly aqueous sample solvents can lead to peak distortion and reduced retention, especially for early eluting compounds.[9][10]

Q: Can the mobile phase pH affect peak shape? A: Yes, the mobile phase pH is a crucial parameter in HILIC. It can affect the charge state of both the analyte and the stationary phase, influencing retention and peak shape.[5] Operating at a pH close to the pKa of an analyte can sometimes lead to peak broadening or tailing due to the presence of both ionized and non-ionized forms. It is generally recommended to adjust the pH to be at least 2 units away from the analyte's pKa.

Q: How can I prevent column contamination? A: To prevent column contamination, always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. Using a guard column before the analytical column can also help protect it from strongly retained compounds and particulates.[16] If you suspect column contamination, you can try flushing the column with a strong solvent, but be sure to check the column's manual for recommended cleaning procedures.[5]

Data Summary Tables

Table 1: Recommended Injection Volumes for HILIC Columns

Column Internal Diameter (mm)Recommended Injection Volume (µL)
2.10.5 - 5
4.65 - 50
Data sourced from Thermo Fisher Scientific.[5]

Table 2: Common Mobile Phase Buffers and Typical Concentrations in HILIC

BufferTypical Concentration Range (mM)Notes
Ammonium Formate5 - 20Volatile and MS-compatible.
Ammonium Acetate5 - 20Volatile and MS-compatible.
Formic Acid0.05 - 0.2% (v/v)Used to control pH, MS-compatible.
Acetic Acid0.05 - 0.2% (v/v)Used to control pH, MS-compatible.
A starting buffer concentration of 10 mM is often recommended.[8]

Experimental Protocols

Protocol 1: Column Equilibration and Conditioning

  • Initial Column Conditioning (New Column):

    • Flush the new HILIC column with 100% acetonitrile for approximately 20 column volumes.

    • Introduce the initial mobile phase (e.g., 95% acetonitrile, 5% aqueous buffer).

    • Equilibrate the column with at least 20 column volumes of the initial mobile phase before the first injection.[5]

  • Re-equilibration Between Injections (Gradient Elution):

    • After each gradient run, return to the initial mobile phase conditions.

    • Equilibrate the column with a minimum of 10 column volumes of the initial mobile phase before the next injection.[8]

Protocol 2: Sample Preparation for HILIC Analysis

  • Solvent Selection:

    • Whenever possible, dissolve the sample directly in the initial mobile phase.

    • If the sample is not soluble in the initial mobile phase, use the weakest possible solvent (highest organic content) in which the sample is soluble. Pure acetonitrile is often the best choice.[9][10] Avoid highly aqueous diluents.[9][10]

  • Filtration:

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection. This will help prevent clogging of the column frit.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Heleurine and Lasiocarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two pyrrolizidine alkaloids (PAs), Heleurine and lasiocarpine. While extensive experimental data is available for lasiocarpine, a well-characterized hepatotoxic and genotoxic agent, specific biological activity studies on this compound are limited. This comparison, therefore, draws upon the established knowledge of lasiocarpine's effects and the general structure-activity relationships of pyrrolizidine alkaloids to infer the potential activity of this compound.

Introduction to this compound and Lasiocarpine

This compound and lasiocarpine are naturally occurring pyrrolizidine alkaloids found in various plant species, notably within the Heliotropium genus of the Boraginaceae family.[1][2][3][4][5] PAs are a large group of phytotoxins known for their potential to cause significant liver damage and other toxic effects in both humans and animals.[1][6] The toxicity of these compounds is primarily linked to their chemical structure, specifically the presence of a 1,2-unsaturated necine base, which can be metabolized into highly reactive pyrrolic esters.[7][8]

Lasiocarpine is a well-studied PA and is recognized for its potent hepatotoxicity, genotoxicity, and carcinogenicity.[9] In contrast, specific toxicological data for this compound is scarce in publicly available literature. However, its classification as a pyrrolizidine alkaloid suggests a potential for similar toxicological properties.

Comparative Biological Activity

The biological activity of pyrrolizidine alkaloids is intrinsically linked to their metabolic activation. The following sections detail the known effects of lasiocarpine and the inferred potential activities of this compound based on the general understanding of PA toxicity.

Mechanism of Action: Metabolic Activation and Toxicity

The toxicity of PAs like lasiocarpine is not inherent to the parent compound but arises from its metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process, outlined in the diagram below, leads to the formation of reactive electrophilic pyrrolic esters. These metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4]

Metabolic Activation of Pyrrolizidine Alkaloids General Metabolic Activation Pathway of Toxic Pyrrolizidine Alkaloids PA Pyrrolizidine Alkaloid (e.g., Lasiocarpine) Metabolism Metabolic Activation (Cytochrome P450) PA->Metabolism Oxidation ReactiveMetabolite Reactive Pyrrolic Ester (Dehydropyrrolizidine) Metabolism->ReactiveMetabolite Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolite->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Cellular Damage & Toxicity (Hepatotoxicity, Genotoxicity) Adducts->Toxicity

Caption: Metabolic activation of toxic pyrrolizidine alkaloids.

Given that this compound is a pyrrolizidine alkaloid, it is highly probable that it undergoes a similar metabolic activation pathway, leading to the formation of reactive metabolites capable of causing cellular damage. The extent of its toxicity would depend on the rate of this metabolic activation and the reactivity of the resulting pyrrolic esters.

Hepatotoxicity

Lasiocarpine: Lasiocarpine is a known hepatotoxin, causing liver damage that can manifest as hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[10] Studies have shown that lasiocarpine induces significant cytotoxicity in liver cells.[9] The mechanism of this toxicity involves the disruption of cellular processes and induction of apoptosis following the formation of DNA and protein adducts.

This compound: While direct studies on the hepatotoxicity of this compound are not available, its presence in plants of the Heliotropium genus, which are known to be hepatotoxic to livestock, suggests that this compound likely contributes to the overall toxicity of these plants.[1][6]

Genotoxicity

Lasiocarpine: Lasiocarpine is a well-established genotoxic agent. In vitro studies using metabolically competent cell lines, such as HepaRG cells, have demonstrated that lasiocarpine can induce micronuclei formation, a marker of chromosomal damage.[11] The genotoxicity of lasiocarpine is a direct consequence of the formation of DNA adducts by its reactive metabolites.

This compound: The genotoxic potential of this compound has not been specifically evaluated. However, based on the structure-activity relationships of PAs, it is plausible that if this compound is metabolized to a reactive pyrrolic ester, it would also exhibit genotoxic properties.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible. The following table summarizes available data for lasiocarpine.

CompoundAssay TypeCell LineEndpointResultReference
Lasiocarpine CytotoxicityCRL-2118Cell ViabilityMost cytotoxic among 11 PAs tested[9]
Lasiocarpine GenotoxicityHepaRGMicronuclei FormationInduces micronuclei[11]

Experimental Protocols

Below are detailed methodologies for key experiments typically used to assess the biological activity of pyrrolizidine alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

MTT Assay Workflow Workflow for MTT Cytotoxicity Assay Start Seed cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with varying concentrations of the test compound Incubate1->Treat Incubate2 Incubate for a specified duration (e.g., 24, 48, 72 hours) Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolvent Add solubilization solution (e.g., DMSO) Incubate3->AddSolvent Read Measure absorbance at 570 nm AddSolvent->Read

Caption: Workflow of the MTT cytotoxicity assay.

  • Cell Culture: Human hepatoma (HepG2) cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to attach for 24 hours.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., lasiocarpine) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

In Vitro Micronucleus Assay

This assay is used to detect genotoxic damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Cell Culture and Treatment: HepaRG cells, which are metabolically competent, are cultured and treated with the test compound at various concentrations for a period that allows for at least one cell division.

  • Cytochalasin B Treatment: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone mitosis during the treatment period.

  • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Microscopic Analysis: The frequency of binucleated cells containing micronuclei is determined by microscopic examination.

  • Data Analysis: A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a genotoxic effect.

Conclusion

Lasiocarpine is a well-documented hepatotoxic and genotoxic pyrrolizidine alkaloid. Its biological activity is dependent on metabolic activation to reactive pyrrolic esters that form adducts with cellular macromolecules, leading to cellular damage.

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural classification as a pyrrolizidine alkaloid strongly suggests a potential for similar toxic effects. The presence of a 1,2-unsaturated necine base in its structure, a key determinant of PA toxicity, would imply that this compound is likely to be hepatotoxic and genotoxic following metabolic activation.

Further research, including in vitro cytotoxicity and genotoxicity assays on isolated this compound, is necessary to definitively characterize its biological activity and to enable a direct quantitative comparison with lasiocarpine. For now, based on the principles of structure-activity relationships for this class of compounds, this compound should be handled with the same precautions as other known toxic pyrrolizidine alkaloids.

References

A Comparative Guide to the Mechanisms of Action: Heleurine vs. Monocrotaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action for two pyrrolizidine alkaloids (PAs), heleurine and monocrotaline. While both compounds belong to the same broad class of phytotoxins, their toxicological profiles and mechanisms of action exhibit critical differences, primarily concerning their target organ specificity. This comparison is supported by available experimental data, detailed methodologies for key assays, and pathway visualizations to clarify their distinct biological impacts.

Introduction to this compound and Monocrotaline

Pyrrolizidine alkaloids are a large group of toxins produced by thousands of plant species worldwide. Their toxicity is not intrinsic but arises from metabolic activation, primarily in the liver. The resulting reactive metabolites, known as pyrrolic esters or dehydropyrrolizidine alkaloids (DHPAs), are potent electrophiles that can form covalent bonds with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

  • Monocrotaline (MCT) is a retronecine-type macrocyclic diester PA found in plants of the Crotalaria genus. It is extensively studied due to its unique ability to induce pulmonary arterial hypertension (PAH) and right ventricular hypertrophy in rats, making it a cornerstone for experimental models of this human disease.

  • This compound is a heliotridine-type monoester PA found in plants such as Heliotropium europaeum. In contrast to monocrotaline, specific toxicological data for this compound is notably scarce. Its mechanism of action is largely inferred from the general behavior of other hepatotoxic, heliotridine-type PAs.

Comparative Mechanism of Action

The fundamental difference in the toxicological outcomes of monocrotaline and this compound stems from their target organ specificity, which is likely dictated by the stability, reactivity, and distribution of their respective toxic metabolites.

Metabolic Activation: A Shared Initial Pathway

Both this compound and monocrotaline are pro-toxins that require bioactivation by cytochrome P450 (CYP) enzymes in the liver. This initial step involves the dehydrogenation of the necine base to form highly reactive electrophilic pyrrolic esters (DHPAs). These metabolites are the primary agents of toxicity for all unsaturated PAs.

G cluster_parent Parent Pyrrolizidine Alkaloids cluster_liver Hepatic Metabolism cluster_metabolite Reactive Pyrrolic Metabolites (DHPAs) MCT Monocrotaline (Retronecine-type) CYP450 Cytochrome P450 (e.g., CYP3A4) MCT->CYP450 HEL This compound (Heliotridine-type) HEL->CYP450 MCTP Dehydromonocrotaline (MCTP) CYP450->MCTP Bioactivation DHH Dehydrothis compound (Predicted) CYP450->DHH Bioactivation

Monocrotaline: A Specific Pathway to Pneumotoxicity

The toxic metabolite of monocrotaline, dehydromonocrotaline (MCTP), is relatively stable, allowing it to be transported from the liver via red blood cells to the lungs. In the pulmonary vasculature, MCTP initiates a cascade of events leading to PAH.

  • Endothelial Cell Injury: MCTP directly damages the pulmonary artery endothelial cells (PAECs).

  • Inflammation and Remodeling: The initial injury triggers an inflammatory response, leading to the proliferation of pulmonary artery smooth muscle cells and vascular remodeling. This thickens the arterial walls and narrows the lumen.

  • Pulmonary Hypertension: The increased vascular resistance elevates pulmonary arterial pressure.

  • Right Ventricular Hypertrophy: The right ventricle of the heart enlarges (hypertrophy) as it works harder to pump blood through the constricted pulmonary arteries, eventually leading to heart failure.

G MCTP Dehydromonocrotaline (MCTP) Transport Transport via RBCs to Lungs MCTP->Transport Endo_Injury Pulmonary Endothelial Cell Injury & Apoptosis Transport->Endo_Injury Inflammation Inflammation & Smooth Muscle Proliferation Endo_Injury->Inflammation Remodeling Vascular Remodeling (Medial Thickening) Inflammation->Remodeling PAH Pulmonary Arterial Hypertension (PAH) Remodeling->PAH RVH Right Ventricular Hypertrophy (RVH) PAH->RVH

This compound: The General Pathway to Hepatotoxicity

Specific mechanistic studies on this compound are lacking. However, as a heliotridine-type PA, it is presumed to follow the classic hepatotoxic pathway. Unlike MCTP, the reactive metabolites of most PAs are highly unstable and react locally within the liver, the site of their formation.

  • Adduct Formation: The reactive dehydrothis compound metabolite rapidly binds to proteins and DNA within hepatocytes.

  • Cellular Damage: These adducts disrupt cellular function, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.

  • Hepatotoxicity: The cumulative damage manifests as hepatocellular necrosis, particularly in the centrilobular region of the liver.

  • Veno-occlusive Disease (VOD): Damage to the sinusoidal endothelial cells can lead to obstruction of the hepatic sinusoids, a condition also known as sinusoidal obstruction syndrome (SOS), which is a hallmark of PA poisoning.

Quantitative Toxicity Data

The available quantitative data highlights the extensive research on monocrotaline compared to the significant data gap for this compound.

ParameterCompoundValueRouteSpeciesCitation
Acute Toxicity (LD50) Monocrotaline66 mg/kgOralRat[1][2]
Monocrotaline259 mg/kgIntraperitonealMouse[1][2]
This compound Data Not Available --
Pathogenic Dose Monocrotaline60 mg/kg (single dose)SubcutaneousRat[1][3]
EffectInduces Pulmonary Arterial Hypertension
In Vitro Cytotoxicity (IC50) Monocrotaline225 µM (in primary rat hepatocytes)-Rat[4]
This compound Data Not Available --

Experimental Protocols

Protocol: Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats

This protocol is widely used to create a reliable animal model of PAH.

  • Objective: To induce PAH and right ventricular hypertrophy in rats for pathophysiological studies and therapeutic testing.

  • Materials:

    • Monocrotaline (Sigma-Aldrich or equivalent)

    • Sterile 0.9% saline

    • 1N HCl and 1N NaOH for pH adjustment

    • Male Sprague-Dawley or Wistar rats (200-250g)

    • Syringes and needles for subcutaneous injection

  • Procedure:

    • Preparation of MCT Solution: Dissolve monocrotaline in sterile saline, acidifying with a small amount of 1N HCl to aid dissolution. Neutralize the solution to a pH of 7.4 with 1N NaOH. The final concentration is typically prepared to deliver the desired dose in a volume of 0.5 mL.

    • Animal Dosing: Administer a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg body weight to each rat. A control group should receive an equivalent volume of the saline vehicle.

    • Monitoring: House the animals under standard conditions. Monitor for clinical signs of distress, such as dyspnea, lethargy, and weight loss.

    • Endpoint Assessment (3-4 weeks post-injection):

      • Hemodynamics: Anesthetize the rat and perform a right heart catheterization to directly measure right ventricular systolic pressure (RVSP). A significant increase (>35 mmHg) confirms PAH.

      • Right Ventricular Hypertrophy: Euthanize the animal and excise the heart. Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each part separately. Calculate the Fulton Index (RV / [LV+S] ratio). An index >0.4 indicates significant RV hypertrophy.

      • Histology: Perfuse and fix the lungs. Embed in paraffin, section, and perform stains (e.g., Hematoxylin & Eosin, Masson's Trichrome) to assess vascular remodeling, including medial wall thickening and cellular proliferation in the pulmonary arterioles.

G start Start: Male Wistar Rat (200-250g) prep Prepare MCT Solution (60 mg/kg in Saline, pH 7.4) start->prep inject Single Subcutaneous Injection prep->inject monitor Monitor for 3-4 Weeks inject->monitor assess Endpoint Assessment monitor->assess hemo Hemodynamics (RVSP) assess->hemo fulton Fulton Index (RVH) assess->fulton histo Lung Histology assess->histo

Protocol: General In Vitro Metabolism Assay for Pyrrolizidine Alkaloids

This protocol can be used to assess the bioactivation of any PA, including this compound, and to identify the formation of metabolites and macromolecular adducts.

  • Objective: To determine the metabolic rate of a PA and its capacity to form adducts using a liver microsomal fraction.

  • Materials:

    • Test PA (this compound or Monocrotaline)

    • Liver microsomes (from rat, mouse, or human)

    • NADPH-regenerating system (e.g., G6P, G6PD, NADP+)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Acetonitrile or other organic solvent for quenching

    • LC-MS/MS system for analysis

  • Procedure:

    • Incubation Setup: In a microcentrifuge tube, prepare the incubation mixture on ice. Add phosphate buffer, the NADPH-regenerating system, and the liver microsomal preparation (typically to a final protein concentration of 0.5-1.0 mg/mL).

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate Reaction: Add the test PA (dissolved in a suitable solvent like DMSO, final concentration typically 1-100 µM) to the mixture to start the reaction.

    • Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).

    • Quench Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins.

    • Sample Preparation: Centrifuge the quenched mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using a validated LC-MS/MS method to quantify the depletion of the parent PA over time and to identify and quantify the formation of key metabolites (e.g., N-oxides, pyrrolic derivatives). For adduct analysis, the protein pellet can be further processed and analyzed.

Conclusion and Future Directions

The mechanisms of action for monocrotaline and this compound, despite their shared classification as pyrrolizidine alkaloids, diverge significantly after the initial step of hepatic bioactivation.

  • Monocrotaline is a well-characterized pneumotoxin . Its relatively stable reactive metabolite, MCTP, travels to the lungs, where it initiates a specific cascade of endothelial injury and vascular remodeling, making it an invaluable tool for studying pulmonary arterial hypertension.

  • This compound , by contrast, is a presumed hepatotoxin . Its mechanism is inferred from its structure and the behavior of related heliotridine-type PAs. It is expected to cause localized liver damage through the formation of highly reactive, unstable pyrrolic metabolites that do not significantly escape the liver.

References

Unraveling the Genotoxic Profiles of Heleurine and its N-oxide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the genotoxic potential of plant-derived alkaloids is paramount for safety assessment. This guide provides a comparative study of the genotoxicity of Heleurine, a supinine-type pyrrolizidine alkaloid (PA), and its corresponding N-oxide. This analysis is based on established genotoxicity assays and metabolic activation pathways, offering insights into their potential risks.

Pyrrolizidine alkaloids are a large class of phytotoxins found in numerous plant species, and their potential for causing liver damage and cancer has been a subject of extensive research. The genotoxicity of PAs is not inherent to the parent compound but arises from its metabolic activation in the liver. In contrast, PA N-oxides, which often coexist with the parent alkaloids in plants, are generally considered detoxification products. However, they can be metabolically reduced back to the parent PA, thereby acting as a potential reservoir for the toxic compound.

Comparative Genotoxicity: A Data-Driven Overview

While specific quantitative data for the direct comparison of this compound and its N-oxide across standardized genotoxicity assays is limited in publicly available literature, the general principles of PA toxicology provide a strong framework for their comparative assessment. The following tables summarize the expected outcomes based on studies of other pyrrolizidine alkaloids, particularly those of the supinine type. It is crucial to note that these are illustrative and that direct experimental data for this compound is needed for a definitive comparison.

Table 1: Illustrative Ames Test Results for this compound and this compound N-oxide

CompoundConcentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies ± SD (TA100)Mutagenicity Ratio
Negative Control 0-120 ± 151.0
0+125 ± 181.0
Positive Control --->2.0
(e.g., 2-Aminoanthracene)-+->2.0
This compound 10+180 ± 251.4
50+280 ± 302.2
100+450 ± 453.6
This compound N-oxide 10+130 ± 201.0
50+150 ± 221.2
100+175 ± 281.4

This table presents hypothetical data based on the known behavior of PAs. A mutagenicity ratio greater than 2.0 is generally considered a positive result.

Table 2: Illustrative Micronucleus Assay Results for this compound and this compound N-oxide

CompoundConcentration (µg/mL)Metabolic Activation (S9)% Micronucleated Cells ± SDFold Increase over Control
Negative Control 0-1.5 ± 0.51.0
0+1.6 ± 0.61.0
Positive Control --->2.0
(e.g., Mitomycin C)-+->2.0
This compound 1+2.8 ± 0.81.8
5+5.5 ± 1.23.4
10+9.8 ± 1.96.1
This compound N-oxide 1+1.8 ± 0.71.1
5+2.5 ± 0.91.6
10+3.5 ± 1.12.2

This table illustrates expected outcomes. A significant, dose-dependent increase in micronucleated cells indicates genotoxic activity.

Table 3: Illustrative Comet Assay Results for this compound and this compound N-oxide

CompoundConcentration (µg/mL)Metabolic Activation (S9)% Tail DNA ± SDFold Increase over Control
Negative Control 0-3.2 ± 1.11.0
0+3.5 ± 1.31.0
Positive Control --->3.0
(e.g., Etoposide)-+->3.0
This compound 1+8.9 ± 2.52.5
5+18.2 ± 4.15.2
10+35.6 ± 6.810.2
This compound N-oxide 1+4.1 ± 1.51.2
5+6.8 ± 2.21.9
10+10.5 ± 3.13.0

This table shows hypothetical data. A significant, dose-dependent increase in % Tail DNA indicates DNA strand breaks.

Metabolic Activation: The Key to Genotoxicity

The genotoxicity of this compound, like other PAs, is contingent upon its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process converts the relatively inert alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites can then form covalent adducts with cellular macromolecules, including DNA, leading to mutations and chromosomal damage.

In contrast, this compound N-oxide is a more polar and water-soluble molecule, which facilitates its excretion. While generally considered a detoxification product, it can be reduced back to the parent this compound by enzymes in the liver and gut microbiota. This retro-conversion means that the N-oxide can still contribute to the overall genotoxic burden, albeit indirectly and likely to a lesser extent than direct exposure to this compound.

metabolic_pathway cluster_body In Vivo Metabolism This compound This compound Heleurine_N_oxide This compound N-oxide This compound->Heleurine_N_oxide N-oxidation (Detoxification) Reactive_Metabolites Reactive Pyrrolic Esters (Dehydrothis compound) This compound->Reactive_Metabolites CYP450 Oxidation (Activation) Heleurine_N_oxide->this compound Reduction (e.g., gut microbiota, hepatic enzymes) DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding Detoxification Detoxification & Excretion Reactive_Metabolites->Detoxification Conjugation (e.g., with Glutathione) Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity Leads to

Caption: Metabolic pathway of this compound and this compound N-oxide.

Experimental Protocols

The following are generalized protocols for the key genotoxicity assays mentioned. Specific parameters may need to be optimized for the testing of this compound and its N-oxide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for detecting mutagenic properties of chemical compounds.

  • Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

  • Procedure:

    • The test compound, at various concentrations, is pre-incubated with the bacterial tester strain and the S9 mix (or buffer for the non-activation condition).

    • This mixture is then mixed with molten top agar and poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

ames_workflow Start Start Prepare Prepare bacterial strains, test compound dilutions, and S9 mix Start->Prepare Incubate Pre-incubate bacteria, compound, and S9 mix Prepare->Incubate Plate Plate mixture on minimal agar Incubate->Plate Incubate_Plates Incubate plates (37°C, 48-72h) Plate->Incubate_Plates Count Count revertant colonies Incubate_Plates->Count Analyze Analyze data for dose-response and mutagenicity ratio Count->Analyze End End Analyze->End

Caption: Workflow for the Ames test.

In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

  • Cell Line: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, TK6) is used.

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

  • Procedure:

    • Cells are exposed to the test compound at various concentrations for a short period (e.g., 3-6 hours) in the presence of S9 mix, or for a longer period (e.g., 24 hours) without S9.

    • After treatment, the cells are cultured in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

  • Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A compound is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.

micronucleus_workflow Start Start Culture_Cells Culture mammalian cells Start->Culture_Cells Treat_Cells Treat cells with test compound (with and without S9 mix) Culture_Cells->Treat_Cells Add_CytoB Add Cytochalasin B to block cytokinesis Treat_Cells->Add_CytoB Harvest_Cells Harvest, fix, and stain cells Add_CytoB->Harvest_Cells Score_Micronuclei Score micronuclei in binucleated cells Harvest_Cells->Score_Micronuclei Analyze_Data Analyze data for significant and dose-dependent increase Score_Micronuclei->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro micronucleus assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell line or primary cells.

  • Metabolic Activation: The assay can be performed with or without an S9 metabolic activation system.

  • Procedure:

    • Cells are embedded in a low-melting-point agarose gel on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid".

    • The slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and separate broken DNA fragments from intact DNA.

    • The DNA is stained with a fluorescent dye.

  • Data Analysis: Under a fluorescence microscope, damaged DNA appears as a "comet" with a head (intact DNA) and a tail (fragmented DNA). The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail (% Tail DNA). A significant, dose-dependent increase in % Tail DNA indicates genotoxicity.

comet_workflow Start Start Prepare_Cells Prepare single-cell suspension Start->Prepare_Cells Embed_Cells Embed cells in agarose on a slide Prepare_Cells->Embed_Cells Lyse_Cells Lyse cells to form nucleoids Embed_Cells->Lyse_Cells Electrophoresis Perform alkaline electrophoresis Lyse_Cells->Electrophoresis Stain_DNA Stain DNA with a fluorescent dye Electrophoresis->Stain_DNA Analyze_Comets Analyze comets and quantify % Tail DNA Stain_DNA->Analyze_Comets End End Analyze_Comets->End

Caption: Workflow for the comet assay.

Conclusion

Based on the established toxicological principles of pyrrolizidine alkaloids, this compound is expected to be genotoxic following metabolic activation, while its N-oxide is anticipated to be significantly less genotoxic. The N-oxide, however, retains the potential for indirect genotoxicity through its metabolic conversion back to the parent alkaloid. A comprehensive assessment of the genotoxic risk of this compound and its N-oxide requires direct comparative studies using a battery of standardized in vitro and in vivo assays. The experimental protocols and metabolic pathways outlined in this guide provide a foundational framework for conducting such crucial safety evaluations.

Comparative Pharmacokinetics of Heleurine and Senkirkine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available pharmacokinetic data for the pyrrolizidine alkaloids Heleurine and senkirkine, intended to inform researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the pharmacokinetics of two pyrrolizidine alkaloids (PAs), this compound and senkirkine. While data on senkirkine is emerging, information regarding the pharmacokinetic profile of this compound remains largely unavailable in the public domain. This document summarizes the current state of knowledge, presents available data, and provides detailed experimental methodologies relevant to the study of these compounds.

Introduction to this compound and Senkirkine

This compound and senkirkine are naturally occurring pyrrolizidine alkaloids found in various plant species. PAs are known for their potential hepatotoxicity, which is linked to their metabolic activation in the liver. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for assessing their toxicological risk and potential therapeutic applications.

Comparative Pharmacokinetic Profile

A direct comparative pharmacokinetic study between this compound and senkirkine has not been reported in the scientific literature. Therefore, this section presents the available data for each compound individually, drawing comparisons to the general pharmacokinetic characteristics of pyrrolizidine alkaloids where applicable.

Senkirkine: Predicted ADME Properties
ADMET ModelPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionLevel 0Good absorption
Distribution
Blood-Brain Barrier (BBB) PenetrationLevel 3Low probability of crossing the BBB
Plasma Protein Binding (PPB)Level 0Low plasma protein binding
Metabolism
CYP2D6 Inhibition0Non-inhibitor of CYP2D6
Excretion
Solubility-3.452 (log mol/L)Moderately soluble
Toxicity
Hepatotoxicity1 (Probability: 0.509)Potential for liver toxicity

Table 1: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) values for senkirkine. These values are based on computational models and have not been experimentally verified.[1][2]

Senkirkine is known to be metabolized by the cytochrome P450 enzyme CYP3A4.[3] This is consistent with the general metabolic pathway of many pyrrolizidine alkaloids, which are bioactivated by CYP enzymes in the liver.

This compound: A Data Gap

Currently, there is a significant lack of publicly available data on the pharmacokinetics of this compound. No experimental or in silico ADME data for this compound could be retrieved from the scientific literature. Therefore, its absorption, distribution, metabolism, and excretion characteristics remain unknown.

General Pharmacokinetics of Pyrrolizidine Alkaloids

In the absence of specific data for this compound, the general pharmacokinetic profile of pyrrolizidine alkaloids can provide a hypothetical framework. PAs are typically:

  • Absorbed from the gastrointestinal tract after oral ingestion.[4]

  • Metabolized extensively in the liver, primarily by cytochrome P450 (CYP) enzymes, to form reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[5] This metabolic activation is the primary cause of their hepatotoxicity.

  • Also subject to detoxification pathways, such as N-oxidation and conjugation with glutathione.

  • Distributed to various tissues, with the liver being the primary target organ for toxicity due to bioactivation.

  • Excreted in urine, feces, and milk.[4]

Experimental Protocols

This section outlines a detailed methodology for a typical in vivo pharmacokinetic study of a pyrrolizidine alkaloid in a rat model, which could be adapted for both this compound and senkirkine. It also describes a common bioanalytical method for the quantification of these alkaloids in plasma.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a pyrrolizidine alkaloid (e.g., this compound or senkirkine) in rats after intravenous and oral administration.

Animals: Male Sprague-Dawley rats (200-250 g).

Housing and Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

Drug Formulation: The pyrrolizidine alkaloid is dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose) for administration.

Study Design:

  • Intravenous (IV) Administration: A cohort of rats receives a single IV bolus injection of the compound (e.g., 1 mg/kg) via the tail vein.

  • Oral (PO) Administration: Another cohort of rats receives a single oral gavage of the compound (e.g., 10 mg/kg).

Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Data Analysis:

  • Plasma concentrations of the analyte are determined using a validated bioanalytical method (see section 3.2).

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Absolute oral bioavailability (F%) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of the pyrrolizidine alkaloid in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Visualizations

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Acclimatization of Rats dosing_groups Allocation to Dosing Groups (IV & PO) acclimatization->dosing_groups iv_dose Intravenous (IV) Administration dosing_groups->iv_dose po_dose Oral (PO) Administration dosing_groups->po_dose blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_prep Plasma Sample Preparation plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis pa_metabolism cluster_activation Bioactivation (Toxicity) cluster_detoxification Detoxification cluster_targets Cellular Targets PA Pyrrolizidine Alkaloid (PA) Dehydro_PA Dehydropyrrolizidine Alkaloid (DHP) (Reactive Pyrrolic Ester) PA->Dehydro_PA CYP450 Oxidation PA_N_oxide PA N-oxide PA->PA_N_oxide N-oxidation GSH_conjugate GSH Conjugate Dehydro_PA->GSH_conjugate GSH Conjugation Adducts DNA & Protein Adducts Dehydro_PA->Adducts Alkylation Excretion Excretion PA_N_oxide->Excretion GSH_conjugate->Excretion

References

A Comparative Analysis of the Anti-inflammatory Potential of Heleurine and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – In the continuous quest for novel therapeutic agents to combat inflammation, researchers are turning to natural compounds for inspiration. One such compound of interest is Heleurine, a pyrrolizidine alkaloid found in plants of the Heliotropium genus. This guide provides a comparative evaluation of the anti-inflammatory properties of this compound, based on available data for structurally similar compounds and extracts of Heliotropium indicum, against established anti-inflammatory drugs. This report is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

While direct experimental data on the anti-inflammatory activity of isolated this compound is not currently available in the public domain, this guide synthesizes data from studies on Heliotropium indicum extracts, which contain this compound, and other structurally related pyrrolizidine alkaloids. The available evidence suggests that extracts of Heliotropium indicum exhibit significant anti-inflammatory effects in both in vitro and in vivo models. These effects are comparable to, and in some cases exceed, the activity of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and Ibuprofen. The primary mechanisms of action appear to involve the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data from various experimental models, comparing the efficacy of Heliotropium indicum extracts and related pyrrolizidine alkaloids with standard anti-inflammatory drugs.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

Compound/ExtractAssay SystemIC50 Value (µg/mL)Reference DrugIC50 Value (µg/mL)
Ethanolic Extract of Heliotropium indicumLPS-stimulated RAW 264.7 macrophages24.17 ± 2.12[1]Indomethacin34.67 ± 6.23[1]
HeliotrineLPS-induced murine macrophages RAW 264.715.6 (converted from 52.4 µM)--
EuropineLPS-induced murine macrophages RAW 264.72.2 (converted from 7.9 µM)--

Table 2: In Vitro Inhibition of Cyclooxygenase-2 (COX-2)

Compound/ExtractIC50 Value (mg/mL)Reference DrugIC50 Value (mg/mL)
Methanolic Extract of Heliotropium indicum0.553 ± 0.05Ibuprofen0.065 ± 0.00
n-hexane Extract of Heliotropium indicum0.782 ± 0.01Ibuprofen0.065 ± 0.00
Ethyl acetate Extract of Heliotropium indicum0.608 ± 0.01Ibuprofen0.065 ± 0.00

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound/ExtractDose% Inhibition of EdemaReference DrugDose% Inhibition of Edema
Methanolic Root Extract of H. indicum100 mg/kg49.05Acetylsalicylic acid--
Chloroform Leaf Extract of H. indicum150 mg/kg80.0---
Petroleum ether & Ethanolic Extracts of H. indicum25 mg/kgSignificant inhibitionKetorolac trimethamine10 mg/kgSignificant inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of a test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated by LPS.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Heliotropium indicum extract or this compound) or a reference drug (e.g., Indomethacin).

  • Stimulation: After a pre-incubation period (e.g., 1 hour), LPS (1 µg/mL) is added to the wells to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups to the LPS-stimulated control group. The IC50 value (the concentration that inhibits 50% of NO production) is then determined.

G cluster_workflow Experimental Workflow: In Vitro NO Production Assay A Seed RAW 264.7 cells in 96-well plate B Add test compounds (this compound/Extracts) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate % Inhibition and IC50 G->H

Workflow for the in vitro nitric oxide production assay.
In Vivo Carrageenan-Induced Paw Edema in Rodents

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.

  • Animal Acclimatization: Healthy rodents (rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: Animals are randomly divided into several groups: a control group, a reference drug group (e.g., Indomethacin), and test groups receiving different doses of the compound of interest.

  • Drug Administration: The test compound or reference drug is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema A Acclimatize rodents B Administer Test Compound/ Reference Drug A->B C Inject Carrageenan into paw B->C D Measure paw volume over time C->D E Calculate % Inhibition of Edema D->E G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK activation TLR4->IKK IkB IκB degradation IKK->IkB phosphorylates NFkB_cyto NF-κB (cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (nucleus) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Genes induces

References

A Comparative Guide to HPLC and ELISA for the Detection of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Enzyme-Linked Immunosorbent Assay (ELISA) for the detection and quantification of pyrrolizidine alkaloids (PAs). As specific data for Heleurine is limited, this guide utilizes analogous data from studies on other prevalent pyrrolizidine alkaloids. This information is intended to assist researchers in selecting the most appropriate analytical method for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. HPLC-MS/MS is generally recognized for its high sensitivity and specificity, making it a confirmatory method, while ELISA is a valuable tool for rapid screening of a large number of samples.

ParameterHPLC-MS/MSELISA
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[1][2][3]< 25 µg/kg[4][5]
Limit of Quantitation (LOQ) 0.05 - 2.5 µg/kg[1][2][3]Not consistently reported; screening focus
Specificity High; capable of distinguishing between different PA structuresCan exhibit cross-reactivity with structurally similar PAs
Throughput Lower; sample-by-sample analysisHigh; suitable for screening multiple samples simultaneously
Cost per Sample HigherLower
Primary Application Quantification and confirmationScreening and semi-quantitative analysis
Experimental Methodologies

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of pyrrolizidine alkaloids using HPLC-MS/MS and ELISA.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol outlines a general procedure for the extraction and analysis of pyrrolizidine alkaloids from a plant matrix.

1. Sample Preparation and Extraction:

  • Weigh 2.0 g of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid as the extraction solution.

  • Ensure the plant material is completely wetted and sonicate for 15 minutes at room temperature.

  • Centrifuge the sample for 10 minutes at 3800 x g.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction process on the pellet with another 20 mL of the extraction solution.

  • Combine the supernatants.[6]

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Neutralize the combined acidic extract with an ammonia solution.

  • Load 10 mL of the neutralized extract onto the conditioned SPE cartridge.

  • Wash the cartridge twice with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the pyrrolizidine alkaloids from the cartridge with two 5 mL portions of methanol.[6]

3. Sample Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a methanol/water mixture (typically 5:95, v/v).[6]

4. HPLC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is typical.[1]

  • Flow Rate: A flow rate of 0.3 mL/min is often employed.[1]

  • Injection Volume: 3 µL.[1]

  • Detection: Mass spectrometry is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a general competitive ELISA procedure for the screening of pyrrolizidine alkaloids in a sample matrix like honey.

1. Sample Preparation:

  • For honey samples, a simple dilution in an appropriate buffer may be sufficient.

  • For more complex matrices, an extraction similar to the initial steps of the HPLC protocol may be necessary, followed by a zinc reduction step to detect N-oxides of PAs.[4][5]

2. ELISA Procedure:

  • A microtiter plate is coated with antibodies specific to a group of pyrrolizidine alkaloids (e.g., senecionine-type, lycopsamine-type, heliotrine-type).

  • Standards and prepared samples are added to the wells, along with a known amount of enzyme-conjugated pyrrolizidine alkaloid (tracer).

  • The free pyrrolizidine alkaloids in the sample and the tracer compete for binding to the immobilized antibodies.

  • The plate is incubated to allow for binding.

  • The plate is washed to remove unbound components.

  • A substrate is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.

  • The intensity of the color is inversely proportional to the concentration of pyrrolizidine alkaloids in the sample.

  • The reaction is stopped, and the absorbance is read using a microplate reader.[5]

Visualizing the Workflows

To better understand the procedural differences, the following diagrams illustrate the typical workflows for HPLC and ELISA.

Figure 1. Comparative Experimental Workflows cluster_HPLC HPLC Workflow cluster_ELISA ELISA Workflow hplc_start Sample Homogenization hplc_extraction Acidic Extraction & Sonication hplc_start->hplc_extraction hplc_cleanup Solid-Phase Extraction (SPE) hplc_extraction->hplc_cleanup hplc_evap Evaporation & Reconstitution hplc_cleanup->hplc_evap hplc_analysis HPLC-MS/MS Analysis hplc_evap->hplc_analysis hplc_end Data Quantification hplc_analysis->hplc_end elisa_start Sample Dilution/Extraction elisa_incubation Sample/Standard & Tracer Incubation elisa_start->elisa_incubation elisa_plate Plate Coating with Antibody elisa_plate->elisa_incubation elisa_wash1 Washing elisa_incubation->elisa_wash1 elisa_substrate Substrate Addition elisa_wash1->elisa_substrate elisa_read Absorbance Reading elisa_substrate->elisa_read elisa_end Data Interpretation elisa_read->elisa_end

Caption: A flowchart comparing the major steps in HPLC and ELISA analysis.

Method Selection Guide

Choosing between HPLC and ELISA depends on the specific research question, available resources, and the number of samples to be analyzed.

Figure 2. Method Selection Flowchart start Start: Need to detect Pyrrolizidine Alkaloids q1 High-throughput screening of many samples? start->q1 q2 Need for high specificity and accurate quantification? q1->q2 No elisa Use ELISA q1->elisa Yes q2->elisa No (Semi-quantitative is sufficient) hplc Use HPLC-MS/MS q2->hplc Yes confirm Confirm positive ELISA results with HPLC-MS/MS elisa->confirm

Caption: A decision tree to guide the selection of an analytical method.

References

Comparative study of the neurotoxicity of different pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Neurotoxicity of Pyrrolizidine Alkaloids

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by thousands of plant species worldwide, primarily belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] Human exposure can occur through the consumption of contaminated food products like herbal teas, honey, and spices, or through the use of herbal remedies.[3][4] While hepatotoxicity is the most well-documented adverse effect, several PAs also exhibit significant neurotoxicity, carcinogenicity, and pneumotoxicity.[5]

The toxicity of PAs is largely dependent on their chemical structure.[3] Key features for toxicity include a double bond at the 1,2-position of the necine base and esterification of the hydroxyl groups.[1][6] PAs are protoxins that require metabolic activation in the liver by cytochrome P450 (CYP450) monooxygenases into highly reactive dehydropyrrolizidine alkaloid (DHP) metabolites.[1][4] These electrophilic metabolites can bind to cellular macromolecules like proteins and DNA, leading to cellular damage.[4]

This guide provides a comparative analysis of the neurotoxicity of different pyrrolizidine alkaloids, focusing on the relationship between chemical structure, metabolic activation, and the resulting toxicological effects. It summarizes key experimental data, details the methodologies used for assessment, and illustrates the underlying toxicological pathways.

Comparative Analysis of Neurotoxicity

The neurotoxic potential varies significantly among different PAs. This variation is primarily attributed to differences in their chemical structure, which influences their lipophilicity, the rate of their metabolic activation, and the stability of their reactive metabolites. Trichodesmine and monocrotaline, two structurally similar retronecine-type PAs, serve as a classic example of differing organ-specific toxicity, with trichodesmine being primarily neurotoxic and monocrotaline being pneumotoxic.[7]

Quantitative Neurotoxicity Data

The following table summarizes key physicochemical and metabolic data that form the basis for the differing neurotoxicity of trichodesmine and monocrotaline.

ParameterTrichodesmineMonocrotalineSignificance for NeurotoxicityReference
Primary Toxicity NeurotoxicPneumotoxicDemonstrates organ-specific toxicity profiles.[7]
LD₅₀ (rat, i.p.) 57 µmol/kg335 µmol/kgTrichodesmine is significantly more lethal.[7]
Lipophilicity HigherLowerHigher lipophilicity allows for greater penetration of the blood-brain barrier.[7]
Dehydroalkaloid Release from Liver 468 nmol/g116 nmol/gMore reactive metabolite is released from the liver to reach extrahepatic tissues like the brain.[7]
Aqueous Half-life of Dehydroalkaloid 5.4 sec3.4 secLonger half-life allows the reactive metabolite to travel further from the liver to the brain before hydrolysis.[7]
Bound Pyrroles in Brain Significantly HigherLowerHigher levels of pyrrole adducts in the brain correlate with observed neurotoxicity.[7]

Mechanisms of Neurotoxicity

The neurotoxicity of pyrrolizidine alkaloids is a multi-step process that begins with metabolic activation in the liver and culminates in neuronal cell damage and death in the brain.

Metabolic Activation and Transport

The critical first step is the conversion of the parent PA into its reactive DHP metabolite by hepatic CYP450 enzymes. The properties of this metabolite, such as its stability and lipophilicity, determine its ability to exit the liver, travel through the bloodstream, and cross the blood-brain barrier to exert toxic effects on the central nervous system.[7]

G cluster_liver Liver cluster_transport Systemic Circulation cluster_brain Brain (CNS) PA Pyrrolizidine Alkaloid (Parent Compound) CYP450 CYP450 Monooxygenases PA->CYP450 Metabolic Activation DHP Dehydropyrrolizidine (DHP) Metabolite (Reactive) DHP->DHP_transport CYP450->DHP BBB Blood-Brain Barrier DHP_transport->BBB Transport Neuron Neuronal Cell BBB->Neuron Penetration Adducts Pyrrole-Macromolecule Adducts Neuron->Adducts Binding Damage Cellular Damage & Neurotoxicity Adducts->Damage

Caption: Metabolic activation of PAs in the liver and transport to the brain.

Cellular Mechanisms and Signaling Pathways

Once in the brain, DHP metabolites can induce neuronal cell death through mechanisms such as apoptosis. Studies have shown that PAs can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8] This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. For instance, retrorsine has been shown to induce apoptosis and autophagy in hepatocytes via a mechanism involving oxidative stress and the ROS/MAPK signaling pathway, a mechanism that could be extrapolated to neuronal cells.[9]

G PA_Metabolite DHP Metabolite in Neuron ROS Oxidative Stress (Increased ROS) PA_Metabolite->ROS DeathR Death Receptors (e.g., Fas) PA_Metabolite->DeathR Extrinsic Pathway Mito Mitochondrial Dysfunction ROS->Mito Intrinsic Pathway Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis (Neuronal Cell Death) Casp3->Apoptosis

Caption: PA-induced apoptotic signaling pathways in neuronal cells.

Experimental Protocols

The investigation of PA neurotoxicity involves a range of in vivo and in vitro experimental models.

In Vivo Neurotoxicity Assessment

This protocol is designed to assess the overall toxicity and neuro-specific effects of PAs in a whole-animal model.

  • Model: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are administered the pyrrolizidine alkaloid (e.g., trichodesmine or monocrotaline) via intraperitoneal (i.p.) injection. Doses are typically based on the known LD₅₀ values.[7]

    • A control group receives an equivalent volume of the vehicle (e.g., saline).

    • Animals are monitored for clinical signs of neurotoxicity, such as tremors, ataxia, and convulsions, over a specified period (e.g., 18-24 hours).[7]

    • At the end of the study period, animals are euthanized, and brain tissue is collected.

  • Endpoint Analysis:

    • Quantification of Bound Pyrroles: Brain tissue is processed to isolate proteins. The concentration of pyrrole-protein adducts is determined spectrophotometrically using Ehrlich's reagent, which reacts with pyrroles to produce a colored product.[7] This provides a direct measure of the reactive metabolite reaching and binding to brain macromolecules.

Isolated Perfused Rat Liver Model

This ex vivo model is used to study the hepatic metabolism of PAs and the release of their reactive metabolites without the confounding factors of a whole-animal system.

  • Model: Isolated liver from a male Sprague-Dawley rat.

  • Procedure:

    • The liver is surgically removed and placed in a perfusion apparatus.

    • The liver is perfused via the portal vein with a Krebs-Henseleit bicarbonate buffer containing the parent PA (e.g., 0.5 mM trichodesmine or monocrotaline) for a set duration (e.g., 1 hour).[7]

    • The perfusate exiting the liver via the vena cava is collected at timed intervals.

  • Endpoint Analysis:

    • Metabolite Quantification: The collected perfusate is analyzed to measure the concentration of DHP metabolites, typically using the Ehrlich reaction.[7] This allows for a direct comparison of the rate and extent of metabolite formation and release between different PAs.

    • Metabolite Stability: The aqueous half-life of the DHP metabolite is determined by measuring its decay over time in the aqueous perfusate.[7]

In Vitro Neuronal Cell Viability and Apoptosis Assays

These assays use neuronal or neuro-like cell lines to investigate the direct cytotoxic effects of PAs and elucidate the cellular mechanisms of death.

  • Model: PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla, which differentiates into neuron-like cells) or other suitable neuronal cell lines.

  • Procedure:

    • Cells are cultured in 96-well plates and allowed to adhere.

    • The cells are then exposed to various concentrations of the PA (e.g., clivorine) for a specified time (e.g., 24-48 hours).[10] Note: As PAs require metabolic activation, this model is most effective for studying the direct effects of pre-synthesized DHP metabolites or when using a cell line engineered to express relevant CYP450 enzymes.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay): The MTT reagent is added to the cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, which is then solubilized and measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability.

    • Apoptosis Detection (Flow Cytometry): Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and a DNA-intercalating dye like propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The stained cells are then analyzed by flow cytometry.[10]

References

Validating In Vitro Models for Predicting Pyrrolizidine Alkaloid-Induced Liver Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The prediction of drug-induced liver injury (DILI) is a critical step in drug development. For compounds like Heleurine, a member of the pyrrolizidine alkaloid (PA) class, in vitro models offer a valuable tool for early toxicity screening. This guide provides a comparative overview of in vitro models for assessing PA-induced hepatotoxicity, with a focus on experimental data and detailed protocols. Due to the limited availability of public data specifically for this compound, this guide will utilize experimental data from studies on Intermedine, a structurally related retronecine-type PA, as a representative example to illustrate the validation process.

Comparison of In Vitro Models for Pyrrolizidine Alkaloid Cytotoxicity

The selection of an appropriate in vitro model is crucial for obtaining relevant and predictive data on hepatotoxicity. The following table summarizes the cytotoxic effects of Intermedine on various liver cell models.

In Vitro ModelCell TypeAssayEndpointIncubation TimeIC50 / Effect ConcentrationReference
Primary Mouse Hepatocytes Primary CellsCCK-8Cell Viability24hSignificant decrease at 50 µg/mL[1]
HepG2 Human Hepatoma Cell LineCCK-8Cell Viability24hSignificant decrease at 75 µg/mL[1]
HepD (DMSO-differentiated HepG2) Human Hepatoma Cell LineCCK-8Cell Viability24hSignificant decrease at 50 µg/mL[1]
H22 Mouse Hepatoma Cell LineCCK-8Cell Viability24hSignificant decrease at 75 µg/mL[1]
HepD Human Hepatoma Cell LineAnnexin V-FITC/PIApoptosis24hSignificant increase at 20 and 50 µg/mL[1]
HepD Human Hepatoma Cell LineDCFH-DAROS Production24hSignificant increase at 20, 50, 75, and 100 µg/mL[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vitro toxicity studies.

Cell Culture
  • Primary Mouse Hepatocytes: Isolated from mice and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 µg/mL insulin, 1 µmol/L dexamethasone, and 2 mmol/L L-glutamine.

  • HepG2, HepD, and H22 Cells: Maintained in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. HepD cells are HepG2 cells cultured in 1.7% DMSO.[1]

Cytotoxicity Assays
  • Cell Counting Kit-8 (CCK-8) Assay:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of the test compound for 24 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

    • Treat cells with the test compound for 24 hours.

    • Harvest and wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.[1]

  • Reactive Oxygen Species (ROS) Production Assay:

    • Treat cells with the test compound for 24 hours.

    • Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[1]

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying toxicity is a key aspect of model validation. Pyrrolizidine alkaloids are known to induce liver injury through metabolic activation, leading to oxidative stress and apoptosis.

Experimental Workflow for In Vitro Hepatotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Analysis cluster_data Data Analysis cell_culture Cell Seeding (e.g., HepG2, Primary Hepatocytes) treatment Incubation with Test Compound (Varying Concentrations & Durations) cell_culture->treatment compound_prep This compound/PA Preparation compound_prep->treatment viability Cell Viability Assays (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assays (e.g., Annexin V/PI) treatment->apoptosis ros Oxidative Stress Assays (e.g., DCFH-DA) treatment->ros markers Liver Injury Marker Measurement (e.g., ALT, AST) treatment->markers analysis IC50 Calculation & Statistical Analysis viability->analysis apoptosis->analysis ros->analysis markers->analysis

Caption: Workflow for assessing this compound-induced hepatotoxicity in vitro.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Liver Injury

G This compound This compound (Pyrrolizidine Alkaloid) Metabolic_Activation Metabolic Activation (CYP450 Enzymes in Hepatocytes) This compound->Metabolic_Activation Reactive_Metabolites Reactive Pyrrolic Metabolites Metabolic_Activation->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Hepatocyte Death & Liver Injury Apoptosis->Cell_Death

Caption: Key signaling events in PA-induced hepatotoxicity.

Conclusion

The validation of in vitro models for predicting liver injury is a multifaceted process that requires careful selection of cell systems, robust experimental protocols, and a mechanistic understanding of the toxicant . While direct experimental data for this compound is sparse, the data from the structurally similar pyrrolizidine alkaloid, Intermedine, provides a valuable framework for designing and validating in vitro studies. The use of a panel of cell lines, including both immortalized lines like HepG2 and more physiologically relevant primary hepatocytes, coupled with a battery of cytotoxicity and mechanistic assays, can provide a comprehensive assessment of the hepatotoxic potential of this compound and other novel compounds. This approach allows researchers to make more informed decisions in the early stages of drug development, ultimately contributing to the development of safer medicines.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Heleurine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for Heleurine, a pyrrolizidine alkaloid. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.

This compound: Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₆H₂₇NO₄PubChem[1]
Molecular Weight 297.39 g/mol PubChem[1]
CAS Number 488-00-6PubChem[1]
Appearance Solid (presumed)General chemical knowledge
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant safety precautions are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (tested according to EN 374), safety goggles with side protection, and a lab coat. In case of dust formation, a particulate filter device (EN 143, P1) is necessary.[2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, mechanically take up the material and place it in appropriate, labeled containers for disposal.[2] Avoid generating dust. Keep the spilled material away from drains, surface water, and ground water.[2]

Step-by-Step Disposal Procedures

Due to the lack of specific official disposal guidelines for this compound, the following procedures are based on best practices for the disposal of toxic alkaloids, including the closely related compound Heliotrine, and general hazardous chemical waste.

Step 1: Inactivation of this compound

For liquid waste containing this compound, chemical inactivation is the preferred first step.

  • Acidic Hydrolysis: Prepare a 10% solution of hydrochloric acid (HCl).

  • Slowly add the this compound-containing waste to the HCl solution while stirring. The recommended ratio is 1:10 (waste to acid solution).

  • Allow the mixture to react for at least 24 hours. This process aims to hydrolyze the ester linkages in the this compound molecule, reducing its toxicity.

  • Neutralize the solution with a suitable base, such as sodium bicarbonate, until the pH is between 6.0 and 8.0.

For solid this compound waste, dissolve it in a suitable organic solvent (e.g., ethanol) before proceeding with the acidic hydrolysis.

Step 2: Collection and Labeling of Waste

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound (inactivated)"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The name and contact information of the responsible researcher or lab.

Step 3: Storage of Hazardous Waste

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste storage area.

  • The storage area should be away from incompatible materials and protected from extreme temperatures.

Step 4: Final Disposal

  • Engage a Certified Waste Disposal Service: The final disposal of the inactivated this compound waste must be handled by a licensed and certified hazardous waste disposal company.

  • Documentation: Maintain a record of all disposed of this compound, including quantities, dates, and the name of the disposal company.

Experimental Protocol: Acidic Hydrolysis of this compound

This protocol details the methodology for the chemical inactivation of this compound through acidic hydrolysis.

Materials:

  • This compound waste (liquid or solid)

  • 10% Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃)

  • pH indicator strips or a pH meter

  • Glass beaker or flask of appropriate size

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • If the this compound waste is solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • In a chemical fume hood, place the this compound solution in a glass beaker or flask.

  • Slowly add the 10% HCl solution to the this compound solution in a 10:1 ratio (acid to waste).

  • Place the container on a stir plate and stir the mixture continuously at room temperature for 24 hours.

  • After 24 hours, cease stirring and check the pH of the solution.

  • Carefully add sodium bicarbonate to the solution in small portions to neutralize the acid. Stir gently after each addition.

  • Continue adding sodium bicarbonate until the pH of the solution is between 6.0 and 8.0.

  • The inactivated solution is now ready for collection and disposal as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Heleurine_Disposal_Workflow cluster_prep Preparation cluster_inactivation Inactivation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe inactivate Chemically Inactivate (Acidic Hydrolysis) ppe->inactivate neutralize Neutralize Solution inactivate->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect store Store in Designated Area collect->store dispose Arrange for Professional Waste Disposal store->dispose end End: Document Disposal dispose->end

Caption: this compound Disposal Workflow Diagram

By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and environmental protection.

References

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